molecular formula C7H12O2 B153389 Methyl 2-hexenoate CAS No. 13894-63-8

Methyl 2-hexenoate

Cat. No.: B153389
CAS No.: 13894-63-8
M. Wt: 128.17 g/mol
InChI Key: GFUGBRNILVVWIE-AATRIKPKSA-N
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Description

Methyl 2-hexenoate is a volatile ester compound of significant interest in several scientific research fields due to its distinct organoleptic properties and biological activity. In flavor and fragrance research, it is valued for its complex sensory profile, which presents fatty, green, and fruity notes with nuances of pineapple, making it a subject of study in the formulation and deconstruction of complex aroma compositions . Beyond its sensory characteristics, this compound plays a role in plant-insect interaction studies. Research on the stink bug ( Leptoglossus zonatus ) identifies related compounds like (E)-2-hexenal as part of its alarm pheromone blend, highlighting the relevance of such molecules in chemical ecology and the development of behavioral control agents . Furthermore, its biosynthesis has been specifically investigated in the medicinal plant Achyranthes bidentata , where the production of methyl (E)-2-hexenoate is elicited by methyl jasmonate, suggesting a dedicated pathway from precursors like (Z)-2-hexenol via (Z)-2-hexenal . This makes the compound a valuable probe for studying plant defense mechanisms and volatile organic compound biosynthesis. In synthetic chemistry, this compound serves as a useful intermediate. Its alpha, beta-unsaturated structure allows it to participate in various reactions, enabling the synthesis of more complex molecules for pharmaceutical and agrochemical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-hex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUGBRNILVVWIE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884724
Record name 2-Hexenoic acid, methyl ester, (2E)-
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Molecular Weight

128.17 g/mol
Source PubChem
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Physical Description

Colourless mobile liquid; Fruity aroma
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

168.00 to 170.00 °C. @ 760.00 mm Hg
Record name Methyl 2E-hexenoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water; soluble in oils, Soluble (in ethanol)
Record name Methyl 2E-hexenoate
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Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.916
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
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CAS No.

13894-63-8, 2396-77-2
Record name Methyl (E)-2-hexenoate
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Record name Methyl 2-hexenoate, (2E)-
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Record name 2-Hexenoic acid, methyl ester, (2E)-
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Record name 2-Hexenoic acid, methyl ester, (2E)-
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Record name Methyl (E)-hex-2-enoate
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Record name 2-Hexenoic acid, methyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-HEXENOATE, (2E)-
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Record name Methyl 2E-hexenoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Methyl 2-hexenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-hexenoate is an unsaturated fatty acid methyl ester that finds significant application as a flavor and fragrance agent. Its characteristic fruity and green aroma makes it a valuable component in the formulation of various food and cosmetic products. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.

Chemical Identification and Properties

This compound exists as a mixture of geometric isomers, primarily the (E)- and (Z)-isomers. The commercial product is often a mixture of these, while the individual isomers can also be isolated.

IdentifierThis compound (Isomer Mixture)(E)-Methyl 2-hexenoate
IUPAC Name methyl hex-2-enoate[1]methyl (2E)-hex-2-enoate[2]
Synonyms (E,Z)-Methyl 2-hexenoate, Methyl beta-propylacrylate[1]Methyl trans-2-hexenoate[3]
CAS Number 2396-77-2[1]13894-63-8[3]
Molecular Formula C7H12O2[1]C7H12O2[3]
Molecular Weight 128.17 g/mol [1]128.17 g/mol [3]
Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various formulations.

PropertyThis compound (Isomer Mixture)(E)-Methyl 2-hexenoate
Appearance Colorless mobile liquid with a fruity aroma[1]Colorless clear liquid[4]
Boiling Point 168-170 °C at 760 mmHg168-170 °C at 760 mmHg[2]
Density 0.911 - 0.916 g/cm³ at 25 °C[1][5]0.911 - 0.916 g/cm³ at 25 °C[6]
Refractive Index 1.432 - 1.438 at 20 °C[5]1.432 - 1.438 at 20 °C[6]
Flash Point 44.44 °C (112 °F)[5]40.56 °C (105 °F)[6]
Solubility Very slightly soluble in water; soluble in oils and ethanol[1]Very slightly soluble in water[2]

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of 2-hexenoic acid with methanol, using an acid catalyst.

Synthesis Workflow

Synthesis_Workflow Reactants 2-Hexenoic Acid + Methanol Reaction Reaction Mixture Reactants->Reaction AcidCatalyst Sulfuric Acid (H₂SO₄) AcidCatalyst->Reaction Reflux Reflux Reaction->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Drying Drying (e.g., Na₂SO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound via Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 2-hexenoic acid and methanol.

Materials:

  • 2-Hexenoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hexenoic acid in an excess of methanol (typically 3-5 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add the reaction mixture to a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Analytical Methods

Gas chromatography is a standard method for the analysis and quality control of this compound.

Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol outlines the conditions for the GC analysis of this compound.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-WAX, HP-INNOWax)

  • Helium or hydrogen as carrier gas

  • Sample of this compound dissolved in a suitable solvent (e.g., hexane)

  • GC vials

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Carrier Gas Flow Rate: 1-2 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Prepare a dilute solution of the this compound sample in hexane.

  • Transfer the solution to a GC vial.

  • Inject the sample into the GC system.

  • Record the chromatogram and identify the peaks corresponding to the (E) and (Z) isomers of this compound based on their retention times (if a standard is available).

  • The peak areas can be used for quantitative analysis.

Isomeric Relationship

The relationship between the different forms of this compound is important for understanding its properties and applications.

Isomer_Relationship cluster_isomers This compound E_isomer (E)-Methyl 2-hexenoate (trans) CAS: 13894-63-8 Z_isomer (Z)-Methyl 2-hexenoate (cis) Mixture Mixture of (E) and (Z) isomers CAS: 2396-77-2 Mixture->E_isomer contains Mixture->Z_isomer contains

Caption: Isomeric relationship of this compound.

Applications

The primary application of this compound is in the flavor and fragrance industry.[7] Its fruity, green, and slightly pungent aroma is utilized in:

  • Flavor Compositions: It is used to impart sharp, green, and fruity top notes to flavors such as pineapple and strawberry.[8]

  • Fragrance Formulations: It adds a fresh and natural green note to perfumes and other scented products.

Beyond its use as a flavor and fragrance agent, this compound can also serve as a starting material or intermediate in organic synthesis.[9]

Safety and Handling

This compound is a flammable liquid and vapor.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a cool, well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).[10]

References

Physical and chemical properties of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound classified as an unsaturated ester. It is a colorless liquid with a characteristic fruity and green aroma, which has led to its use as a flavoring and fragrance agent.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its analysis. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may work with this compound.

Molecular Structure

The chemical structure of this compound consists of a six-carbon chain with a double bond between the second and third carbon atoms (an α,β-unsaturated system) and a methyl ester group at the first carbon.

Synonyms: 2-Hexenoic acid, methyl ester; Methyl hex-2-enoate; Methyl β-propylacrylate[1]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Appearance Colorless mobile liquid[1]
Odor Fruity, green, pineapple-like[2]
Boiling Point 168-170 °C at 760 mmHg[2]
Melting Point Not available
Density 0.911 - 0.916 g/cm³[1]
Refractive Index 1.423 - 1.429[1]
Solubility Very slightly soluble in water; soluble in ethanol and oils[1]
Vapor Pressure 4.057 mmHg at 25 °C (estimated)[2]
Flash Point 44.44 °C (112.00 °F)[2]
CAS Number 2396-77-2[1]

Chemical Properties

The chemical reactivity of this compound is largely dictated by the presence of the α,β-unsaturated ester functional group.

Reactivity

As an α,β-unsaturated ester, this compound is susceptible to nucleophilic attack at the β-carbon in a conjugate addition reaction known as the Michael addition.[3][4][5] This reaction is a versatile method for forming carbon-carbon bonds. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic.

Weak bases and soft nucleophiles, such as enolates, amines, and thiols, will preferentially attack the β-carbon (1,4-addition), while strong, hard nucleophiles like Grignard reagents may attack the carbonyl carbon (1,2-addition).[6]

Hydrolysis

Like other esters, this compound can undergo hydrolysis under acidic or basic conditions to yield 2-hexenoic acid and methanol. The mechanism of base-catalyzed hydrolysis typically involves nucleophilic acyl substitution (BAc2).[7]

Stability

This compound is a flammable liquid and should be stored away from heat and open flames.[8] As a fragrance ingredient, its stability can be affected by exposure to light and air, which may lead to degradation over time.[8][9] Stability testing often involves accelerated aging at elevated temperatures and exposure to UV light to predict its shelf life.[9]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of α,β-unsaturated esters involves the Wittig or Horner-Wadsworth-Emmons reaction. For this compound, a plausible synthesis route is the reaction of butanal with a phosphonate ylide derived from methyl 2-(diethoxyphosphoryl)acetate in the presence of a base.

Synthesis_of_Methyl_2_hexenoate cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Butanal Butanal Ylide Phosphonate Ylide Phosphonate Methyl 2-(diethoxyphosphoryl)acetate Phosphonate->Ylide + Base Base Base (e.g., NaH) Product This compound Ylide->Product + Butanal Byproduct Diethyl phosphate

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or a micro-method such as the Thiele tube method.

Protocol using Thiele Tube:

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Measurement of Refractive Index

The refractive index is measured using a refractometer.

Protocol:

  • Calibrate the refractometer using a standard liquid with a known refractive index.

  • Place a few drops of the this compound sample on the prism of the refractometer.

  • Close the prism and allow the temperature to stabilize, typically at 20°C.

  • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index value from the scale.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Hypothetical Protocol:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the analysis of fatty acid methyl esters.[10]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) before injection.

GCMS_Workflow Sample Sample Preparation (Dilution) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Analysis (Mass Spectrum) Detection->Data

Caption: A typical workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Hypothetical Protocol:

  • Instrument: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

  • Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in approximately 0.6 mL of the deuterated solvent.

  • Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR: Acquire the proton NMR spectrum. Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene groups, vinylic protons, and a singlet for the methyl ester protons.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would correspond to the seven unique carbon atoms in the molecule.

Chemical Reactions Visualization

Michael Addition Reaction

The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. The diagram below illustrates the general mechanism of a Michael addition to this compound.

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product M2H This compound Enolate Enolate Intermediate M2H->Enolate + Nu⁻ Nu Nucleophile (Nu⁻) Adduct Michael Adduct Enolate->Adduct + H⁺ (from solvent)

Caption: Generalized mechanism of a Michael addition reaction.

Safety and Handling

This compound is a flammable liquid.[8] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Profile of Methyl 2-hexenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-hexenoate (C₇H₁₂O₂), a valuable compound in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for each spectroscopic technique are also provided, alongside visualizations of key experimental workflows and logical relationships to aid in understanding and replication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
6.94dt15.6, 7.01HH-3
5.82dt15.6, 1.61HH-2
3.72s-3HO-CH₃
2.19qd7.0, 7.32HH-4
1.47sextet7.32HH-5
0.93t7.33HH-6

Note: Data corresponds to the (E)-isomer of this compound.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmCarbon Assignment
166.8C-1 (C=O)
149.3C-3
121.1C-2
51.2O-CH₃
34.5C-4
21.2C-5
13.7C-6

Note: Data corresponds to the (E)-isomer of this compound.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

¹H NMR Acquisition:

  • The spectrometer is tuned to the proton frequency.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard one-dimensional proton pulse sequence is used.

  • Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • The spectrometer is tuned to the carbon frequency.

  • A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines for each carbon.

  • A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • The FID is processed similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained for the neat liquid.

Table 3: IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2961StrongC-H stretch (alkane)
1728StrongC=O stretch (α,β-unsaturated ester)
1658MediumC=C stretch (alkene)
1438MediumC-H bend (methyl)
1272StrongC-O stretch (ester)
1173StrongC-O stretch (ester)
984Medium=C-H bend (trans alkene)
Experimental Protocol for FTIR Spectroscopy (Neat Liquid)

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

  • A background spectrum of the clean, empty salt plates is recorded.

  • The prepared sample is placed in the sample holder of the spectrometer.

  • The infrared spectrum of the sample is recorded over a standard range (e.g., 4000-400 cm⁻¹).

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound. The data presented here was obtained using electron ionization (EI).

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Abundance (%)Possible Fragment Ion
12815[M]⁺ (Molecular Ion)
9925[M - C₂H₅]⁺
9730[M - OCH₃]⁺
8540[M - C₃H₅]⁺
69100[C₄H₅O]⁺ (Base Peak)
5585[C₄H₇]⁺
4175[C₃H₅]⁺
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis, or by direct injection.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Introduce into Instrument (GC/Direct) Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data Acquire FID, Fourier Transform, Process Spectrum NMR->NMR_Data IR_Data Record Interferogram, Fourier Transform, Generate Spectrum IR->IR_Data MS_Data Ionize & Fragment, Separate by m/z, Generate Mass Spectrum MS->MS_Data NMR_Interp Determine Structure NMR_Data->NMR_Interp IR_Interp Identify Functional Groups IR_Data->IR_Interp MS_Interp Determine Molecular Weight & Fragmentation Pattern MS_Data->MS_Interp Mass_Spec_Fragmentation M [C₇H₁₂O₂]⁺˙ m/z = 128 F_OCH3 [C₆H₉O]⁺ m/z = 97 M->F_OCH3 -OCH₃ F_C2H5 [C₅H₇O₂]⁺ m/z = 99 M->F_C2H5 -C₂H₅ F_C3H5 [C₄H₇O₂]⁺ m/z = 85 M->F_C3H5 -C₃H₅ F_C4H5O [C₄H₅O]⁺ m/z = 69 (Base Peak) F_C3H5->F_C4H5O -CH₂ F_C4H7 [C₄H₇]⁺ m/z = 55 F_C4H5O->F_C4H7 -H₂O F_C3H5_2 [C₃H₅]⁺ m/z = 41 F_C4H7->F_C3H5_2 -CH₂

An In-Depth Technical Guide to the (E)- and (Z)-Isomers of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (E)- and (Z)-isomers of methyl 2-hexenoate, compounds of interest in flavor chemistry and as potential pharmacologically active agents due to their α,β-unsaturated ester moiety. This document details their synthesis via stereoselective olefination reactions, providing explicit experimental protocols. A thorough characterization of both isomers is presented, including tabulated physical properties and detailed spectroscopic data (NMR, IR, Mass Spectrometry). Furthermore, the guide explores the potential biological relevance of these compounds by illustrating the activation of the Keap1-Nrf2 signaling pathway, a key cellular stress response mechanism often modulated by α,β-unsaturated carbonyl compounds.

Introduction

This compound (C₇H₁₂O₂) is an unsaturated ester that exists as two geometric isomers: (E)-methyl 2-hexenoate and (Z)-methyl 2-hexenoate. These isomers, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements around the carbon-carbon double bond, leading to differences in their physical, chemical, and biological properties. The α,β-unsaturated carbonyl functionality present in these molecules makes them interesting targets for synthetic chemists and drug discovery professionals, as this moiety is known to participate in Michael additions and interact with biological nucleophiles. This guide serves as a technical resource, consolidating key data and methodologies for researchers working with or interested in these specific isomers.

Synthesis of (E)- and (Z)-Methyl 2-hexenoate

The stereoselective synthesis of the (E)- and (Z)-isomers of this compound can be reliably achieved using well-established olefination methodologies. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of (E)-alkenes with high selectivity, while the Still-Gennari modification of the HWE reaction or a standard Wittig reaction can be employed to favor the formation of the (Z)-isomer.

Synthesis of (E)-Methyl 2-hexenoate via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate carbanion, which reacts with an aldehyde to predominantly form the (E)-alkene.[1][2] The greater thermodynamic stability of the E-isomer drives the reaction toward this product.

Experimental Protocol:

  • Preparation of the Phosphonate Ylide: To a suspension of sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), slowly add trimethyl phosphonoacetate (1.1 eq.). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases and a clear solution is formed.

  • Olefination Reaction: Cool the solution of the phosphonate ylide back to 0 °C and add butanal (1.0 eq.) dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (E)-methyl 2-hexenoate.

Logical Workflow for (E)-Isomer Synthesis:

G cluster_prep Ylide Preparation cluster_reaction Olefination cluster_purification Work-up & Purification NaH NaH in THF Ylide Phosphonate Ylide NaH->Ylide Deprotonation Phosphonate Trimethyl phosphonoacetate Phosphonate->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Attack Butanal Butanal Butanal->Intermediate E_Isomer (E)-Methyl 2-hexenoate Intermediate->E_Isomer Elimination Quench Quench with NH4Cl E_Isomer->Quench Extract Extract with Et2O Quench->Extract Purify Column Chromatography Extract->Purify Pure_E Pure (E)-Isomer Purify->Pure_E

Caption: Horner-Wadsworth-Emmons synthesis of (E)-methyl 2-hexenoate.

Synthesis of (Z)-Methyl 2-hexenoate via Still-Gennari Modification

To achieve high selectivity for the (Z)-isomer, the Still-Gennari modification of the HWE reaction is employed. This method utilizes phosphonates with electron-withdrawing groups and a strong, non-coordinating base at low temperatures to favor the kinetic product.[3][4][5]

Experimental Protocol:

  • Preparation of the Reagent: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 18-crown-6 (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ylide Formation: Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq., as a solution in THF or toluene). To this solution, add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) dropwise and stir the mixture at -78 °C for 30 minutes.

  • Olefination Reaction: Add a solution of butanal (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring and Work-up: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC. Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure (Z)-methyl 2-hexenoate.[6]

Logical Workflow for (Z)-Isomer Synthesis:

G cluster_prep Ylide Preparation (Still-Gennari) cluster_reaction Olefination cluster_purification Work-up & Purification KHMDS KHMDS, 18-crown-6 in THF Z_Ylide Fluorinated Ylide KHMDS->Z_Ylide Deprotonation (-78 °C) Fluorophosphonate bis(2,2,2-trifluoroethyl) phosphonoacetate Fluorophosphonate->Z_Ylide Kinetic_Intermediate Kinetic Oxaphosphetane Z_Ylide->Kinetic_Intermediate Nucleophilic Attack Butanal Butanal Butanal->Kinetic_Intermediate Z_Isomer (Z)-Methyl 2-hexenoate Kinetic_Intermediate->Z_Isomer Rapid Elimination Quench Quench with NH4Cl Z_Isomer->Quench Extract Extract with Et2O Quench->Extract Purify Column Chromatography Extract->Purify Pure_Z Pure (Z)-Isomer Purify->Pure_Z

Caption: Still-Gennari synthesis of (Z)-methyl 2-hexenoate.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the (E)- and (Z)-isomers of this compound.

Physical Properties
Property(E)-Methyl 2-hexenoate(Z)-Methyl 2-hexenoate (mixture)
Molecular Formula C₇H₁₂O₂C₇H₁₂O₂
Molecular Weight 128.17 g/mol 128.17 g/mol
Boiling Point 168-170 °C at 760 mmHgNot available
Density 0.911-0.916 g/cm³ at 25 °C[7]0.911-0.916 g/cm³ at 25 °C[7]
Refractive Index 1.432-1.438 at 20 °C[8]1.432-1.438 at 20 °C[7]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃)

Proton Assignment(E)-Methyl 2-hexenoate (δ, ppm, J in Hz)(Z)-Methyl 2-hexenoate (Predicted, δ, ppm)
H-2 5.81 (dt, J = 15.6, 1.5)~6.3
H-3 6.97 (dt, J = 15.6, 7.0)~5.8
H-4 2.21 (q, J = 7.0)~2.6
H-5 1.48 (sextet, J = 7.4)~1.5
H-6 0.93 (t, J = 7.4)~0.9
-OCH₃ 3.73 (s)~3.7

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (CDCl₃)

Carbon Assignment(E)-Methyl 2-hexenoate (δ, ppm)(Z)-Methyl 2-hexenoate (Predicted, δ, ppm)
C-1 (C=O) 167.0~166.5
C-2 121.5~120.0
C-3 149.8~148.0
C-4 34.3~29.5
C-5 21.2~21.5
C-6 13.6~13.8
-OCH₃ 51.4~51.0

FTIR (Fourier-Transform Infrared) Spectroscopy Data

Functional Group(E)-Isomer Absorption (cm⁻¹)(Z)-Isomer Absorption (cm⁻¹)
C=O Stretch (Ester) ~1725~1720
C=C Stretch ~1655~1650
=C-H Bend (trans) ~980-
=C-H Bend (cis) -~730
C-O Stretch ~1170, ~1270~1160, ~1260
C-H Stretch (sp³) 2850-30002850-3000
=C-H Stretch (sp²) ~3030~3020

Mass Spectrometry (MS) Data

The electron ionization mass spectra of both isomers are expected to be very similar, with a molecular ion peak at m/z = 128. Key fragment ions include:

  • m/z = 97: Loss of -OCH₃ (methoxide radical)

  • m/z = 87: McLafferty rearrangement

  • m/z = 69: Loss of -COOCH₃

  • m/z = 55: Allylic cleavage

Biological Relevance and Signaling Pathway

α,β-Unsaturated carbonyl compounds, such as this compound, are known electrophiles that can react with nucleophilic residues in proteins, most notably cysteine thiols. This reactivity underlies their ability to modulate various cellular signaling pathways, a prominent example being the Keap1-Nrf2 pathway.[4][9][10][11]

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[4][9][10][11] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4][9][10][11] Keap1 contains several reactive cysteine residues that act as sensors for electrophilic and oxidative stress.

Electrophiles like this compound can covalently modify these cysteine residues on Keap1. This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. This leads to the upregulation of a battery of antioxidant and detoxification enzymes, enhancing the cell's ability to combat oxidative stress.

Keap1-Nrf2 Signaling Pathway Activation:

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_basal Basal State cluster_stress Electrophilic Stress cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub Ubiquitin Ub->Keap1_Nrf2 Ester (E/Z)-Methyl 2-hexenoate Ester->Keap1_Nrf2 Covalent Modification Nrf2_free Nrf2 (stabilized) Keap1_mod->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Activation of the Keap1-Nrf2 pathway by this compound.

Conclusion

This technical guide has provided detailed methodologies for the stereoselective synthesis of (E)- and (Z)-methyl 2-hexenoate, along with a comprehensive compilation of their physical and spectroscopic properties. The inclusion of a detailed signaling pathway diagram for Keap1-Nrf2 activation highlights the potential biological relevance of these α,β-unsaturated esters, making this document a valuable resource for researchers in synthetic chemistry, materials science, and drug development. The presented protocols and data facilitate the synthesis, identification, and further investigation of these versatile isomers.

References

The Natural Occurrence of Methyl 2-Hexenoate in Plants and Fruits: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate, a volatile organic compound, plays a significant role in the characteristic aroma and flavor profiles of various plants and fruits. Its presence, often as part of a complex mixture of esters, aldehydes, and alcohols, contributes to the sensory attributes that define the ripeness and desirability of many plant-derived foods. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, the signaling pathways that regulate its production, and the analytical methodologies used for its identification and quantification.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a diverse range of plant species. Its concentration can vary significantly depending on the species, cultivar, ripening stage, and environmental conditions. The following table summarizes the reported occurrences of this compound in various plants and fruits.

Plant/Fruit SpeciesScientific NamePlant PartNotes
SoursopAnnona muricataFruit PulpA major volatile component, particularly in ripe fruit.[1][2][3]
PapayaCarica papayaFruitReported as a volatile compound.[4]
StrawberryFragaria × ananassaFruitIdentified as a volatile aroma compound; a Quantitative Trait Locus (QTL) for its production has been identified.[5]
PeaPisum sativumSeedReported as a volatile compound.
Mountain PapayaVasconcellea pubescensFruitReported as a volatile compound.[6]

Quantitative Data on this compound and Related Esters

The quantification of this compound is crucial for understanding its contribution to the overall aroma profile. The following table presents available quantitative data for this compound and the closely related methyl hexanoate in select fruits. It is important to note that many studies focus on methyl hexanoate, which is also a significant contributor to fruit aroma.

Fruit SpeciesScientific NameCompoundConcentrationReference
SoursopAnnona muricataMethyl (E)-2-hexenoateMajor volatile in ripe fruit[2]
Strawberry ('Seolhyang')Fragaria × ananassaMethyl hexanoate56 µg/kg (half-red) to 330 µg/kg (bright-red)[7]
Strawberry (Various Cultivars)Fragaria × ananassaMethyl hexanoateMajor ester, concentration varies by cultivar[8][9]
PapayaCarica papayaMethyl hexanoateIdentified as a ripening biomarker[10]

Biosynthesis of this compound in Plants

The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, a major metabolic route for the production of C6 volatile compounds, often referred to as "green leaf volatiles."[11][12][13][14][15] This pathway is initiated by the oxidative cleavage of polyunsaturated fatty acids.

The key steps in the biosynthesis of C6 aldehydes, alcohols, and their subsequent esterification to form compounds like this compound are as follows:

  • Release of Fatty Acids: Polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, are released from cell membranes by the action of lipases.

  • Hydroperoxidation: Lipoxygenase (LOX) catalyzes the addition of molecular oxygen to the fatty acids, forming hydroperoxides.

  • Cleavage: Hydroperoxide lyase (HPL) cleaves the hydroperoxides into short-chain aldehydes, such as (Z)-3-hexenal.

  • Isomerization and Reduction: The initial aldehyde products can be isomerized (e.g., to (E)-2-hexenal) and/or reduced by alcohol dehydrogenase (ADH) to their corresponding alcohols (e.g., hexenol).

  • Esterification: Finally, alcohol acyltransferases (AATs) catalyze the esterification of these alcohols with an acyl-CoA to form volatile esters. The formation of methyl esters specifically involves a methyltransferase.

Biosynthesis_of_Methyl_2_Hexenoate FattyAcids Polyunsaturated Fatty Acids (e.g., Linolenic Acid) Hydroperoxides 13-Hydroperoxy-linolenic acid FattyAcids->Hydroperoxides Lipoxygenase (LOX) Hexenal (Z)-3-Hexenal Hydroperoxides->Hexenal Hydroperoxide Lyase (HPL) Hexenol (Z)-3-Hexenol / (E)-2-Hexenol Hexenal->Hexenol Alcohol Dehydrogenase (ADH) & Isomerase Hexenoate This compound Hexenol->Hexenoate Methyltransferase

Biosynthesis of this compound via the Lipoxygenase Pathway.

Signaling Pathways Regulating Production

The production of volatile compounds, including this compound, is often regulated by plant signaling molecules in response to various stimuli, such as herbivory or pathogen attack. Methyl jasmonate (MeJA), a well-known plant hormone, has been shown to elicit the production of methyl (E)-2-hexenoate.

The jasmonate signaling pathway involves the following key steps:

  • Perception of Stimulus: Plant damage or other stresses trigger the synthesis of jasmonic acid (JA).

  • Conversion to Active Form: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).

  • Derepression of Transcription: JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex. This binding targets JASMONATE ZIM-domain (JAZ) repressor proteins for degradation by the 26S proteasome.

  • Gene Activation: The degradation of JAZ repressors releases transcription factors (e.g., MYC2), which then activate the expression of jasmonate-responsive genes, including those encoding enzymes in the lipoxygenase pathway responsible for the synthesis of volatile compounds like this compound.[16][17][18][19][20]

Jasmonate_Signaling_Pathway Stimulus Herbivory / Wounding JA_synthesis Jasmonic Acid (JA) Synthesis Stimulus->JA_synthesis JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_synthesis->JA_Ile JAR1 COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Genes Jasmonate-Responsive Genes (e.g., LOX, HPL, MT) TF->Genes Activates Volatiles This compound Production Genes->Volatiles Experimental_Workflow Sample Plant/Fruit Sample Homogenization Homogenization (with salt solution) Sample->Homogenization Incubation Headspace Incubation Homogenization->Incubation SPME HS-SPME Extraction Incubation->SPME GCMS GC-MS Analysis SPME->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis

References

Olfactory Properties of Methyl 2-hexenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate (CAS No. 2396-77-2) is an unsaturated ester recognized for its complex and potent olfactory profile.[1][2] This compound is a significant contributor to the aroma of various fruits and is widely utilized in the flavor and fragrance industry to impart characteristic fruity and green notes.[2] Understanding the fundamental olfactory properties of this compound, from its sensory perception to the underlying molecular mechanisms, is crucial for its effective application in flavor creation, fragrance formulation, and for researchers studying the chemical senses.

This technical guide provides a comprehensive overview of the olfactory properties of this compound, detailing its odor profile, physicochemical characteristics, and the general principles of its detection by the olfactory system. This document also outlines common experimental protocols used to characterize such odorants and discusses the typical signaling pathway involved in olfactory perception.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its volatility and behavior in various applications.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [3]
CAS Number 2396-77-2[1][3]
Appearance Colorless mobile liquid[3]
Odor Profile Fruity, green, fatty, pineapple, earthy, musty, sweet[1][2][4]
Specific Gravity 0.911 - 0.916 @ 25°C[5]
Refractive Index 1.432 - 1.438 @ 20°C[5]
Boiling Point 168 - 170 °C @ 760 mmHg[5]
Flash Point 44.44 °C (112.00 °F)[5]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[3]

Olfactory Profile and Sensory Data

Quantitative Sensory Analysis:

Quantitative data from sensory panel evaluations for this compound are not widely published. Such studies would typically involve a trained panel rating the intensity of various odor descriptors on a defined scale. The absence of this specific data in the literature highlights an area for future research to build a more complete sensory profile of this compound.

Putative Olfactory Receptors and Signaling Pathway

The detection of odorants like this compound is mediated by olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs). While specific ORs that bind to this compound have not yet been definitively identified in published research, the general mechanism of olfactory signal transduction is well-established. It is hypothesized that this compound, being a fruity ester, would activate a subset of ORs that respond to this class of compounds.

The canonical olfactory signaling cascade is initiated upon the binding of an odorant to an OR. This event triggers a conformational change in the receptor, leading to the activation of a specific G-protein, Gαolf. Activated Gαolf, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding Golf Gαolf OR->Golf Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP CNG Cyclic Nucleotide-Gated Ion Channel Depolarization Neuronal Signal (Depolarization) CNG->Depolarization Cation Influx (Na+, Ca2+) Golf->AC Stimulation cAMP->CNG Opening

Fig. 1: General Olfactory Signaling Pathway

Experimental Protocols

The characterization of olfactory properties relies on a combination of analytical and sensory techniques. Below are detailed methodologies for key experiments relevant to the study of odorants like this compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a complex volatile mixture.

Methodology:

  • Sample Preparation: A solution of this compound in an appropriate solvent (e.g., diethyl ether) is prepared. For complex matrices, headspace solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE) can be used to extract volatiles.

  • Gas Chromatography: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.

  • Olfactometry: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port. A trained sensory panelist sniffs the effluent from the port and records the time, duration, and description of any perceived odors.

  • Data Analysis: The olfactometric data is aligned with the chromatogram from the chemical detector to identify the specific compounds responsible for the perceived odors. Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative odor potency of each compound.

GC_O_Workflow Sample Sample containing This compound GC Gas Chromatograph Sample->GC Splitter Column Effluent Splitter GC->Splitter Detector Chemical Detector (e.g., MS) Splitter->Detector SniffingPort Sniffing Port Splitter->SniffingPort Data Data Acquisition (Chromatogram & Odor Profile) Detector->Data Panelist Sensory Panelist SniffingPort->Panelist Panelist->Data

Fig. 2: Gas Chromatography-Olfactometry Workflow
Olfactory Threshold Determination

The olfactory threshold is the minimum concentration of a substance that can be detected by the human sense of smell.

Methodology (Ascending Forced-Choice Method):

  • Sample Preparation: A series of dilutions of this compound in an odorless solvent (e.g., water or mineral oil) are prepared in increasing order of concentration.

  • Presentation: A panel of trained and screened assessors is presented with three samples at each concentration level: two blanks (solvent only) and one containing the odorant. The order of presentation is randomized.

  • Task: Panelists are asked to identify the odorous sample. This forced-choice paradigm minimizes guessing bias.

  • Ascending Series: The concentration is increased in steps until the panelist can correctly identify the odorous sample consistently.

  • Threshold Calculation: The group's detection threshold is typically defined as the concentration at which 50% of the panel can correctly detect the odorant.

Sensory Panel Evaluation

Descriptive sensory analysis provides a quantitative profile of an odorant's character.

Methodology (Quantitative Descriptive Analysis - QDA):

  • Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe odors. They undergo extensive training to develop a consensus vocabulary of odor descriptors for a range of standard compounds.

  • Sample Evaluation: Samples of this compound at a fixed concentration are presented to the panelists in a controlled environment.

  • Scoring: Panelists rate the intensity of each agreed-upon descriptor (e.g., fruity, green, fatty) on a linear scale (e.g., a 15-cm line scale anchored from "none" to "very strong").

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a quantitative sensory profile, often visualized as a spider or radar plot.

In Vitro Olfactory Receptor Activation Assays

These assays are used to identify which olfactory receptors are activated by a specific odorant.

Methodology (Luciferase Reporter Gene Assay):

  • Cell Culture and Transfection: A host cell line (e.g., HEK293) that does not endogenously express olfactory receptors is cultured. These cells are then co-transfected with plasmids encoding a specific human olfactory receptor, Gαolf, and a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).

  • Odorant Stimulation: The transfected cells are exposed to various concentrations of this compound.

  • Luciferase Assay: If this compound activates the expressed olfactory receptor, the subsequent cAMP signaling cascade will drive the expression of the luciferase enzyme. A substrate for luciferase (luciferin) is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The intensity of the luminescent signal is proportional to the level of receptor activation. Dose-response curves can be generated to determine the potency and efficacy of the odorant for the specific receptor.

InVitro_OR_Assay cluster_setup Assay Setup cluster_experiment Experiment cluster_result Result Cells HEK293 Cells Transfection Transfection Cells->Transfection Plasmids Plasmids: - Olfactory Receptor - Gαolf - CRE-Luciferase Plasmids->Transfection Stimulation Stimulation with This compound Transfection->Stimulation Lysis Cell Lysis & Luciferin Addition Stimulation->Lysis Measurement Luminescence Measurement Lysis->Measurement Activation Receptor Activation (Dose-Response Curve) Measurement->Activation

Fig. 3: In Vitro Olfactory Receptor Activation Assay Workflow

Conclusion

This compound is a valuable aroma compound with a characteristic fruity and green olfactory profile. While its sensory characteristics are qualitatively well-documented, there is a notable lack of publicly available quantitative data regarding its olfactory threshold and detailed sensory panel evaluations. Furthermore, the specific olfactory receptors that mediate its perception remain to be identified. The experimental protocols outlined in this guide provide a roadmap for future research to fill these knowledge gaps. A deeper understanding of the olfactory properties of this compound at the molecular level will not only enhance its application in the flavor and fragrance industry but also contribute to the broader understanding of structure-odor relationships and the mechanisms of olfaction.

References

Methyl 2-hexenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-hexenoate is a volatile organic compound (VOC) recognized for its characteristic fruity and green aroma.[1] Primarily utilized in the flavor and fragrance industries, this unsaturated ester is also a subject of interest for researchers in various fields due to its presence in natural products and its potential applications as a chemical intermediate.[1] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, natural occurrence, synthesis, analytical methodologies, and toxicological profile to support its application in research, scientific studies, and drug development.

Physicochemical Properties

This compound is a flammable liquid with a distinct odor profile.[2][3] Its physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[4]
Molecular Weight 128.17 g/mol [4]
CAS Number 2396-77-2 ((E,Z)-mixture); 13894-63-8 ((E)-isomer)[3][5]
Appearance Colorless liquid[4]
Odor Fruity, green, banana, honey[2]
Boiling Point 168-170 °C at 760 mmHg[2]
Flash Point 40.56 °C[2]
Density 0.911-0.916 g/cm³ at 25 °C[2]
Refractive Index 1.432-1.438 at 20 °C[2]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[2][4]
Vapor Pressure 4.057 mmHg at 25 °C (estimated)[2]

Natural Occurrence

This compound has been identified as a natural volatile component in a variety of fruits and plants. Its presence contributes to the characteristic aroma of these natural sources.

Natural SourceReference
Papaya (Carica papaya)[4]
Soursop (Annona muricata)[4]
Strawberry (Fragaria ananassa)[3]
Peas[3]

Synthesis

The synthesis of this compound can be achieved through standard esterification methods. A common laboratory-scale synthesis involves the reaction of 2-hexenoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically performed under reflux, and the product is isolated and purified through distillation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of this compound, particularly in complex matrices such as food or biological samples, is commonly performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on methods for similar short-chain unsaturated esters.[6][7][8]

1. Sample Preparation (from a food matrix):

  • Homogenization: A known weight of the sample (e.g., 5-10 g of fruit puree) is homogenized with a suitable solvent, such as a mixture of pentane and diethyl ether, to extract the volatile compounds.

  • Extraction: The mixture is centrifuged, and the organic layer containing the volatile compounds is carefully collected.

  • Concentration: The extract can be concentrated under a gentle stream of nitrogen to a smaller volume to increase the analyte concentration.

  • Internal Standard: An internal standard (e.g., a non-naturally occurring ester with similar chemical properties) should be added at the beginning of the extraction process for accurate quantification.

2. GC-MS Parameters:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile esters.

  • Injector: Splitless injection is often used for trace analysis. The injector temperature is typically set to 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 5 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Temperatures: Ion source at 230 °C and transfer line at 280 °C.

3. Data Analysis:

  • Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis homogenization Homogenization (Sample + Solvent) extraction Extraction (Centrifugation) homogenization->extraction concentration Concentration (Nitrogen Stream) extraction->concentration gc_injection GC Injection concentration->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_detection MS Detection (EI, Scan Mode) gc_separation->ms_detection identification Identification (Retention Time & Mass Spectrum) ms_detection->identification quantification Quantification (Calibration Curve) identification->quantification

GC-MS analysis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities and signaling pathways modulated by this compound. While it is involved in the broader context of fatty acid metabolism, its interaction with specific cellular receptors, enzymes, or signaling cascades has not been elucidated.[9] Therefore, a diagram of a specific signaling pathway involving this compound cannot be provided at this time. Future research is needed to explore the potential biological roles of this compound beyond its sensory properties.

Toxicology and Safety

The toxicological profile of this compound and related compounds has been evaluated to some extent, primarily in the context of their use as flavoring and fragrance ingredients.

EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) > 3100 mg/kgMouse[2]
Genotoxicity Not expected to be genotoxicIn vitro (BlueScreen assay for a related compound)[10]
Repeated Dose Toxicity (28-day) Derived NOAEL: 333 mg/kg/dayRat (for a related compound)[10]
Reproductive Toxicity No data available[10]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (E,Z)-methyl 2-hexenoate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[4]

Conclusion

This compound is a well-characterized volatile organic compound with significant applications in the flavor and fragrance industry. Its natural occurrence and straightforward synthesis make it an accessible compound for various research purposes. While detailed analytical protocols can be readily adapted for its quantification, a notable gap exists in the understanding of its specific biological activities and mechanisms of action. The available toxicological data suggests a low order of toxicity at current exposure levels. Further investigation into the potential biological effects of this compound could open new avenues for its application in scientific and pharmaceutical research.

References

An In-Depth Technical Guide to Methyl 2-Hexenoate in Food and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 2-hexenoate (CAS 2396-77-2) is a significant unsaturated ester in the field of food and flavor chemistry. Renowned for its potent and complex sensory profile, it imparts characteristic green, fruity, and sharp notes to a variety of food products. This technical guide provides a comprehensive overview of its chemical and physical properties, natural occurrence, and applications within the flavor industry. Furthermore, it details established protocols for its chemical synthesis and analytical detection and presents visualizations of key chemical and biological processes. This document is intended for researchers, scientists, and professionals in product development seeking a deeper understanding of this versatile flavoring agent.

Chemical and Physical Properties

This compound is a monounsaturated fatty acid methyl ester. Its chemical structure, containing a double bond at the second carbon position, is key to its distinct aromatic properties. It exists as both (E) and (Z) stereoisomers, which can contribute differently to the overall flavor profile. It is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), under number 2709.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 2396-77-2[4][5]
Molecular Formula C7H12O2[5]
Molecular Weight 128.17 g/mol [1][5]
Appearance Colorless mobile liquid[1][2]
Boiling Point 168-170 °C at 760 mmHg[2][6]
Flash Point 44.44 °C (112.00 °F)[2][6]
Specific Gravity 0.911-0.916 at 25 °C[2][6]
Refractive Index 1.432-1.438 at 20 °C[2][6]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[1][2][1][2]

Sensory Profile and Natural Occurrence

The sensory characteristics of this compound are its most valued attribute in the flavor industry. It delivers a powerful and multifaceted aroma profile that can be leveraged to create authentic and complex fruit flavors.[4][5]

Olfactory and Gustatory Characteristics

This compound is prized for its ability to impart sharp, green, and fruity top notes in flavor compositions.[5][7] Its profile is often described with a range of descriptors that highlight its versatility.

Table 2: Sensory Descriptors for this compound

TypeDescriptorsReference(s)
Odor Green, fatty, fruity, pineapple, earthy, musty, sweet.[2][4][5]
Flavor Powerful, sharp, green-fruity.[5][7]
FEMA Profile Fruit[1][3]
Natural Sources

This compound has been identified as a volatile component in several fruits and plants, contributing to their natural aroma.

Table 3: Natural Occurrence of this compound

SourceReference(s)
Papaya (Carica papaya)[1][5][7]
Soursop (Annona muricata)[1][5][7]
Peas[5][7]
Mountain Papaya[7]
Amazon Water Lily[2][6]

Applications in the Food and Flavor Industry

This compound is used as a flavor enhancer and flavoring agent in a wide array of food products.[1] Its intensity means it is typically used at very low concentrations, often between 0.05 and 0.1 ppm in the finished product.[5][7] It is particularly effective in building pineapple and strawberry flavor profiles, where its sharp, green notes provide a sense of freshness and ripeness.[4][5][7]

Table 4: Recommended Usage Levels of this compound in Food Categories (ppm)

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Non-alcoholic Beverages5.025.0
Alcoholic Beverages10.050.0
Dairy Products7.035.0
Edible Ices10.050.0
Confectionery10.050.0
Bakery Wares10.050.0
Processed Fruit7.035.0
Meat Products2.010.0
Soups and Sauces5.025.0
Ready-to-eat Savouries20.0100.0
Data adapted from The Good Scents Company.[6]

Methodologies and Protocols

Chemical Synthesis: Fischer Esterification

This compound can be synthesized via the Fischer esterification of 2-hexenoic acid with methanol, using a strong acid catalyst.[5][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 1 mole of 2-hexenoic acid and 3 moles of methanol. Add a solvent such as chloroform or toluene to aid in azeotropic water removal.

  • Catalysis: Add a catalytic amount (e.g., 0.05 moles) of concentrated sulfuric acid (H₂SO₄) to the mixture.

  • Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

  • Extraction: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

G Acid 2-Hexenoic Acid plus_react + Acid->plus_react Alcohol Methanol Ester This compound Water Water plus_react->Alcohol plus_prod + plus_react->plus_prod H₂SO₄ (catalyst) Heat (Reflux)

Caption: Fischer esterification pathway for the synthesis of this compound.

Analytical Detection: Headspace GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of volatile flavor compounds like this compound in a food matrix.[8][9] Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique.

Experimental Protocol:

  • Sample Preparation: Homogenize a known quantity of the food sample (e.g., 5g of fruit puree) and place it into a 20 mL headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

  • Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., methyl heptanoate) for quantification.

  • HS-SPME Extraction: Seal the vial and place it in a heated agitator (e.g., 60°C for 30 minutes). Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) to desorb the analytes onto the column.

    • Separation: Use a suitable capillary column (e.g., DB-WAX or DB-5) and a temperature program to separate the compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min.

    • Detection: Use a mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 35-350.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard. Quantify using the peak area ratio relative to the internal standard.

G A Food Sample (e.g., Strawberry Puree) B Sample Preparation (Homogenization, Salting, IS Spike) A->B C HS-SPME Extraction (Adsorption of Volatiles) B->C D Thermal Desorption (GC Inlet) C->D E GC Separation (Capillary Column) D->E F MS Detection (Ionization & Mass Analysis) E->F G Data Processing F->G H Compound Identification (vs. Library/Standard) G->H I Quantification (vs. Internal Standard) G->I

Caption: General analytical workflow for detecting this compound in food.

Mechanism of Flavor Perception

The perception of this compound's "fruity" and "green" aroma begins when the molecule, carried by air into the nasal cavity, binds to specific Olfactory Receptors (ORs) on the surface of olfactory sensory neurons. This binding event initiates a G-protein coupled signaling cascade, leading to the generation of an electrical signal. This signal is transmitted to the olfactory bulb and then to higher cortical areas of the brain, where it is processed and perceived as a distinct aroma.

G cluster_cell Olfactory Sensory Neuron cluster_brain Brain Processing M2H This compound OR Olfactory Receptor M2H->OR Binds GPCR G-protein Signaling Cascade OR->GPCR Activates AC Adenylate Cyclase GPCR->AC cAMP cAMP Increase AC->cAMP Ion Ion Channel Opening cAMP->Ion Signal Action Potential (Electrical Signal) Ion->Signal Bulb Olfactory Bulb Signal->Bulb Cortex Cortex Bulb->Cortex Perception Perception: 'Fruity/Green' Cortex->Perception

Caption: Simplified signaling pathway for the perception of an aroma compound.

Regulatory and Safety Status

This compound is well-regulated for use in food. It holds GRAS status from the Flavor and Extract Manufacturers Association (FEMA No. 2709).[1][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[1] In the United States, it is permitted for direct addition to food for human consumption under 21 CFR 172.515.[1][6] These designations are based on extensive reviews of safety and toxicological data, ensuring its safe use in consumer products.

References

Introduction to the synthesis of α,β-unsaturated esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of α,β-Unsaturated Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Unsaturated esters are pivotal structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and advanced materials. Their inherent reactivity and versatile functionality make them indispensable building blocks in modern organic synthesis. The stereoselective synthesis of these compounds, in particular, is a subject of ongoing research and development, as the geometry of the carbon-carbon double bond can profoundly influence the biological activity and physical properties of the final product. This technical guide provides an in-depth overview of the core methodologies for the synthesis of α,β-unsaturated esters, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in this field.

Core Synthetic Methodologies

Several classical and modern synthetic methods are routinely employed for the preparation of α,β-unsaturated esters. The choice of method often depends on factors such as the desired stereoselectivity, substrate scope, scalability, and atom economy. This guide will focus on the following key transformations:

  • Wittig Reaction

  • Horner-Wadsworth-Emmons (HWE) Reaction

  • Knoevenagel Condensation

  • Heck Reaction

  • Olefin Cross-Metathesis

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2] For the synthesis of α,β-unsaturated esters, stabilized ylides are typically employed, which generally favor the formation of the (E)-isomer.[1][3]

Mechanistic Pathway

The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then fragments to yield the alkene and a phosphine oxide. The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions. Stabilized ylides, containing an electron-withdrawing group like an ester, are less reactive and their reactions are often reversible, leading to the thermodynamically more stable (E)-alkene.[1][2]

Wittig_Mechanism Wittig Reaction Mechanism (Stabilized Ylide) cluster_0 Ylide Formation cluster_1 Olefin Formation Phosphonium_Salt R₃P⁺-CH₂CO₂R' X⁻ Ylide R₃P=CHCO₂R' Phosphonium_Salt->Ylide - HX Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + R''CHO Aldehyde R''CHO Aldehyde->Oxaphosphetane Alkene (E)-α,β-Unsaturated Ester Oxaphosphetane->Alkene Phosphine_Oxide R₃P=O Oxaphosphetane->Phosphine_Oxide

Figure 1. Wittig Reaction Workflow.

Experimental Protocol: Synthesis of Ethyl trans-Cinnamate[4][5]

This solvent-free procedure highlights a greener approach to the Wittig reaction.

Reagents:

  • (Carbethoxymethylene)triphenylphosphorane (0.57 mmol, 201 mg)

  • Benzaldehyde (0.5 mmol, 50.8 µL)

  • Hexanes (for extraction)

Procedure:

  • In a 3 mL conical vial equipped with a magnetic spin vane, combine (carbethoxymethylene)triphenylphosphorane and benzaldehyde.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3 mL of hexanes and continue stirring for a few minutes to precipitate the triphenylphosphine oxide byproduct.

  • Separate the hexane solution containing the product from the solid byproduct using a filtering pipette.

  • Wash the solid residue with another 3 mL portion of hexanes and combine the hexane fractions.

  • Evaporate the solvent to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions.[6][7] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[6] This reaction typically shows high (E)-selectivity for the synthesis of α,β-unsaturated esters.[8]

Mechanistic Pathway

The reaction begins with the deprotonation of the phosphonate ester to form a nucleophilic carbanion. This carbanion then adds to the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a dialkylphosphate salt yields the alkene. The stereoselectivity is generally high for the (E)-isomer due to steric hindrance in the transition state leading to the (Z)-isomer.[6][8]

HWE_Mechanism HWE Reaction Mechanism Phosphonate (RO)₂P(O)CH₂CO₂R' Carbanion (RO)₂P(O)CH⁻CO₂R' Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde R''CHO Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene (E)-α,β-Unsaturated Ester Oxaphosphetane->Alkene Elimination Phosphate (RO)₂PO₂⁻ Oxaphosphetane->Phosphate

Figure 2. HWE Reaction Workflow.

Experimental Protocol: Synthesis of Ethyl trans-Cinnamate

Reagents:

  • Triethyl phosphonoacetate

  • Lithium hydroxide

  • Benzaldehyde

Procedure:

  • Combine triethyl phosphonoacetate and a suitable base, such as lithium hydroxide, in a reaction vessel.

  • Add benzaldehyde to the reaction mixture.

  • The reaction proceeds to form the corresponding carbanion which then attacks the aldehyde.

  • The resulting intermediate eliminates diethyl phosphate to yield ethyl trans-cinnamate.

  • Workup typically involves an aqueous extraction to remove the water-soluble phosphate byproduct.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming C-C bonds, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[9][10] When using a malonic ester as the active methylene compound, the initial product can be decarboxylated to yield an α,β-unsaturated ester.

Mechanistic Pathway

The mechanism involves the base-catalyzed formation of an enolate from the active methylene compound. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct undergoes dehydration to afford the α,β-unsaturated product.[9]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism Active_Methylene CH₂(CO₂R)₂ Enolate ⁻CH(CO₂R)₂ Active_Methylene->Enolate Deprotonation Base Base Base->Enolate Adduct Aldol Adduct Enolate->Adduct Nucleophilic Addition Aldehyde R'CHO Aldehyde->Adduct Product α,β-Unsaturated Diester Adduct->Product Dehydration Water H₂O Adduct->Water

Figure 3. Knoevenagel Condensation Workflow.

Experimental Protocol: Synthesis of Diethyl Benzalmalonate[11]

Reagents:

  • Benzaldehyde (0.66 mole, 70 g, containing benzoic acid)

  • Diethyl malonate (0.73 mole, 117 g)

  • Piperidine (amount adjusted based on benzoic acid content of benzaldehyde)

  • Benzene (as solvent)

Procedure:

  • In a 500-mL flask, mix benzaldehyde (containing benzoic acid as a catalyst precursor), diethyl malonate, and piperidine.

  • Allow the mixture to stand at room temperature for 24 hours, then heat on a steam bath for 3 hours.

  • Add 100 mL of benzene and wash the solution successively with water, 1 N hydrochloric acid, and saturated sodium bicarbonate solution.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Remove the benzene by distillation under reduced pressure.

  • Distill the residue under reduced pressure to obtain diethyl benzalmalonate.

Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene.[12] It is a versatile method for the synthesis of α,β-unsaturated esters, typically by coupling an aryl or vinyl halide with an acrylate ester.[13]

Mechanistic Pathway

The catalytic cycle of the Heck reaction involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl or vinyl halide to form a Pd(II) complex.

  • Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond.

  • β-Hydride Elimination: A β-hydrogen is eliminated to form the alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst.[14][15]

Heck_Mechanism Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (R-X) Insertion Alkene Complex OxAdd->Insertion Alkene Coordination & Insertion Elimination Product Complex Insertion->Elimination β-Hydride Elimination Elimination->Pd0 Reductive Elimination (Base) Metathesis_Mechanism Olefin Cross-Metathesis Catalytic Cycle Ru_cat [Ru]=CH₂ Met_cyclo_1 Metallacyclobutane 1 Ru_cat->Met_cyclo_1 + R¹CH=CH₂ Ru_carbene_1 [Ru]=CHR¹ Met_cyclo_1->Ru_carbene_1 - CH₂=CH₂ Met_cyclo_2 Metallacyclobutane 2 Ru_carbene_1->Met_cyclo_2 + R²CH=CHCO₂R' Met_cyclo_2->Ru_cat - R¹CH=CHCO₂R'

References

Methyl 2-hexenoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate is an unsaturated ester recognized for its characteristic fruity and apple-like aroma. It is utilized as a flavoring agent in the food industry and as a fragrance ingredient.[1][2][3] This technical guide provides an in-depth overview of the safety and handling of this compound, compiling essential data for professionals working with this compound. The information presented is collated from safety data sheets, regulatory assessments, and established scientific guidelines to ensure a comprehensive understanding of its hazard profile and the requisite safety precautions.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use. The properties of this compound are summarized in the table below. Data has been aggregated from multiple sources, and ranges are provided where slight variations exist in the literature.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[1][4]
Molecular Weight 128.17 g/mol [1][4]
Appearance Colorless clear/mobile liquid[1][2]
Odor Fruity aroma[1][2]
Boiling Point 168-170 °C at 760 mmHg 53 °C at 20 mmHg[5][6]
Melting Point 32 °C[4]
Flash Point 40.56 °C to 45.4 °C (Tag Closed Cup)[4][5]
Density / Specific Gravity 0.907 to 0.916 g/cm³ at 25 °C[4][7]
Refractive Index 1.423 to 1.438 at 20 °C[2][5][7]
Vapor Pressure 4.06 mmHg at 25 °C[4]
Solubility Very slightly soluble in water; soluble in oils and ethanol.[1][2]
CAS Number 2396-77-2 ((E,Z)-mixture) 13894-63-8 ((E)-isomer)[1][4][5][6]
Synonyms Methyl (E)-2-hexenoate, Methyl trans-2-hexenoate, Methyl beta-propylacrylate[1][2]

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Flammable Liquids3H226: Flammable liquid and vaporWarning🔥

Source(s):[1][2][6]

Precautionary Statements:

A comprehensive set of precautionary statements is associated with the handling of this compound to minimize risks. These are summarized from various safety data sheets.

TypeCodePrecautionary Statement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P233Keep container tightly closed.
P240Ground and bond container and receiving equipment.
P241Use explosion-proof electrical/ventilating/lighting equipment.
P242Use non-sparking tools.
P243Take action to prevent static discharges.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P370+P378In case of fire: Use appropriate media to extinguish.
Storage P403+P235Store in a well-ventilated place. Keep cool.
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Source(s):[1][2][3][8]

Toxicological Information

Experimental Protocols

The following methodologies are based on the internationally recognized OECD Guidelines for the Testing of Chemicals. These protocols provide a framework for assessing the potential health effects of chemical substances.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

  • Principle: This method is an alternative to the classical LD50 test and aims to identify a dose that causes evident toxicity without causing mortality. It involves a stepwise procedure using a limited number of animals.[1][5]

  • Test Animals: Healthy, young adult rodents (preferably rats, usually females as they are often slightly more sensitive) are used. Animals are acclimatized for at least 5 days before the study.[1]

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, though food is withheld overnight before dosing.[1][6]

  • Dose Preparation and Administration: The test substance is typically administered orally by gavage. If not an aqueous solution, a suitable vehicle is used, and its toxicological properties should be known. The volume administered is generally limited to 1 mL/100g of body weight for rodents.[5]

  • Procedure: A sighting study may be performed to determine the appropriate starting dose. The main study uses fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). Dosing is initiated at a level expected to produce some signs of toxicity. The response of the animals determines the subsequent dose for the next group.[1]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior), and body weight changes for at least 14 days after administration.[1][9] A full necropsy is performed on all animals at the end of the observation period.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

  • Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period. It helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[10][11][12]

  • Test Animals: At least 10 rodents (5 male, 5 female) are used for each dose group.[11]

  • Dosage: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not mortality. The lowest dose should not produce any evidence of toxicity. Dosing is performed daily for 28 days, typically by gavage or via the diet/drinking water.[11][13]

  • Observations:

    • Clinical Observations: Daily detailed clinical observations are made.

    • Body Weight and Food/Water Consumption: Measured weekly.[10]

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.

    • Pathology: All animals are subjected to a gross necropsy at the end of the study. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.[11]

  • Satellite Group: A satellite group of animals may be included for the control and high-dose groups, which are kept for an additional 14 days without treatment to assess the reversibility of any toxic effects.[13]

Acute Inhalation Toxicity (Based on OECD Guideline 436)

  • Principle: This guideline describes an acute toxic class method for inhalation exposure to determine the concentration that causes lethality or evident toxicity.[14]

  • Test Animals: Young adult rats (8-12 weeks old) are the preferred species.[14]

  • Exposure Conditions: Animals are exposed to the test substance as a vapor, aerosol, or gas in an inhalation chamber. The exposure duration is typically 4 hours. Temperature and humidity are controlled.[14][15]

  • Procedure: A stepwise procedure with fixed concentrations is used. The outcome of exposure at one concentration determines the next concentration to be tested.

  • Observations: Animals are observed for toxic effects during and after exposure for a period of 14 days. Observations include changes in clinical signs, body weight, and mortality. A gross necropsy is performed on all animals.[14]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the chemical.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood. Eyewash stations and safety showers should be readily accessible.[14][16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[3]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[3]

    • Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[3][14]

  • Safe Handling Practices:

    • Keep away from ignition sources such as heat, sparks, and open flames.[2][3][8]

    • Use non-sparking tools and explosion-proof equipment.[2][3]

    • Take precautionary measures against static discharge by grounding and bonding containers and equipment.[2][3][8]

    • Avoid inhalation of vapor and contact with skin and eyes.[3]

    • Wash hands thoroughly after handling.[17]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][8][16]

    • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][16]

    • The storage area should be designated as a flammables area.[16]

Accidental Release and First Aid Measures

  • Accidental Release:

    • Eliminate all ignition sources.

    • Ventilate the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[15][17]

    • Do not allow the substance to enter drains or waterways.[17]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][16]

Visualizations

Logical Relationship of GHS Hazard Classification

GHS_Classification cluster_main This compound GHS Classification A Substance: this compound B Hazard Class: Flammable Liquids A->B C Hazard Category: 3 B->C D Signal Word: Warning C->D E Hazard Statement: H226 Flammable liquid and vapor C->E

Caption: GHS hazard classification pathway for this compound.

General Laboratory Safety and Handling Workflow

Lab_Safety_Workflow cluster_workflow Chemical Handling Workflow Acquisition Acquisition & Inventory RiskAssessment Risk Assessment & Review of SDS Acquisition->RiskAssessment PPE Select & Don Appropriate PPE RiskAssessment->PPE Handling Handling in Ventilated Area (Fume Hood) PPE->Handling Storage Proper Storage (Cool, Dry, Ventilated) Handling->Storage Waste Waste Collection (Labeled, Segregated) Handling->Waste Spill Spill Response Handling->Spill Storage->Handling Disposal Disposal via Licensed Contractor Waste->Disposal

Caption: General workflow for safe laboratory handling of chemicals.

References

Methyl 2-hexenoate: A Technical Guide to its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hexenoate, a volatile unsaturated ester, is a significant contributor to the characteristic aroma of various fruits, most notably soursop (Annona muricata). While its presence in nature is well-documented, its history is intertwined with the broader development of synthetic organic chemistry. This technical guide provides an in-depth overview of the discovery, synthesis, and physicochemical properties of this compound, tailored for professionals in research and development. This document summarizes key quantitative data, details established experimental protocols for its synthesis, and visualizes the reaction pathways.

Discovery and History

The formal "discovery" of this compound is not attributed to a single breakthrough publication but rather represents a gradual emergence in the scientific literature. Its history can be viewed from two perspectives: its identification as a natural product and its chemical synthesis.

Identification in Nature: The most significant historical aspect of this compound is its identification as a key volatile component in soursop fruit. Research into the flavor and aroma components of soursop in the latter half of the 20th century consistently identified this compound as a major constituent, contributing to its characteristic fruity and slightly pungent aroma.[1] These studies, employing techniques like gas chromatography-mass spectrometry (GC-MS), were pivotal in understanding the chemical basis of natural flavors and paved the way for its use in the flavor and fragrance industry.

Chemical Synthesis: The synthesis of α,β-unsaturated esters, the class of compounds to which this compound belongs, has been an area of interest in organic chemistry for over a century. Early methods for their preparation likely included the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc.[2][3][4][5] While a specific first synthesis of this compound is not prominently documented, it is highly probable that it was first prepared through established esterification or condensation reactions long before its identification in natural sources. The development of more controlled and efficient synthetic methods, such as the Wittig reaction and its modifications, has made compounds like this compound readily accessible for commercial and research purposes.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic fruity, green, and slightly fatty aroma.[6] It exists as a mixture of (E) and (Z) isomers, with the (E)-isomer often being the more stable and commonly referenced form.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[7][8]
Molecular Weight 128.17 g/mol [7][8]
CAS Number 2396-77-2 (for mixed isomers)[7]
13894-63-8 (for (E)-isomer)[9]
Boiling Point 168-170 °C at 760 mmHg[10]
56-58 °C at 13 Torr[6]
Density 0.911 - 0.916 g/cm³ at 25 °C[8]
Refractive Index (n²⁰/D) 1.432 - 1.438[11]
Flash Point 45 °C (113 °F)[12]
Beilstein Registry Number 1700768[12]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data and ObservationsReference(s)
Mass Spectrometry (MS) Predicted GC-MS (70eV, Positive): Major fragments can be observed, aiding in structural confirmation.[13]
¹H NMR Spectra available in databases. Key signals include those for the vinyl protons, the methyl ester protons, and the aliphatic chain protons.[8]
¹³C NMR Spectra available in databases. Characteristic signals for the carbonyl carbon, the α and β carbons of the double bond, the methoxy carbon, and the aliphatic carbons are present.[8]
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and C-O stretching are expected.[8][14]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several established methods in organic chemistry. Below are detailed protocols for two common and effective approaches: Fischer Esterification and a Wittig-type reaction.

Fischer Esterification of 2-Hexenoic Acid

This method involves the acid-catalyzed esterification of 2-hexenoic acid with methanol. It is a classic and straightforward approach to ester synthesis.

Reaction:

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hexenoic acid (1 equivalent) and an excess of methanol (e.g., 10 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 mol%) or p-toluenesulfonic acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis via a One-Pot Oxidation-Wittig Reaction

This modern approach allows for the synthesis of this compound from a primary alcohol (1-pentanol) in a single reaction vessel, proceeding through an aldehyde intermediate.

Reaction Scheme:

Protocol:

  • Oxidation: To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and celite in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-pentanol (1 equivalent) in DCM dropwise at room temperature. Stir the mixture for 1-2 hours until the oxidation is complete (monitored by TLC).

  • Wittig Reaction: To the same flask, add methyl (triphenylphosphoranylidene)acetate (the Wittig reagent, 1.1 equivalents). Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts and triphenylphosphine oxide.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[15]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

Fischer_Esterification Reactants 2-Hexenoic Acid + Methanol Catalyst H₂SO₄ (catalyst) Reflux Reflux Reactants->Reflux Heat Workup Neutralization & Extraction Reflux->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Fischer Esterification Workflow for this compound Synthesis.

Wittig_Reaction_Workflow cluster_oxidation Step 1: Oxidation cluster_wittig Step 2: Wittig Reaction cluster_purification Step 3: Purification Pentanol 1-Pentanol PCC PCC, Celite, DCM Pentanal Pentanal (in situ) Pentanol->Pentanal Oxidation WittigReagent Methyl (triphenylphosphoranylidene)acetate Reaction Wittig Reaction Pentanal->Reaction WittigReagent->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Workup Filtration CrudeProduct->Workup Column Column Chromatography Workup->Column FinalProduct Pure this compound Column->FinalProduct

Caption: One-Pot Oxidation-Wittig Synthesis of this compound.

Conclusion

This compound serves as a prime example of a naturally occurring flavor compound that is also readily accessible through well-established synthetic routes. While its definitive "discovery" in the chemical literature is not clearly demarcated, its identification in soursop was a key milestone. The synthetic protocols provided herein offer reliable methods for its preparation in a laboratory setting. The compiled physicochemical and spectroscopic data provide a valuable resource for researchers in the fields of flavor chemistry, natural product synthesis, and drug development, where such compounds can serve as important synthons or analytical standards.

References

"Methyl 2-hexenoate" in the context of fatty acid esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Short-Chain Fatty Acid Ester: Properties, Synthesis, and Biological Context

Abstract

Methyl 2-hexenoate, a short-chain unsaturated fatty acid ester, is a molecule of interest in various scientific disciplines, from flavor and fragrance chemistry to potential applications in chemical synthesis and agriculture. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its place within the broader context of fatty acid ester biological activity. While specific pharmacological data on this compound is limited, this document serves as a foundational resource for researchers, scientists, and drug development professionals interested in its study and potential applications.

Introduction

This compound (C7H12O2) is an alpha,beta-unsaturated carboxylic ester, a class of molecules also known as enoate esters.[1] As a fatty acid ester, it belongs to a broad category of compounds that serve as crucial components of lipids and are involved in diverse biological processes, including energy storage and cell signaling.[2][3] It is a colorless liquid with a characteristic fruity and green aroma and is found naturally in various fruits, including soursop (Annona muricata) and papaya (Carica papaya).[2][4][5] Its primary commercial applications have been in the flavor and fragrance industries.[6] However, the study of short-chain fatty acid esters is expanding, with growing interest in their potential biological activities.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name methyl (2E)-hex-2-enoate[2][4]
Synonyms Methyl trans-2-hexenoate, Methyl beta-propylacrylate[2]
CAS Number 2396-77-2 (for the mixture of isomers)[2]
13894-63-8 (for the (E)-isomer)[4]
Molecular Formula C7H12O2[2]
Molecular Weight 128.17 g/mol [2]
Appearance Colorless mobile liquid[6]
Odor Fruity, green, earthy[5]
Density 0.911 - 0.916 g/cm³[6]
Boiling Point 168-170 °C at 760 mmHg[4]
Solubility Very slightly soluble in water; soluble in oils and ethanol[6]
Refractive Index 1.423 - 1.429[6]
Table 2: Spectroscopic Data for this compound
Technique Key Data Points Reference(s)
¹H NMR (60 MHz, 5% TMS/CDCl3): δ = 6.95 (dt, 1H), 5.80 (dt, 1H), 3.70 (s, 3H), 2.18 (q, 2H), 1.50 (h, 2H), 0.93 (t, 3H)[7]
¹³C NMR (14 MHz, 5% TMS/CDCl3): δ = 147.90, 121.35, 50.63, 34.07, 21.32, 13.64[7]
IR (FTIR) CAPILLARY CELL: NEAT[6]
Mass Spec (GC-MS) Predicted GC-MS Spectrum (Non-derivatized) - 70eV, Positive[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound. The following sections provide representative protocols based on available literature.

Synthesis of this compound

Two common methods for the synthesis of this compound are Fischer-Speier esterification and the Wittig reaction.

This method involves the acid-catalyzed esterification of 2-hexenoic acid with methanol.[8][9]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-hexenoic acid (1 equivalent), a large excess of methanol (which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5% by weight of the carboxylic acid).[8][10]

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.[10]

  • Work-up: After the reaction is complete (as determined by TLC or GC analysis, or when water ceases to be collected), cool the mixture to room temperature.

  • Purification:

    • Neutralize the excess acid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.[8]

This procedure allows for the synthesis of this compound from an alcohol in a single reaction vessel, avoiding the isolation of the intermediate aldehyde.[7]

Protocol:

  • Oxidation: In a dry round-bottom flask under a nitrogen atmosphere, prepare a suspension of pyridinium chlorochromate (PCC) and Celite® in dichloromethane (CH2Cl2). To this stirring mixture, add a solution of the starting alcohol (e.g., 1-hexanol) in CH2Cl2 dropwise. Allow the reaction to stir at room temperature for 2-3 hours, monitoring completion by TLC.[7]

  • Wittig Reaction: To the same reaction mixture, add methyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent). Allow the reaction to proceed at room temperature for 24 hours or at reflux for a shorter duration (e.g., 3 hours).[7]

  • Purification:

    • Add diethyl ether to the reaction mixture and filter through a pad of silica gel to remove the chromium salts and triphenylphosphine oxide.[7]

    • Rinse the silica gel pad with a hexane/ethyl acetate solution (e.g., 9:1).

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude product can be further purified by column chromatography on silica gel if necessary.[7]

Synthesis_Workflow cluster_fischer Fischer-Speier Esterification cluster_wittig One-Pot Oxidation-Wittig f_start 2-Hexenoic Acid + Methanol f_react Reflux with H₂SO₄ catalyst f_start->f_react f_workup Neutralization & Washing f_react->f_workup f_purify Distillation f_workup->f_purify product This compound f_purify->product w_start 1-Hexanol w_oxidize PCC Oxidation w_start->w_oxidize w_wittig Wittig Reaction with (Ph)₃P=CHCO₂CH₃ w_oxidize->w_wittig w_purify Filtration & Chromatography w_wittig->w_purify w_purify->product GCMS_Workflow sample Sample containing This compound prep Sample Preparation (e.g., Dilution, HS-SPME) sample->prep gc Gas Chromatography (Separation) prep->gc ms Mass Spectrometry (Detection & Fragmentation) gc->ms data Data Analysis (Retention Time & Mass Spectrum) ms->data result Identification & Quantification data->result Fatty_Acid_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular M2H This compound esterase Esterases M2H->esterase Hydrolysis FA 2-Hexenoic Acid (Hypothetical) esterase->FA GPCR GPCRs (e.g., FFAR2/3) FA->GPCR Activation HDAC HDACs FA->HDAC Inhibition signaling Downstream Signaling (e.g., MAPK, NF-κB) GPCR->signaling gene_exp Modulation of Gene Expression HDAC->gene_exp response Cellular Response (e.g., Anti-inflammatory) signaling->response gene_exp->response

References

Methodological & Application

Synthesis of Methyl 2-hexenoate via Fischer Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-hexenoate through Fischer esterification. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an unsaturated ester with applications in the flavor and fragrance industry, as well as a potential intermediate in the synthesis of more complex organic molecules.[1] The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] This process is a reversible reaction, and therefore, reaction conditions are optimized to favor the formation of the ester product.[2][4]

This protocol outlines the synthesis of this compound from 2-hexenoic acid and methanol, using concentrated sulfuric acid as a catalyst.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via Fischer esterification.

ParameterValueReference
Reactants
2-Hexenoic Acid1 equivalent[5]
Methanol3.0 to 4.0 equivalents[5]
Catalyst
Concentrated Sulfuric Acid0.1 to 3 grams per mole of carboxylic acid[5]
Reaction Conditions
Temperature115°C to 125°C[5]
Reaction TimeNot specified, reaction monitored[5]
Product Information
ProductThis compound[5]
Yield96.6% of theoretical value[5]
Bottom Temperature (Distillation)125°C[5]
Head Temperature (Distillation)67°C - 85°C[5]

Experimental Protocols

This section details the methodology for the synthesis of this compound.

Materials:

  • 2-Hexenoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-hexenoic acid and 3.0 to 4.0 molar equivalents of methanol.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1 to 3 grams per mole of 2-hexenoic acid).[5] The addition should be done in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a temperature of 115°C to 125°C using a heating mantle or oil bath.[5] Allow the reaction to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

    • Combine the organic extracts.

  • Neutralization: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution may occur), followed by a wash with saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the crude this compound by distillation.[5] Collect the fraction boiling between 67°C and 85°C at a bottom temperature of 125°C.[5]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the Fischer esterification and the experimental workflow for the synthesis of this compound.

Fischer_Esterification_Pathway Carboxylic_Acid 2-Hexenoic Acid Protonated_Carbonyl Protonated Carbonyl (activated) Carboxylic_Acid->Protonated_Carbonyl Protonation Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Nucleophilic Attack H_plus H⁺ (from H₂SO₄) H_plus->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Water H₂O Water_Elimination->Water Ester This compound Protonated_Ester->Ester Deprotonation Catalyst_Regen H⁺ (regenerated) Protonated_Ester->Catalyst_Regen Synthesis_Workflow Start Start Reactants Combine 2-Hexenoic Acid and Methanol Start->Reactants Catalyst Add conc. H₂SO₄ Reactants->Catalyst Reflux Heat to 115-125°C (Reflux) Catalyst->Reflux Workup Cool and Quench with Water Reflux->Workup Extraction Extract with Diethyl Ether Workup->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporation Remove Solvent (Rotary Evaporator) Dry->Evaporation Purification Purify by Distillation Evaporation->Purification Product This compound Purification->Product

References

Application Notes and Protocols for the Synthesis of Methyl 2-Hexenoate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 2-hexenoate, an α,β-unsaturated ester, utilizing the Wittig reaction. The synthesis involves the reaction of butanal with a stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate. This application note includes a summary of reaction parameters, a detailed experimental protocol, and visual diagrams of the experimental workflow and reaction mechanism to ensure clarity and reproducibility. The Wittig reaction is a reliable method for the stereoselective formation of alkenes and is a valuable tool in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals.[1][2]

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[3][4] This reaction is widely employed for its high degree of regioselectivity, as the double bond is formed specifically at the location of the original carbonyl group.[1] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, such as methyl (triphenylphosphoranylidene)acetate, which contain an electron-withdrawing group, predominantly yield the (E)-alkene isomer.[1][5]

This compound is a valuable compound used as a fragrance and flavor ingredient and can serve as a building block in the synthesis of more complex molecules. The protocol described herein details a robust and reproducible method for its synthesis using readily available starting materials.

Reaction Data

The following table summarizes the key quantitative data for the synthesis of this compound via the Wittig reaction. The values are representative of typical outcomes for this type of transformation.

ParameterValueNotes
Reactants
Butanal1.0 mmol (1.0 equiv)The limiting reagent.
Methyl (triphenylphosphoranylidene)acetate1.1 mmol (1.1 equiv)A stabilized ylide. Can be purchased or prepared from methyl bromoacetate and triphenylphosphine.
Solvent Dichloromethane (DCM)Other aprotic solvents such as Tetrahydrofuran (THF) can also be used. Aqueous conditions have also been reported to be effective for stabilized ylides.[6][7]
Temperature Room TemperatureThe reaction is typically carried out at ambient temperature.
Reaction Time 12-24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Product Yield 75-90%Isolated yield after purification. Yields can vary based on reaction scale and purification efficiency.
Stereoselectivity >95:5 (E:Z)Stabilized ylides generally provide high E-selectivity.[1]

Experimental Protocol

This protocol details the synthesis of this compound from butanal and methyl (triphenylphosphoranylidene)acetate.

Materials:

  • Butanal (reagent grade)

  • Methyl (triphenylphosphoranylidene)acetate (reagent grade)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes (reagent grade)

  • Ethyl acetate (reagent grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl (triphenylphosphoranylidene)acetate (1.1 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture until the ylide is fully dissolved.

  • Addition of Aldehyde: Using a syringe, add butanal (1.0 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the butanal spot and the appearance of the product spot.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dichloromethane.

    • To the resulting residue, add hexanes (20 mL) and triturate to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture through a pad of celite or a sintered glass funnel to remove the solid triphenylphosphine oxide. Wash the solid with a small amount of cold hexanes.

    • Collect the filtrate, which contains the desired product, this compound.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. A mixture of hexanes and ethyl acetate (e.g., 95:5) is a suitable eluent system.

    • Combine the fractions containing the pure product, as identified by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield pure this compound.

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Butanal + Methyl (triphenylphosphoranylidene)acetate Reaction_Vessel Round-bottom Flask (Inert Atmosphere) Reactants->Reaction_Vessel Solvent Anhydrous DCM Solvent->Reaction_Vessel Stirring Stir at RT (12-24h) Reaction_Vessel->Stirring Concentration1 Concentrate (Rotary Evaporator) Stirring->Concentration1 Trituration Add Hexanes & Triturate Concentration1->Trituration Filtration Filter to remove Triphenylphosphine Oxide Trituration->Filtration Concentration2 Concentrate Filtrate Filtration->Concentration2 Chromatography Flash Column Chromatography Concentration2->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism:

wittig_mechanism Ylide Methyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Me) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Butanal (CH₃CH₂CH₂CHO) Aldehyde->Oxaphosphetane Alkene This compound (E-isomer) Oxaphosphetane->Alkene Cycloreversion Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction for this compound synthesis.

References

Laboratory Scale Synthesis of Methyl 2-hexenoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of Methyl 2-hexenoate, a valuable unsaturated ester with applications in the flavor and fragrance industry and as a versatile intermediate in organic synthesis.[1] Two distinct and reliable synthetic methodologies are presented: Fischer Esterification of 2-hexenoic acid and the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of (E)-Methyl 2-hexenoate.

Data Presentation

The following table summarizes the key quantitative data associated with the two primary synthetic routes for this compound, allowing for a direct comparison of their efficiency and stereochemical control.

ParameterFischer EsterificationHorner-Wadsworth-Emmons Reaction
Starting Materials 2-Hexenoic acid, MethanolButanal, Methyl (diethylphosphono)acetate
Key Reagents Sulfuric acid (catalyst)Sodium methoxide (base)
Stereoselectivity Mixture of (E) and (Z) isomersPredominantly (E) isomer (>95%)
Typical Yield High (can approach 90-95%)[2]Good to Excellent (typically 80-95%)[3]
Reaction Conditions Reflux, typically 65-70 °CRoom temperature or slightly elevated
Byproducts WaterDiethyl phosphate salt (water-soluble)
Purification Extraction, DistillationExtraction, Distillation

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Hexenoic Acid

This protocol outlines the synthesis of this compound via the acid-catalyzed esterification of 2-hexenoic acid with methanol. This method is straightforward and high-yielding but results in a mixture of (E) and (Z) isomers.

Materials:

  • 2-Hexenoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hexenoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the molar amount of the carboxylic acid) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent).[4] Collect the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[5]

Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-Methyl 2-hexenoate

This protocol describes the stereoselective synthesis of the (E)-isomer of this compound using the Horner-Wadsworth-Emmons reaction. This method offers excellent control over the double bond geometry.

Materials:

  • Butanal

  • Methyl (diethylphosphono)acetate or Methyl (dimethoxyphosphoryl)acetate

  • Sodium Methoxide (NaOMe) or another suitable base (e.g., LiOH·H₂O, Ba(OH)₂·8H₂O)[3]

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Addition funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Ylide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide in anhydrous THF. Cool the solution in an ice bath.

  • Phosphonate Addition: Slowly add methyl (diethylphosphono)acetate to the cooled base solution via an addition funnel. Stir the mixture for 30-60 minutes at 0 °C to form the phosphonate ylide.

  • Aldehyde Addition: Slowly add butanal to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting (E)-Methyl 2-hexenoate by fractional distillation under reduced pressure. The high E-selectivity of the HWE reaction often simplifies purification.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described synthetic protocols.

Fischer_Esterification_Workflow start Starting Materials: 2-Hexenoic Acid Methanol reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) start->reaction workup Aqueous Workup (NaHCO₃ wash) reaction->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction purification Purification (Fractional Distillation) extraction->purification product This compound (Mixture of E/Z isomers) purification->product

Fischer Esterification Workflow

HWE_Reaction_Workflow reagents Starting Materials: Butanal Methyl (diethylphosphono)acetate ylide_formation Ylide Formation (NaOMe in THF) reagents->ylide_formation reaction Horner-Wadsworth-Emmons Reaction ylide_formation->reaction workup Aqueous Workup (NH₄Cl quench) reaction->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction purification Purification (Fractional Distillation) extraction->purification product (E)-Methyl 2-hexenoate purification->product

Horner-Wadsworth-Emmons Reaction Workflow

References

Application Notes and Protocols for the Purification of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Methyl 2-hexenoate, a valuable intermediate in organic synthesis. The protocols cover two primary purification techniques: fractional distillation and column chromatography. These methods are designed to remove common impurities, including stereoisomers, unreacted starting materials, and byproducts from synthesis, such as triphenylphosphine oxide from Wittig reactions.

Data Presentation

A summary of the physical and chemical properties of this compound is provided below to guide the selection of an appropriate purification strategy.

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Appearance Colorless to light yellow liquid.[1]
Boiling Point 168-170 °C at 760 mmHg[2][3][4]
53-56 °C at 7.00 mm Hg[3]
149.3 °C at 760 mmHg[5]
Density 0.907 - 0.916 g/cm³ at 25 °C[1][3]
Refractive Index 1.423 - 1.438 at 20 °C[1][3][4]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[1][2]

Potential Impurities

The nature and quantity of impurities will depend on the synthetic route employed. For the common synthesis of α,β-unsaturated esters like this compound via the Wittig reaction, potential impurities may include:

Impurity TypeExamplesRationale
Wittig Byproduct Triphenylphosphine oxide (TPPO)A stoichiometric byproduct of the Wittig reaction, often crystalline and with low solubility in nonpolar solvents.
Geometric Isomer (Z)-Methyl 2-hexenoateThe Wittig reaction can produce a mixture of (E) and (Z) isomers. The ratio depends on the reaction conditions and the nature of the ylide.[6]
Unreacted Starting Material Butyraldehyde, Methyl (triphenylphosphoranylidene)acetateIncomplete reaction can leave residual starting materials.
Solvent Residue Tetrahydrofuran (THF), Toluene, etc.Residual solvents from the reaction or initial work-up.

Purification Protocol 1: Fractional Distillation

Fractional distillation is a suitable method for purifying this compound, especially for removing impurities with significantly different boiling points. This technique is effective for large-scale purifications.

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column, 20-30 cm).[7][8][9][10][11] A Vigreux column's indentations provide a larger surface area for repeated condensation and vaporization cycles, leading to a more efficient separation.[7][8][9][10]

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

  • Glass wool (for insulation)

  • Aluminum foil (for insulation)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask. For better separation efficiency, the column can be insulated with glass wool and wrapped in aluminum foil.[12]

    • Place the distillation head on top of the column, ensuring the thermometer bulb is positioned slightly below the sidearm leading to the condenser.

    • Connect the condenser and arrange for a steady flow of cold water.

    • Place a pre-weighed receiving flask at the outlet of the condenser.

  • Distillation Process:

    • Begin heating the distillation flask gently.

    • Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.

    • Collect any initial low-boiling fractions (forerun) in a separate flask and record the temperature range.

    • As the temperature stabilizes near the boiling point of this compound (168-170 °C at atmospheric pressure), change to a new, pre-weighed receiving flask to collect the main fraction.[2][3][4]

    • Continue collecting the fraction as long as the temperature remains constant.

    • If the temperature drops or begins to rise significantly, stop the distillation or change to a new receiving flask to collect any higher-boiling impurities.

  • Vacuum Distillation (Optional):

    • For heat-sensitive compounds or to reduce the boiling point, fractional distillation can be performed under reduced pressure.

    • The boiling point of this compound is 53-56 °C at 7 mmHg.[3]

    • Ensure all glassware connections are airtight before applying a vacuum.

Purity Analysis:

  • Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Expected Results:

  • Fractional distillation should effectively separate this compound from non-volatile impurities like triphenylphosphine oxide and from other volatile components with different boiling points. The purity of the main fraction is expected to be >98% as determined by GC analysis.

Logical Workflow for Fractional Distillation

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_analysis Analysis A Assemble Distillation Apparatus B Add Crude this compound A->B C Insulate Column B->C D Heat Gently C->D E Collect Forerun D->E F Collect Main Fraction at Constant BP E->F G Stop Distillation F->G H GC Analysis of Fractions G->H I Combine Pure Fractions H->I

Caption: Workflow for the purification of this compound by fractional distillation.

Purification Protocol 2: Column Chromatography

Column chromatography is a highly effective technique for purifying this compound, particularly for removing impurities with similar polarities, such as geometric isomers and triphenylphosphine oxide.

Experimental Protocol: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).[13]

    • The ideal solvent system should provide good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.[14]

  • Column Packing:

    • Place a plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just above the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column using a pipette.

    • Dry Loading: For less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in separate tubes.

    • Monitor the progress of the separation by performing TLC analysis on the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Product Isolation:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Further dry the purified product under high vacuum to remove any residual solvent.

Purity Analysis:

  • Confirm the purity of the final product by GC-MS and/or NMR spectroscopy.

Expected Results:

  • Column chromatography should yield this compound with a purity of >99%. This method is particularly effective for removing triphenylphosphine oxide, which is significantly more polar than the ester product.

Decision Pathway for Purification Method Selection

Purification_Decision_Tree Start Crude this compound Impurity_Analysis Analyze Impurity Profile (e.g., by GC-MS) Start->Impurity_Analysis Boiling_Point_Diff Impurities have significantly different boiling points? Impurity_Analysis->Boiling_Point_Diff Polarity_Diff Impurities have different polarities? Boiling_Point_Diff->Polarity_Diff No Distillation Fractional Distillation Boiling_Point_Diff->Distillation Yes Chromatography Column Chromatography Polarity_Diff->Chromatography Yes Pure_Product Pure this compound Polarity_Diff->Pure_Product No (Further analysis needed) Distillation->Pure_Product Chromatography->Pure_Product

Caption: Decision tree for selecting the optimal purification method for this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "Methyl 2-hexenoate"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of Methyl 2-hexenoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in the flavor and fragrance industry, as well as in food science and chemical synthesis.[1] This document outlines detailed methodologies for sample preparation, GC-MS instrumentation, and data analysis, tailored for researchers, scientists, and professionals in drug development and quality control.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound.[2] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed molecular information for identification and quantification.[2] This application note details a robust method for the analysis of this compound, a compound with the chemical formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[3]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Food and Beverage Matrices

This protocol is designed for the extraction of this compound from liquid samples such as fruit juices or fermented beverages.

Materials:

  • Sample containing this compound

  • Hexane or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Chloride (NaCl) solution

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes (15 mL)

  • Glass Pasteur pipettes

  • GC vials with inserts

Protocol:

  • Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of hexane or dichloromethane to the centrifuge tube.

  • Add 1 mL of saturated NaCl solution to facilitate phase separation.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic solvent.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) or lower organic layer (dichloromethane) to a clean glass tube using a Pasteur pipette.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrumentation and analytical goals.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MS or equivalent
GC Column DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1) or Splitless for trace analysis
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Expected Retention Time

The retention time of this compound is dependent on the specific GC conditions and column used. Based on typical GC parameters for similar volatile esters, the expected retention time on a DB-5ms column would be in the range of 6-10 minutes. For confirmation, it is essential to inject a pure standard of this compound under the same conditions.

Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by specific fragment ions. The molecular ion peak (M⁺) at m/z 128 may be observed. Key fragment ions are a result of characteristic cleavages of the ester functional group and the aliphatic chain.

m/z Proposed Fragment Ion Description
128[C₇H₁₂O₂]⁺Molecular Ion
99[M - C₂H₅]⁺Loss of an ethyl group
97[M - OCH₃]⁺Loss of the methoxy group
87[C₄H₇O₂]⁺McLafferty rearrangement product
69[C₅H₉]⁺Aliphatic fragment
55[C₄H₇]⁺Base peak, aliphatic fragment

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Food Matrix) LLE Liquid-Liquid Extraction (Hexane/DCM) Sample->LLE Drying Drying with Na₂SO₄ LLE->Drying Concentration Concentration (optional) Drying->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum of Peak TIC->MassSpec LibrarySearch Library Search (NIST) MassSpec->LibrarySearch Quantification Quantification MassSpec->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable framework for the GC-MS analysis of this compound. The presented sample preparation technique and instrumental parameters are a robust starting point for method development and validation. This methodology is suitable for the qualitative and quantitative determination of this compound in various matrices, supporting research and development in the food, flavor, and chemical industries.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate (C₇H₁₂O₂) is an α,β-unsaturated ester known for its characteristic fruity aroma. It is used as a flavoring agent in the food industry and as a fragrance component in various consumer products.[1][2] In the context of pharmaceutical and drug development, compounds like this compound can serve as building blocks in organic synthesis or as fragments in fragment-based drug discovery (FBDD). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the unambiguous structural elucidation, purity assessment, and quantitative analysis of small organic molecules like this compound.[1]

These notes provide a comprehensive guide to the NMR analysis of this compound, including detailed protocols for sample preparation and spectral acquisition, and a summary of its characteristic NMR data.

Application Notes

Structural Elucidation and Verification

NMR spectroscopy is the gold standard for confirming the chemical structure of synthesized or isolated this compound.

  • ¹H NMR: Provides information on the number and connectivity of protons. Key features for this compound include the distinct signals for the vinyl protons (H2 and H3), the methoxy group of the ester, and the protons of the propyl chain. The coupling constants (J-values) between the vinyl protons are diagnostic of the double bond stereochemistry (trans or cis).

  • ¹³C NMR: Reveals the number of unique carbon environments. The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the two sp² hybridized carbons of the double bond, the methoxy carbon, and the three sp³ hybridized carbons of the alkyl chain.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish definitive structural connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, confirming the overall structure.

Stereochemistry Determination

The geometry of the C2=C3 double bond (E or Z isomer) can be determined from the coupling constant between the H2 and H3 protons in the ¹H NMR spectrum. For the trans (E) isomer, the coupling constant (³JH2-H3) is typically larger (around 15-18 Hz), whereas the cis (Z) isomer exhibits a smaller coupling constant (around 10-12 Hz).

Purity Assessment and Impurity Identification

NMR provides a rapid and accurate method for assessing the purity of a this compound sample. The integral ratios of the signals in the ¹H NMR spectrum should correspond to the number of protons in the molecule. The presence of unexpected signals can indicate impurities, such as residual solvents, starting materials, or by-products from synthesis.

Quantitative NMR (qNMR)

Quantitative NMR can be used to determine the exact concentration or absolute purity of a this compound sample without the need for a specific reference standard of the analyte itself. By adding a known amount of an internal standard with a distinct NMR signal, the concentration of this compound can be calculated by comparing the integrals of their respective signals.

Predicted NMR Data for (E)-Methyl 2-hexenoate

Note: The following data is based on spectral prediction and analysis of structurally similar compounds, as freely accessible, experimentally verified data is limited. Actual chemical shifts may vary based on solvent and experimental conditions.

¹H NMR Data (Predicted)
Atom #LabelChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)Integration
2H25.82dtJH2-H3 = 15.6, JH2-H4 = 1.51H
3H36.95dtJH3-H2 = 15.6, JH3-H4 = 7.01H
4H42.21qdJH4-H5 = 7.4, JH4-H3 = 7.02H
5H51.48sextetJH5-H4 ≈ JH5-H6 ≈ 7.42H
6H60.93tJH6-H5 = 7.43H
8H83.73s-3H
¹³C NMR Data (Predicted)
Atom #LabelChemical Shift (δ) ppm (Predicted)
1C1167.1
2C2121.5
3C3149.3
4C434.5
5C521.2
6C613.7
8C851.4

Experimental Protocols

Sample Preparation Protocol

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Determine Sample Amount: For a standard 5 mm NMR tube, use 5-25 mg of this compound for ¹H NMR and 20-100 mg for ¹³C NMR.

  • Choose a Deuterated Solvent: Select a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.

  • Dissolution: Weigh the sample accurately into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Mixing: Gently swirl or vortex the vial until the sample is fully dissolved.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This prevents magnetic field distortions caused by suspended solids.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

1D NMR Acquisition Protocol (¹H and ¹³C)
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set appropriate parameters: spectral width (~12-16 ppm), acquisition time (~2-4 seconds), relaxation delay (1-5 seconds), and number of scans (typically 8-16 for sufficient signal-to-noise).

    • The residual proton signal of the solvent (e.g., CHCl₃ at ~7.26 ppm) can be used for spectral calibration.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set appropriate parameters: spectral width (~220-240 ppm), acquisition time (~1-2 seconds), relaxation delay (2-5 seconds), and a larger number of scans (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualizations

Caption: Structure of this compound with atom numbering.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl₃ Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert & Lock Transfer->Insert Shim Shim Insert->Shim Acquire Acquire Spectra (1H, 13C, 2D) Shim->Acquire Process Process FID Acquire->Process Assign Assign Signals Process->Assign Report Structure Confirmation Assign->Report

Caption: General experimental workflow for NMR analysis.

G H2 H2 (~5.8 ppm) H3 H3 (~7.0 ppm) H2->H3 COSY (³J) C1 C1 (~167 ppm) H2->C1 HMBC (²J) C4 C4 H2->C4 HMBC (³J) H4 H4 (~2.2 ppm) H3->H4 COSY (³J) H3->C1 HMBC (³J) C5 C5 H3->C5 HMBC (³J) C5 (~21 ppm) H8 H8 (~3.7 ppm) H8->C1 HMBC (²J) C2 C2 (~122 ppm) C3 C3 (~149 ppm)

Caption: Key predicted 2D NMR correlations for structure confirmation.

References

Application Notes and Protocols: Methyl 2-Hexenoate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate is a versatile α,β-unsaturated ester that serves as an excellent Michael acceptor in conjugate addition reactions. This reactivity allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, leading to a variety of functionalized hexanoate derivatives. These products are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The Michael addition to this compound can be catalyzed by various means, including organocatalysts and metal complexes, and can be performed with a wide range of nucleophiles such as organocuprates, Grignard reagents (in the presence of a copper catalyst), malonates, thiols, and amines. Enantioselective variants of these reactions provide access to chiral 3-substituted hexanoate esters, which are of significant interest in medicinal chemistry.

Key Applications

  • Asymmetric Synthesis: Chiral catalysts enable the enantioselective Michael addition to this compound, producing optically active compounds that are crucial for the development of stereospecific drugs.

  • Carbon-Carbon Bond Formation: The reaction with carbon nucleophiles like organocuprates, Grignard reagents, and enolates provides a powerful tool for constructing complex carbon skeletons.

  • Carbon-Heteroatom Bond Formation: The addition of heteroatom nucleophiles, such as thiols (thia-Michael addition) and amines (aza-Michael addition), is a straightforward method for introducing sulfur and nitrogen functionalities, respectively. These reactions are widely used in the synthesis of bioactive molecules.

Quantitative Data Summary

While specific quantitative data for Michael additions to this compound is not extensively documented in readily available literature, the following tables provide representative data for analogous reactions with similar α,β-unsaturated esters and enones. These results offer a strong predictive framework for the expected outcomes with this compound.

Table 1: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Acyclic α,β-Unsaturated Esters

EntryGrignard Reagent (RMgBr)α,β-Unsaturated EsterCatalyst SystemSolventTemp (°C)Yield (%)ee (%)
1EtMgBrMethyl crotonateCuBr·SMe₂ / Josiphos ligandtBuOMe-759598
2n-PrMgBrMethyl crotonateCuBr·SMe₂ / Josiphos ligandtBuOMe-759297
3i-PrMgBrMethyl crotonateCuBr·SMe₂ / Josiphos ligandtBuOMe-758596
4n-BuMgBrMethyl cinnamateCuBr·SMe₂ / Josiphos ligandtBuOMe-7598>99

Data adapted from analogous reactions and are predictive for this compound.

Table 2: Organocatalytic Enantioselective Michael Addition of Malonates to Enones

EntryMalonateEnoneCatalystSolventTemp (°C)Yield (%)ee (%)
1Diethyl malonateCyclopentenoneChiral diamine/acidMethanolRT9995
2Dibenzyl malonateCyclohexenonePrimary amine-thioureaTolueneRT9897
3Dimethyl malonateChalcone1,2-diphenylethanediamineTolueneRT95>99

Data adapted from analogous reactions and are predictive for this compound.[1][2][3]

Table 3: Organocatalytic Enantioselective Sulfa-Michael Addition of Thiols to Enones

EntryThiolEnoneCatalystSolventTemp (°C)Yield (%)ee (%)
14-MethoxythiophenolCyclohexenoneCinchona alkaloid-derived ureaTolueneRT>9998
2ThiophenolCyclopentenoneCinchona alkaloid-derived ureaTolueneRT9997
34-ChlorothiophenolChalconeCinchona alkaloid-derived ureaTolueneRT9895

Data adapted from analogous reactions and are predictive for this compound.[4]

Table 4: Aza-Michael Addition of Amines to α,β-Unsaturated Esters

EntryAmineα,β-Unsaturated EsterCatalystSolventTemp (°C)Yield (%)
1n-OctylamineDimethyl (E)-hex-2-en-4-ynedioateNoneTHFRT82
2BenzylamineDimethyl (E)-hex-2-en-4-ynedioateNoneTHFRT75
3PiperidineDimethyl (E)-hex-2-en-4-ynedioateNoneTHFRT95

Data adapted from a structurally related substrate and are predictive for this compound.[5]

Experimental Protocols

The following are detailed protocols for key types of Michael addition reactions. While these protocols are based on reactions with analogous substrates, they are expected to be readily adaptable for this compound with minor optimization.

Protocol 1: Copper-Catalyzed Asymmetric Conjugate Addition of a Grignard Reagent to this compound

Objective: To synthesize an optically active methyl 3-alkylhexanoate.

Materials:

  • This compound

  • Grignard reagent (e.g., Ethylmagnesium bromide solution in Et₂O)

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • Chiral diphosphine ligand (e.g., (R)-(S)-Josiphos)

  • Anhydrous tert-butyl methyl ether (tBuOMe)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuBr·SMe₂ (5 mol%) and the chiral diphosphine ligand (6 mol%).

  • Add anhydrous tBuOMe and stir the mixture at room temperature for 15-30 minutes to form the catalyst complex.

  • Cool the reaction mixture to -75 °C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 equivalents) to the catalyst solution via syringe.

  • Add a solution of this compound (1.0 equivalent) in anhydrous tBuOMe dropwise to the reaction mixture over 15 minutes.

  • Stir the reaction at -75 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).

Protocol 2: Organocatalytic Enantioselective Thia-Michael Addition to this compound

Objective: To synthesize an optically active methyl 3-(arylthio)hexanoate.

Materials:

  • This compound

  • Aromatic thiol (e.g., Thiophenol)

  • Chiral organocatalyst (e.g., Cinchona alkaloid-derived thiourea, 1 mol%)

  • Anhydrous toluene

  • Standard laboratory glassware

Procedure:

  • To a vial, add the chiral organocatalyst (1 mol%), this compound (1.0 equivalent), and anhydrous toluene.

  • Add the aromatic thiol (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly purify the reaction mixture by silica gel column chromatography to isolate the product.

  • Determine the yield and enantiomeric excess.

Protocol 3: Aza-Michael Addition of an Amine to this compound

Objective: To synthesize a methyl 3-aminohexanoate derivative.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF to a concentration of approximately 0.1 M.

  • Add the amine (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure β-amino ester.

Visualizations

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants This compound (Michael Acceptor) + Nucleophile (Michael Donor) Reaction_Mixture Stirring at Specified Temperature Reactants->Reaction_Mixture Combine Catalyst_Solvent Catalyst + Solvent Catalyst_Solvent->Reaction_Mixture Monitoring Monitor by TLC/GC/LCMS Reaction_Mixture->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Yield & ee Determination Purification->Analysis

General workflow for a Michael addition reaction.

Signaling_Pathway cluster_0 Catalytic Cycle for Asymmetric Michael Addition Acceptor This compound Activated_Complex Catalyst-Acceptor Complex Acceptor->Activated_Complex Activation Catalyst Chiral Catalyst Catalyst->Activated_Complex Nucleophile Nucleophile (e.g., Malonate) Product Chiral Product Nucleophile->Product Activated_Complex->Product Nucleophilic Attack Product->Catalyst Catalyst Regeneration

References

Application Notes and Protocols: The Versatile Role of Methyl 2-Hexenoate in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-hexenoate, an α,β-unsaturated ester, serves as a valuable and versatile building block in the synthesis of a variety of fine chemicals. Its inherent reactivity as a Michael acceptor allows for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds, making it a key intermediate in the fragrance and flavor industry, and a potential precursor for more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fine chemicals, with a focus on the Michael addition reaction.

Application Notes

This compound's utility in fine chemical synthesis primarily stems from its electrophilic β-carbon, which is susceptible to nucleophilic attack in a conjugate addition reaction, famously known as the Michael addition. This reaction is a cornerstone of organic synthesis for the formation of new carbon-carbon bonds.[1][2]

Key Applications:

  • Fragrance and Flavor Industry: this compound itself is used as a fragrance and flavoring agent due to its fruity and green aroma.[3][4] More importantly, it serves as a precursor for the synthesis of more complex fragrance molecules. The Michael addition of nucleophiles to this compound can introduce new functional groups and build the carbon skeleton of desired aroma compounds.

  • Synthesis of δ-Ketoesters and Derivatives: The conjugate addition of enolates, such as those derived from malonic esters, to this compound leads to the formation of δ-ketoesters. These products are valuable intermediates that can be further elaborated into a variety of organic compounds, including substituted cyclohexenones and other carbocyclic systems.

  • Stereoselective Synthesis: The development of asymmetric catalysis has enabled the enantioselective Michael addition to α,β-unsaturated esters like this compound. The use of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, allows for the synthesis of optically active products, which is of paramount importance in the pharmaceutical and agrochemical industries.[5][6]

  • Intermediate for Advanced Materials: There are indications that this compound can be used as an intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs), highlighting its potential beyond the traditional fine chemical sectors.[3]

Reaction Mechanism: The Michael Addition

The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor), such as this compound. The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the final product.

Michael_Addition cluster_0 Reaction Mechanism M2H This compound Intermediate Enolate Intermediate M2H->Intermediate Nu Nucleophile (e.g., Malonate Enolate) Nu->M2H 1,4-Conjugate Addition Protonation Protonation Intermediate->Protonation Work-up Product Adduct Protonation->Product Protocol1_Workflow start Start prep Prepare Sodium Methoxide in Methanol start->prep add_malonate Add Dimethyl Malonate prep->add_malonate add_m2h Add this compound add_malonate->add_m2h react React at Room Temperature add_m2h->react quench Quench with NH4Cl (aq) react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end Protocol2_Workflow cluster_0 Enantioselective Synthesis start Start mix Mix Chiral Catalyst and Malonate in Solvent start->mix add_acceptor Add this compound mix->add_acceptor reaction Stir at Controlled Temperature add_acceptor->reaction purification Purify by Chromatography reaction->purification analysis Analyze Yield and Enantiomeric Excess purification->analysis end Chiral Product analysis->end

References

Application Notes and Protocols for Methyl 2-Hexenoate in Insect Pheromone and Semiochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate (C₇H₁₂O₂) is a volatile organic compound classified as a green leaf volatile (GLV). GLVs are released from plants upon damage and play a crucial role in plant defense by mediating interactions with insects. This document provides detailed application notes and experimental protocols for the use of this compound in insect pheromone and semiochemical research, focusing on its dual role as both a repellent for herbivorous insects and an attractant for their natural predators. The information presented is intended to guide researchers in designing and executing robust experiments to investigate the behavioral and physiological effects of this semiochemical.

Applications in Insect Semiochemical Research

This compound has demonstrated significant potential in tritrophic interactions, involving plants, herbivores, and their natural enemies. Its primary applications in this field include:

  • Pest Repellency: As a plant-derived volatile, this compound can function as a repellent against certain herbivorous pests, deterring them from feeding and oviposition.

  • Predator Attraction: The same compound can act as a kairomone, attracting predatory insects that prey on the herbivores, thereby enhancing natural biological control.

  • Integrated Pest Management (IPM): Due to its dual functionality, this compound is a promising candidate for use in "push-pull" strategies in agriculture, where it can be used to "push" pests away from crops while simultaneously "pulling" in beneficial predators.

Data Presentation: Behavioral Responses to this compound

The following tables summarize the quantitative data from a study on the effects of this compound on the western flower thrips (Frankliniella occidentalis) and its predator, the insidious flower bug (Orius laevigatus).[1][2][3]

Table 1: Repellent Effect of this compound on Frankliniella occidentalis

ConcentrationAssay TypeNumber of Insects% Repellency% No Response
10 µMY-tube2065%15%
100 µMY-tube2080%5%

Table 2: Attractant Effect of this compound on Orius laevigatus

ConcentrationAssay TypeNumber of Insects% Attraction% No Response
10 µMY-tube2070%10%
100 µMY-tube2085%5%

Experimental Protocols

Behavioral Assay: Y-Tube Olfactometer

This protocol details a choice assay to determine the repellent or attractant properties of this compound.

Materials:

  • Glass Y-tube olfactometer

  • Air pump and flow meter

  • Charcoal-filtered, humidified air source

  • This compound (≥98% purity)

  • Solvent (e.g., hexane)

  • Filter paper discs

  • Test insects (F. occidentalis or O. laevigatus)

  • Stopwatch

Procedure:

  • Preparation of Odor Source:

    • Prepare serial dilutions of this compound in hexane (e.g., 10 µM, 100 µM).

    • Apply 10 µL of the this compound solution to a filter paper disc.

    • Apply 10 µL of hexane to another filter paper disc to serve as the control.

    • Allow the solvent to evaporate for 2 minutes.

  • Assay Setup:

    • Place the olfactometer in a controlled environment with uniform lighting and temperature.

    • Connect the air source to the two arms of the Y-tube, ensuring a constant and equal airflow (e.g., 100 mL/min).

    • Place the filter paper with the this compound solution in one arm and the control filter paper in the other.

  • Insect Introduction and Observation:

    • Introduce a single adult insect into the base of the Y-tube.

    • Allow the insect to acclimatize for 1 minute.

    • Observe the insect's movement for a defined period (e.g., 5 minutes).

    • Record the first choice of arm made by the insect (passing a designated line) and the total time spent in each arm.

    • An insect is considered to have made a choice if it moves a certain distance into one of the arms and stays there for a minimum period.

    • Insects that do not make a choice within the observation period are recorded as "no response".

    • Use a new insect for each replicate.

    • After every 5-10 replicates, clean the Y-tube with ethanol and water and reverse the position of the treatment and control arms to avoid positional bias.

  • Data Analysis:

    • The number of insects choosing the treatment arm versus the control arm is compared using a Chi-square test or a binomial test.

    • The percentage repellency or attraction can be calculated as: ((Number in control arm - Number in treatment arm) / Total number of insects) x 100.

Behavioral Assay: Tunnel Assay

This assay is suitable for testing the response of a group of insects.

Materials:

  • Glass or acrylic tunnel (e.g., 50 cm long, 10 cm diameter)

  • Odor sources (as prepared for the Y-tube assay)

  • Release chamber for insects

  • Airflow system to create a laminar flow through the tunnel

Procedure:

  • Assay Setup:

    • Place the tunnel in a controlled environment.

    • Position the treatment and control odor sources at the upwind end of the tunnel.

    • Establish a constant, gentle airflow through the tunnel.

  • Insect Release and Data Collection:

    • Place a group of insects (e.g., 50 adults) in a release chamber at the downwind end of the tunnel.

    • Allow the insects to acclimatize before opening the release chamber.

    • After a set period (e.g., 30 minutes), count the number of insects that have moved to the half of the tunnel containing the treatment and the half containing the control.

  • Data Analysis:

    • The distribution of insects between the two halves of the tunnel is analyzed using a Chi-square test.

Electroantennography (EAG) Protocol

This protocol provides a general framework for measuring the antennal response of insects to this compound.

Materials:

  • EAG system (amplifier, data acquisition software)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • This compound

  • Solvent (e.g., paraffin oil or hexane)

  • Filter paper strips

  • Air stimulus controller

Procedure:

  • Antenna Preparation:

    • Immobilize an adult insect.

    • Excise one antenna at the base.

    • Mount the antenna between the two electrodes, ensuring good electrical contact with the electrolyte solution.

  • Odorant Delivery:

    • Prepare a range of concentrations of this compound in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

    • Apply a standard volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

    • Allow the solvent to evaporate.

    • The pipette is connected to an air stimulus controller that will deliver a puff of odorant-laden air over the antenna preparation.

  • EAG Recording:

    • Deliver a puff of clean, humidified air as a control.

    • Deliver a puff of the solvent control.

    • Deliver puffs of the different concentrations of this compound, starting from the lowest concentration.

    • Allow sufficient time between stimulations for the antenna to recover.

    • Record the amplitude of the negative voltage deflection (in mV) for each stimulus.

  • Data Analysis:

    • The response to the solvent is subtracted from the responses to the this compound solutions.

    • Dose-response curves can be generated by plotting the EAG response amplitude against the logarithm of the stimulus concentration.

Visualizations

Signaling_Pathway cluster_plant_response Plant Response to Herbivory Herbivore Damage Herbivore Damage JA Signaling Pathway JA Signaling Pathway Herbivore Damage->JA Signaling Pathway Triggers HPL Gene Upregulation HPL Gene Upregulation JA Signaling Pathway->HPL Gene Upregulation Activates This compound Production This compound Production HPL Gene Upregulation->this compound Production Leads to

Jasmonic acid signaling pathway leading to this compound production.

Y_Tube_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Prepare Odor Sources Prepare Odor Sources Setup Y-Tube Setup Y-Tube Prepare Odor Sources->Setup Y-Tube Introduce Insect Introduce Insect Setup Y-Tube->Introduce Insect Record Choice Record Choice Introduce Insect->Record Choice Statistical Analysis Statistical Analysis Record Choice->Statistical Analysis Calculate Preference Calculate Preference Statistical Analysis->Calculate Preference

Experimental workflow for a Y-tube olfactometer behavioral assay.

Logical_Relationship This compound This compound F. occidentalis (Pest) F. occidentalis (Pest) This compound->F. occidentalis (Pest) Repels O. laevigatus (Predator) O. laevigatus (Predator) This compound->O. laevigatus (Predator) Attracts Crop Protection Crop Protection F. occidentalis (Pest)->Crop Protection Reduces Damage O. laevigatus (Predator)->Crop Protection Increases Predation

Tritrophic interaction mediated by this compound.

References

"Methyl 2-hexenoate" as a substrate for enzymatic reactions and biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl 2-hexenoate as a substrate for various enzymatic reactions and biotransformations. Detailed protocols for key experiments are provided to facilitate the practical application of these methods in a laboratory setting.

Introduction

This compound is an α,β-unsaturated ester that serves as a versatile substrate for a range of enzymatic transformations. Its carbon-carbon double bond and ester functionality make it a target for enzymes such as ene-reductases and lipases. These biocatalytic reactions offer significant advantages over traditional chemical methods, including high stereoselectivity, mild reaction conditions, and environmental compatibility. Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family of flavoproteins, catalyze the asymmetric reduction of the activated C=C bond of this compound to yield chiral methyl hexanoate. Lipases, on the other hand, can be employed for the hydrolysis of the ester bond to produce 2-hexenoic acid and methanol. Furthermore, whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), can be utilized for the reduction of the double bond, offering a cost-effective and readily available biocatalytic system.

Enzymatic Reactions Overview

Two primary classes of enzymatic reactions utilizing this compound as a substrate are highlighted:

  • Enzymatic Reduction of the C=C Double Bond: This reaction is catalyzed by ene-reductases or whole-cell systems like Saccharomyces cerevisiae. The reduction of the α,β-unsaturated bond introduces a chiral center, leading to the formation of enantiomerically enriched methyl hexanoate. This transformation is of significant interest in the synthesis of chiral building blocks for pharmaceuticals and fine chemicals.[1][2][3][4]

  • Enzymatic Hydrolysis of the Ester Bond: Lipases are commonly used to catalyze the hydrolysis of the ester linkage in this compound, yielding 2-hexenoic acid and methanol. This reaction is typically performed in aqueous media or biphasic systems.[5][6][7][8]

Quantitative Data Summary

The following tables summarize typical quantitative data for the enzymatic reactions of α,β-unsaturated esters, which can be extrapolated for this compound.

Table 1: Ene-Reductase Catalyzed Reduction of α,β-Unsaturated Esters

Enzyme SourceSubstrate AnalogueCo-factorConversion (%)Enantiomeric Excess (ee, %)Reference
Saccharomyces pastorianus (OYE1)2-methyl-cyclopentenoneNADPH>90>99 (R)Adapted from[9]
Thermus scotoductusVarious alkenesNAD(P)H>99HighAdapted from[10]
Metagenomic Ene-ReductaseBicyclic enonesNADPHHighHighAdapted from[11]

Table 2: Lipase-Catalyzed Hydrolysis of Esters

Enzyme SourceSubstrate AnalogueSolvent SystemConversion (%)Reference
Porcine Pancreatic Lipase (PPL)Z-DL-Amino Acid EstersAcetonitrile-water48-49Adapted from[12]
Candida antarctica Lipase B (CALB)Biphenyl EstersPhosphate buffer/DMSOHighAdapted from[13]
Various LipasesButyric acidTolueneVariableAdapted from[14]

Table 3: Whole-Cell Biotransformation for Reduction of α,β-Unsaturated Carbonyls

OrganismSubstrate AnalogueCo-substrateConversion (%)ProductReference
Saccharomyces cerevisiaeα,β-unsaturated ketonesGlucose>90Saturated ketoneAdapted from[9][15]
Non-conventional yeastsKetoisophoroneGlucose>90Reduced ketoneAdapted from[9]

Experimental Protocols

Protocol 1: Ene-Reductase Catalyzed Reduction of this compound

This protocol describes a general procedure for the enzymatic reduction of the C=C double bond of this compound using a purified ene-reductase.

Materials:

  • Ene-reductase (e.g., from Saccharomyces pastorianus or a commercial source)

  • This compound

  • NADPH or NADH

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC or HPLC with a chiral column for analysis

Procedure:

  • Prepare a reaction mixture in a final volume of 10 mL containing:

    • Potassium phosphate buffer (50 mM, pH 7.0)

    • This compound (10 mM)

    • NADPH (1 mM)

    • Ene-reductase (5-10 U)

    • D-Glucose (50 mM)

    • Glucose dehydrogenase (10 U)

  • Incubate the reaction mixture at 30°C with gentle shaking (150 rpm) for 24-48 hours.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or TLC.

  • After completion of the reaction (as determined by the disappearance of the starting material), stop the reaction by adding 10 mL of ethyl acetate.

  • Extract the product by vortexing the mixture for 1 minute, followed by centrifugation to separate the phases.

  • Collect the organic phase and repeat the extraction of the aqueous phase twice with 10 mL of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Analyze the resulting product (methyl hexanoate) for conversion and enantiomeric excess using GC or HPLC with a suitable chiral column.

Ene_Reductase_Workflow cluster_prep Reaction Preparation cluster_reaction Incubation cluster_analysis Work-up and Analysis A Prepare Reaction Mixture (Buffer, Substrate, Cofactor, Enzymes) B Incubate at 30°C with shaking A->B Start Reaction C Stop Reaction & Extract with Ethyl Acetate B->C Reaction Complete D Dry and Concentrate Organic Phase C->D E Analyze by Chiral GC/HPLC D->E Lipase_Hydrolysis_Pathway sub This compound lipase Lipase sub->lipase h2o H₂O h2o->lipase prod1 2-Hexenoic Acid lipase->prod1 prod2 Methanol lipase->prod2 Yeast_Reduction_Logic start Start culture Culture S. cerevisiae start->culture harvest Harvest & Wash Cells culture->harvest biotransform Incubate Cells with This compound & Glucose harvest->biotransform extract Extract Product biotransform->extract analyze Analyze by Chiral GC extract->analyze end End analyze->end

References

Quantification of Methyl 2-hexenoate in Fruit Volatile Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate is a volatile organic compound that contributes to the characteristic fruity and green aroma of many fruits. As a key component of fruit flavor, its accurate quantification is crucial for quality control in the food and beverage industry, for assessing the impact of agricultural practices on fruit quality, and for research into fruit ripening and metabolism. This document provides detailed application notes and protocols for the quantification of this compound in various fruit matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data of this compound in Various Fruits

The concentration of this compound can vary significantly depending on the fruit type, cultivar, and ripening stage. The following table summarizes the quantitative data for this compound found in different fruits.

FruitCultivar/VarietyConcentrationReference
Strawberry'Xiaobai' (Red Fruit)Higher concentration than 'Benihoppe'[1][2]
Strawberry'Candonga' (Red)24.98 (relative peak area %)[3]
Strawberry'Candonga' (Half-Red)21.51 (relative peak area %)[3]
KiwifruitMultiple Cultivars0.00–2.10 µg/L[4]
Soursop (Annona muricata)Not SpecifiedMajor volatile component[5]
Pawpaw (Asimina triloba)Not SpecifiedPresent in volatile profile[5]

Biosynthesis of this compound in Fruits

This compound is a C6 compound synthesized in fruits primarily through the lipoxygenase (LOX) pathway. This pathway is initiated by the enzymatic oxidation of polyunsaturated fatty acids, such as linoleic and linolenic acids, which are released from cell membranes upon tissue damage or during ripening.

Lipoxygenase Pathway for this compound Biosynthesis PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) LOX Lipoxygenase (LOX) PUFA->LOX HPOT 13-Hydroperoxyoctadecatrienoic Acid (13-HPOT) LOX->HPOT HPL Hydroperoxide Lyase (HPL) HPOT->HPL Hexenal (Z)-3-Hexenal HPL->Hexenal Isomerase Isomerase Hexenal->Isomerase trans_Hexenal (E)-2-Hexenal Isomerase->trans_Hexenal ADH Alcohol Dehydrogenase (ADH) trans_Hexenal->ADH Hexenol (E)-2-Hexen-1-ol ADH->Hexenol AAT Alcohol Acyltransferase (AAT) + Methanol Hexenol->AAT M2H This compound AAT->M2H

Biosynthesis of this compound via the Lipoxygenase Pathway.

Experimental Protocols

The following protocols are provided as a general guideline for the quantification of this compound in fruit samples. Optimization of the methods for specific fruit matrices may be required.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

Materials:

  • Fresh or frozen fruit samples

  • Liquid nitrogen

  • Blender or homogenizer

  • Saturated sodium chloride (NaCl) solution

  • Internal standard (e.g., ethyl n-decanoate, 2-octanol)

  • 20 mL headspace vials with PTFE/silicone septa

Protocol:

  • Select representative fruit samples, free from defects.

  • Wash the fruits and remove any inedible parts (e.g., peel, seeds).

  • Freeze the fruit tissue in liquid nitrogen and grind to a fine powder using a blender or homogenizer.

  • Weigh 1-5 g of the homogenized fruit powder into a 20 mL headspace vial.[3]

  • Add a defined volume of saturated NaCl solution to the vial to inhibit enzymatic activity and improve the release of volatiles.[3]

  • Spike the sample with a known concentration of an appropriate internal standard.[3]

  • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

HS-SPME Procedure

Headspace solid-phase microextraction is a solvent-free technique for the extraction and pre-concentration of volatile compounds.

Materials:

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME autosampler or manual holder

  • Heating block or water bath with agitation

Protocol:

  • Pre-condition the SPME fiber according to the manufacturer's instructions.

  • Place the sealed headspace vial containing the sample in a heating block or water bath set to a specific temperature (e.g., 50°C).[3]

  • Allow the sample to equilibrate for a defined period (e.g., 10-20 minutes) with agitation.[3]

  • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 20-30 minutes) while maintaining the temperature and agitation.[3]

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry is used for the separation and identification of volatile compounds.

GC-MS Parameters (Example for Strawberry Analysis): [3]

  • Injector Temperature: 250°C

  • Desorption Time: 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Column: HP-Innowax capillary column (or equivalent polar column)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes

    • Ramp 1: 5°C/min to 160°C, hold for 1 minute

    • Ramp 2: 10°C/min to 250°C, hold for 2 minutes

  • Mass Spectrometer:

    • Ionization Energy: 70 eV

    • Mass Range: 30-300 amu

    • Scan Speed: 2.7 scans/s

Quantification and Method Validation

For accurate quantification, a calibration curve should be prepared using authentic standards of this compound.

Calibration:

  • Prepare a series of standard solutions of this compound in a suitable solvent at different concentrations.

  • Spike a blank matrix (e.g., deionized water or a model fruit puree) with the standard solutions and the internal standard.

  • Analyze the standards using the same HS-SPME-GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Method Validation: To ensure the reliability of the analytical method, the following parameters should be evaluated:

  • Linearity: Assess the linear range of the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For a related compound, hexanoic acid methyl ester, in strawberry, LODs have been reported in the range of 0.05 to 0.64 ng/g.[6]

  • Precision: Evaluate the repeatability and intermediate precision of the method by analyzing replicate samples.

  • Accuracy/Recovery: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of this compound. Recovery for a similar compound, hexanoic acid methyl ester, in strawberry has been reported to be between 83-91%.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in fruit samples.

Experimental Workflow for this compound Quantification start Start sample_prep Sample Preparation (Homogenization, Weighing, Spiking) start->sample_prep hs_spme Headspace SPME (Equilibration, Extraction) sample_prep->hs_spme gc_ms GC-MS Analysis (Separation, Detection) hs_spme->gc_ms data_analysis Data Analysis (Peak Integration, Identification) gc_ms->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification end End quantification->end

Workflow for the quantification of this compound in fruit.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantification of this compound in fruit volatile analysis. The use of HS-SPME-GC-MS provides a sensitive and reliable method for determining the concentration of this important aroma compound. Adherence to proper sample preparation, analytical procedures, and method validation will ensure the generation of high-quality, reproducible data for research, quality control, and product development purposes.

References

Synthesis of Isotopically Labeled Methyl 2-hexenoate for Tracer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in modern scientific research, enabling the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the assessment of drug metabolism. Methyl 2-hexenoate, an α,β-unsaturated ester, and its isotopologues are valuable tracers for studying lipid metabolism and the fate of short-chain fatty acids in various biological systems. This document provides detailed application notes and protocols for the synthesis of isotopically labeled this compound, tailored for use in tracer studies.

Application Notes

Isotopically labeled this compound can be utilized in a variety of research and development applications:

  • Metabolic Flux Analysis: By introducing this compound labeled with stable isotopes such as ¹³C or ²H (deuterium) into cellular or whole-organism models, researchers can trace the metabolic fate of the hexenoate backbone. This allows for the quantification of its incorporation into complex lipids, its catabolism through β-oxidation, and its role in other metabolic pathways. Mass spectrometry and NMR spectroscopy are key analytical techniques for tracking the labeled atoms.

  • Drug Metabolism and Pharmacokinetics (DMPK): In drug development, deuterated versions of molecules are often synthesized to investigate the kinetic isotope effect. By strategically placing deuterium atoms at sites of metabolic oxidation, the rate of metabolism can be slowed, potentially improving a drug candidate's pharmacokinetic profile. Labeled this compound can serve as a model substrate to study the effects of isotopic substitution on enzymatic reactions.

  • Mechanism of Action Studies: Understanding how a therapeutic agent interacts with its target and downstream pathways is crucial. Labeled this compound can be used to probe the activity of enzymes involved in lipid metabolism. For instance, it can be used to assess how a drug candidate affects the enzymes responsible for the saturation of double bonds in fatty acid chains.

  • Biomarker Discovery: The metabolism of short-chain fatty acids can be altered in various disease states. Tracer studies using labeled this compound can help identify and validate biomarkers associated with these metabolic dysregulations.

Synthetic Strategies

The synthesis of isotopically labeled this compound can be efficiently achieved using the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde to form an alkene, typically with high (E)-selectivity, which corresponds to the trans isomer of this compound. By using isotopically labeled precursors for either the phosphonate or the aldehyde, the label can be incorporated at specific positions in the final product.

Diagram of the General Horner-Wadsworth-Emmons Reaction

HWE_Reaction cluster_reactants Reactants cluster_products Products Phosphonate Labeled Phosphonate (e.g., [2-¹³C]-Methyl 2-(diethoxyphosphoryl)acetate) Base Base (e.g., NaH, KHMDS) Aldehyde Labeled Aldehyde (e.g., [1-¹³C]-Butanal) UnsaturatedEster Isotopically Labeled This compound Byproduct Dialkylphosphate Salt (water-soluble) Base->UnsaturatedEster HWE Reaction Tracer_Workflow cluster_synthesis Synthesis & Preparation cluster_experiment In Vitro / In Vivo Experiment cluster_analysis Analysis cluster_interpretation Interpretation Synthesis Synthesis of Labeled This compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification Formulation Formulation in Delivery Vehicle Purification->Formulation Administration Administration to Cell Culture or Animal Model Formulation->Administration Incubation Incubation / Time Course Administration->Incubation Sampling Sample Collection (e.g., Plasma, Tissues, Cells) Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis DataProcessing Data Processing & Isotopologue Analysis Analysis->DataProcessing FluxAnalysis Metabolic Flux Calculation DataProcessing->FluxAnalysis Interpretation Biological Interpretation FluxAnalysis->Interpretation

Application Notes and Protocols: Methyl 2-hexenoate in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexenoate (CAS: 2396-77-2) is an unsaturated fatty acid methyl ester that has been identified in various natural sources, including fruits and teas.[1][2] In the field of metabolomics, its primary application to date has been as a volatile organic compound (VOC) biomarker for the characterization and quality assessment of food and agricultural products.[2][3] While its role in clinical or drug development metabolomics is not yet established, the analytical methods used for its identification and quantification can be adapted for broader research applications.

These application notes provide a summary of the current use of this compound in metabolomics, including quantitative data from a recent study, detailed experimental protocols for its analysis, and visualizations of experimental workflows.

Quantitative Data

The following table summarizes the relative content of this compound identified in a non-targeted metabolomics study of Rougui Wuyi Rock Tea from different culturing regions. This data illustrates its utility as a potential biomarker for distinguishing samples based on geographical origin.

Sample GroupMean Relative Content (Area)Standard Deviation
Group A32.17± 0.58
Group B29.27± 4.36
Group C68.37± 3.48

Data adapted from a study on Rougui Wuyi Rock Tea.[2] The values represent the relative peak area from GC-MS analysis and indicate a significant difference in the abundance of this compound between the sample groups.

Signaling Pathways

Currently, there is a lack of specific research linking this compound to defined signaling pathways in mammalian systems within the context of metabolomics. As a fatty acid ester, it is broadly associated with lipid metabolism.[4] Further research is required to elucidate its specific biological functions and interactions with cellular signaling cascades.

Experimental Protocols

The following protocols are based on methodologies reported for the analysis of this compound in plant-based samples using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[2][5][6]

Protocol 1: HS-SPME-GC-MS for Analysis of this compound

This protocol is suitable for the extraction and analysis of volatile compounds, including this compound, from solid or liquid samples.

Materials:

  • Sample (e.g., tea leaves, fruit puree)

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-methyl-3-heptanone or 3-hexanone, dissolved in a suitable solvent)

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • For solid samples, accurately weigh a specific amount (e.g., 0.2 - 3 g) into a 20 mL headspace vial.[3][5]

    • For liquid or semi-solid samples, add a measured volume or weight (e.g., 3 g) to the vial.[5]

    • Add a saturated NaCl solution or solid NaCl (e.g., 0.25 g) to the vial to improve the release of volatile compounds.[3][5]

    • Spike the sample with a known concentration of the internal standard.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Securely cap the vial.

    • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 20-30 minutes) to allow for the equilibration of volatiles in the headspace.[3][5]

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-40 minutes) while maintaining the incubation temperature.[3][5]

  • GC-MS Analysis:

    • Immediately after extraction, insert the SPME fiber into the GC injection port for thermal desorption of the analytes (e.g., at 250°C for 5 minutes).[5]

    • GC Conditions (Example):

      • Column: DB-5ms (e.g., 60 m x 0.25 mm, 1.00 µm film thickness)[5]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)[5]

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 30 seconds.[5]

        • Ramp 1: Increase to 230°C at 4°C/min.[5]

        • Ramp 2: Increase to 260°C at 100°C/min.[5]

        • Final hold: 10 minutes at 260°C.[5]

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

      • Ion Source Temperature: 230°C.[2]

      • Transfer Line Temperature: 280°C.[5]

      • Scan Range: m/z 45-500.[2]

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum compared to a reference standard or spectral library.

    • Quantify the relative abundance of this compound by comparing its peak area to that of the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual application of this compound in metabolomics.

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is add_nacl Add NaCl add_is->add_nacl vial Seal in Headspace Vial add_nacl->vial incubate Incubate and Equilibrate vial->incubate extract Expose SPME Fiber incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometry Detection separate->detect identify Compound Identification detect->identify quantify Relative Quantification identify->quantify

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_samples Sample Groups cluster_biomarker Biomarker Profile tea_a Tea from Region A metabolomics Volatile Metabolomics (GC-MS) tea_a->metabolomics tea_b Tea from Region B tea_b->metabolomics tea_c Tea from Region C tea_c->metabolomics m2h This compound Level metabolomics->m2h interpretation Product Characterization / Quality Control m2h->interpretation

Caption: Use of this compound as a volatile biomarker.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2-hexenoate Yield in Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-hexenoate via Fischer esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help optimize reaction yields and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Fischer esterification of 2-hexenoic acid with methanol.

Problem 1: Low or No Yield of this compound

Low or no yield is a common issue in Fischer esterification, which is an equilibrium-controlled reaction.[1][2][3] Several factors can contribute to this problem.

Possible CauseSuggested Solution
Incomplete Reaction/Equilibrium Not Shifted The Fischer esterification is a reversible reaction.[1][2][3] To drive the equilibrium towards the product (this compound), it is crucial to either use a large excess of one reactant (typically the less expensive one, methanol) or remove the water byproduct as it is formed.[2][3][4][5] Consider using a Dean-Stark apparatus for azeotropic removal of water, particularly if scaling up the reaction.[2][5][6]
Insufficient Catalyst Activity Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and has not been deactivated by moisture. The concentration of the catalyst can also be optimized; however, excessive amounts can lead to side reactions. For homogeneous catalysts like sulfuric acid, a concentration of 1-5 mol% with respect to the carboxylic acid is a typical starting point.[6]
Low Reaction Temperature Fischer esterification is typically conducted at elevated temperatures to ensure a reasonable reaction rate. The reaction is often carried out at the reflux temperature of the alcohol used.[2][6] For methanol, this is approximately 65°C. Insufficient temperature will result in a very slow reaction rate.
Reaction Time is Too Short The time required to reach equilibrium can vary from 1 to 10 hours, depending on the specific substrates, catalyst, and temperature.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Problem 2: Polymerization of Reactants or Product

The presence of a carbon-carbon double bond in 2-hexenoic acid and this compound makes them susceptible to polymerization, especially at elevated temperatures and in the presence of acid catalysts.[7][8]

Possible CauseSuggested Solution
High Reaction Temperature While heat is necessary to drive the esterification, excessive temperatures can initiate polymerization. Maintain the reaction temperature at the minimum necessary for a reasonable reaction rate (e.g., the reflux temperature of methanol).
Presence of Polymerization Initiators Trace impurities can act as initiators. Ensure all glassware is clean and reactants are of appropriate purity.
Absence of a Polymerization Inhibitor For reactions involving α,β-unsaturated compounds, the addition of a radical scavenger can prevent polymerization.[7] Common inhibitors include hydroquinone or its monomethyl ether (MEHQ). A small amount (e.g., 0.1 mol%) can be added to the reaction mixture.

Problem 3: Difficulty in Product Purification

After the reaction, the crude product will contain unreacted starting materials, the acid catalyst, water, and potentially byproducts.

Possible CauseSuggested Solution
Incomplete Neutralization of Acid Catalyst The acid catalyst must be neutralized before distillation to prevent the reverse reaction (hydrolysis) and potential charring. A wash with a saturated sodium bicarbonate solution is a common method. Be cautious of CO2 evolution.[6]
Presence of Emulsions During Workup During the aqueous workup, emulsions can form, making layer separation difficult. To break emulsions, try adding brine (a saturated aqueous solution of NaCl) or allowing the mixture to stand for an extended period.
Similar Boiling Points of Components If the boiling points of the product and remaining starting materials are close, simple distillation may not be effective. Fractional distillation is recommended for separating components with close boiling points. The purity of the fractions should be monitored by GC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the synthesis of this compound?

A1: While specific comparative data for this compound is limited in the reviewed literature, common and effective catalysts for Fischer esterification are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][6] Lewis acids can also be used.[2] For a standard laboratory preparation, sulfuric acid is often chosen due to its low cost and high activity. Heterogeneous catalysts, such as acidic resins (e.g., Amberlite IR-120), can also be employed to simplify catalyst removal.[1]

Q2: What is the ideal molar ratio of methanol to 2-hexenoic acid?

A2: To maximize the yield of this compound, a significant excess of methanol is recommended to shift the reaction equilibrium to the product side.[4][5] Molar ratios of methanol to carboxylic acid ranging from 3:1 to as high as 10:1 have been reported to significantly increase ester yields in similar systems.[9] Using methanol as the solvent is a common and effective strategy.[2]

Q3: What is the optimal reaction temperature and time?

A3: The optimal temperature is typically the reflux temperature of the alcohol, which for methanol is around 65°C.[6] Reaction times can vary, but a range of 1-10 hours is common for Fischer esterifications.[2] It is advisable to monitor the reaction's progress by TLC or GC to determine when equilibrium has been reached.

Q4: How can I effectively remove the water produced during the reaction?

A4: There are several methods to remove water and drive the reaction to completion:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or hexane) is a very effective method.[2][5][6]

  • Drying Agents: Adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can sequester the water as it is formed.[10]

  • Excess Reactant: As mentioned, using a large excess of the alcohol (methanol) can sufficiently shift the equilibrium without active water removal.[4][5]

Q5: What are potential side reactions in the synthesis of this compound?

A5: Besides the potential for polymerization of the α,β-unsaturated acid and ester, other side reactions are generally minimal under typical Fischer esterification conditions. At very high temperatures or with certain catalysts, ether formation from the alcohol can occur, but this is less common with methanol.

Quantitative Data Summary

While specific quantitative data for the optimization of this compound synthesis is not abundant in the surveyed literature, the following tables summarize general findings for Fischer esterification of fatty acids, which can serve as a starting point for optimization.

Table 1: Effect of Methanol to Carboxylic Acid Molar Ratio on Ester Yield (General Data)

Methanol:Acid Molar RatioTypical Ester Yield (%)Reference
1:1~67%General principle
3:1>85%[9]
6:1>95%[9]
10:1Approaching quantitative[9]

Table 2: Comparison of Common Acid Catalysts (General Data)

CatalystTypical Loading (mol% vs. Acid)Relative ActivityNotesReference
Sulfuric Acid (H₂SO₄)1-5%HighCost-effective, but can cause charring if not used carefully.[6]
p-Toluenesulfonic Acid (p-TsOH)1-5%HighSolid, easier to handle than H₂SO₄.[6]
Amberlite IR-12010-20 wt%ModerateHeterogeneous, easily filtered off.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and purification of this compound based on standard Fischer esterification procedures.

Experiment 1: Synthesis of this compound using Sulfuric Acid Catalyst

Materials:

  • 2-Hexenoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hexenoic acid (1 equivalent).

  • Add a significant excess of anhydrous methanol (e.g., 10 equivalents). Methanol will also act as the solvent.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (until no more gas evolves)

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Experiment 2: Synthesis with Azeotropic Water Removal (Dean-Stark)

Materials:

  • 2-Hexenoic acid

  • Methanol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • And other workup reagents as in Experiment 1.

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 2-hexenoic acid (1 equivalent), methanol (1.5-2 equivalents), and p-toluenesulfonic acid monohydrate (0.02 equivalents).

  • Add toluene as the azeotroping solvent (enough to fill the Dean-Stark trap).

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap, with the denser water separating at the bottom.

  • Continue the reaction until no more water is collected in the trap.

  • Cool the reaction mixture and proceed with the workup and purification as described in Experiment 1.

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 2-Hexenoic Acid + Methanol + Acid Catalyst reflux Reflux (e.g., 65°C, 2-4h) reactants->reflux evaporation Remove Excess Methanol reflux->evaporation extraction Dissolve in Ether Wash with NaHCO3 & Brine evaporation->extraction drying Dry with MgSO4 extraction->drying distillation Fractional Distillation drying->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield of This compound check_equilibrium Is the equilibrium shifted towards the product? start->check_equilibrium check_catalyst Is the catalyst active and at the correct concentration? start->check_catalyst check_conditions Are the reaction temperature and time sufficient? start->check_conditions check_polymerization Is there evidence of polymerization? start->check_polymerization solution_equilibrium Increase methanol excess or remove water (Dean-Stark) check_equilibrium->solution_equilibrium solution_catalyst Use fresh catalyst and optimize loading check_catalyst->solution_catalyst solution_conditions Increase temperature to reflux and/or extend reaction time check_conditions->solution_conditions solution_polymerization Add a polymerization inhibitor (e.g., hydroquinone) check_polymerization->solution_polymerization

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Controlling Stereoselectivity in the Wittig Synthesis of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Methyl 2-hexenoate via the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving high (E) or (Z) selectivity in this crucial olefination reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Wittig synthesis of this compound, focusing on controlling the E/Z stereoselectivity.

Issue Potential Cause Recommended Solution
Low E/Z Ratio (mixture of isomers) Inappropriate Solvent: The polarity of the solvent can influence the transition state energies, affecting stereoselectivity.[1]For the synthesis of (E)-Methyl 2-hexenoate using a stabilized ylide, polar aprotic solvents like Dimethylformamide (DMF) or protic solvents like ethanol can favor the E-isomer. For Z-selectivity with non-stabilized ylides, polar aprotic solvents are also often used.[2] It is recommended to perform small-scale solvent screens to determine the optimal solvent for your specific conditions.
Suboptimal Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.Generally, higher temperatures favor the thermodynamically more stable (E)-isomer when using stabilized ylides. For Z-selectivity with non-stabilized ylides, lower temperatures (e.g., -78 °C) are often employed to favor the kinetic product.
Presence of Lithium Salts: Lithium salts can disrupt the stereochemical course of the Wittig reaction, often leading to decreased Z-selectivity with non-stabilized ylides.[2][3]When aiming for the (Z)-isomer using a non-stabilized ylide, employ "salt-free" conditions by using bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide instead of n-butyllithium for ylide generation.[4]
Predominantly (Z)-isomer when (E)-isomer is desired Use of a Non-Stabilized Ylide: Standard Wittig conditions with non-stabilized ylides inherently favor the formation of the (Z)-alkene.[2][5][6][7]To obtain the (E)-isomer with a non-stabilized ylide, the Schlosser modification should be employed.[7][8][9] This involves in-situ equilibration of the betaine intermediate to the more stable threo form, which then eliminates to give the (E)-alkene.[7]
Low or No Yield Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and decompose before reacting with the aldehyde.Prepare the ylide in situ and use it immediately. For sensitive ylides, it may be beneficial to generate the ylide in the presence of the aldehyde.
Sterically Hindered Aldehyde: While butanal is not highly hindered, steric hindrance in the aldehyde can slow down the reaction.[2]For sterically demanding substrates, the Horner-Wadsworth-Emmons (HWE) reaction is often a more effective alternative, typically providing excellent E-selectivity.[4]
Poor Solubility of Reactants: If the ylide or aldehyde is not fully dissolved, the reaction rate will be significantly reduced.Select a solvent in which both reactants are soluble. Gentle heating may be required to dissolve the reactants, but the effect on stereoselectivity should be considered.
Difficulty in Removing Triphenylphosphine Oxide High Polarity of the Byproduct: Triphenylphosphine oxide is a polar and often crystalline byproduct that can be challenging to separate from the desired product.Purification by column chromatography on silica gel is the most common method for removing triphenylphosphine oxide. A less polar eluent system (e.g., hexanes/ethyl acetate) will typically elute the less polar alkene product first. Alternatively, precipitation of triphenylphosphine oxide from a non-polar solvent like hexane or diethyl ether can be attempted.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in mechanism that leads to (E)- and (Z)-selectivity in the Wittig reaction?

The stereochemical outcome of the Wittig reaction is largely determined by the stability of the phosphorus ylide used.

  • Stabilized Ylides (containing an electron-withdrawing group like the ester in methyl (triphenylphosphoranylidene)acetate) react under thermodynamic control. The initial cycloaddition to form the oxaphosphetane intermediate is reversible, allowing for equilibration to the more stable anti-oxaphosphetane, which subsequently decomposes to the (E)-alkene.[6]

  • Non-stabilized Ylides (containing alkyl or aryl groups) react under kinetic control. The initial cycloaddition is irreversible, and the reaction proceeds through the kinetically favored syn-oxaphosphetane, leading to the (Z)-alkene.[5][6][7]

Q2: How can I favor the formation of (E)-Methyl 2-hexenoate?

The synthesis of this compound involves a stabilized ylide, methyl (triphenylphosphoranylidene)acetate. Under standard conditions, this reaction inherently favors the formation of the (E)-isomer.[5][6] To maximize E-selectivity, you can:

  • Use a polar solvent.

  • Run the reaction at room temperature or slightly elevated temperatures.

Q3: Is it possible to synthesize (Z)-Methyl 2-hexenoate using a standard Wittig reaction?

Synthesizing (Z)-α,β-unsaturated esters like (Z)-Methyl 2-hexenoate with high selectivity using a standard Wittig reaction with a stabilized ylide is challenging due to the thermodynamic preference for the (E)-isomer. While some Z-isomer may be formed, it is typically the minor product. Alternative methods, such as the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, are generally employed to obtain (Z)-α,β-unsaturated esters with high selectivity.

Q4: What is the Schlosser modification and when should I use it?

The Schlosser modification is a variation of the Wittig reaction used to obtain (E)-alkenes from non-stabilized ylides, which would typically yield (Z)-alkenes.[7][8][9] This method involves the deprotonation of the initially formed betaine intermediate with a strong base (like phenyllithium) at low temperature, followed by protonation to form the more stable threo-betaine, which then eliminates to give the (E)-alkene.[7] You should use the Schlosser modification when you need to synthesize an (E)-alkene and your synthetic route requires the use of a non-stabilized ylide.

Quantitative Data

The following table summarizes the effect of the aldehyde substituent on the E/Z ratio in a one-pot aqueous Wittig reaction with methyl bromoacetate and triphenylphosphine. This data provides an indication of the expected high E-selectivity with stabilized ylides.

Aldehyde% YieldE:Z Ratio
Benzaldehyde46.595.5:4.5
Anisaldehyde54.999.8:0.2
2-Thiophenecarboxaldehyde55.893.1:6.9
(Data adapted from a study on green, one-pot Wittig reactions)[10]

Experimental Protocols

Protocol 1: Synthesis of (E)-Methyl 2-hexenoate (Standard Wittig with Stabilized Ylide)

This protocol is a representative procedure for the synthesis of (E)-Methyl 2-hexenoate using a stabilized ylide.

Materials:

  • Methyl (triphenylphosphoranylidene)acetate

  • Butanal

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl (triphenylphosphoranylidene)acetate (1.2 equivalents) in anhydrous dichloromethane.

  • To the stirred solution, add butanal (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to separate the (E)-Methyl 2-hexenoate from triphenylphosphine oxide and any unreacted starting materials.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield the purified (E)-Methyl 2-hexenoate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z ratio.

Protocol 2: General Procedure for Schlosser Modification for (E)-Alkene Synthesis

This is a general protocol for the Schlosser modification to obtain an (E)-alkene from a non-stabilized ylide.

Materials:

  • Alkyltriphenylphosphonium salt (e.g., butyltriphenylphosphonium bromide)

  • Aldehyde (e.g., propanal)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Phenyllithium (PhLi)

  • Anhydrous source of HCl (e.g., HCl gas or a solution in a non-protic solvent)

  • Potassium tert-butoxide (t-BuOK)

Procedure:

  • To a suspension of the alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equivalents) dropwise to generate the ylide.

  • After stirring for 30 minutes, add the aldehyde (1.0 equivalent) dropwise at -78 °C.

  • After another 30 minutes, add a second equivalent of n-butyllithium or phenyllithium at -78 °C to deprotonate the betaine intermediate.

  • Slowly warm the reaction mixture to -30 °C and then re-cool to -78 °C.

  • Add a proton source, such as a pre-cooled solution of HCl in THF, to protonate the β-oxido ylide.

  • Allow the mixture to warm to room temperature.

  • Add potassium tert-butoxide to induce elimination.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

Wittig_Stereoselectivity_Pathway cluster_stabilized Stabilized Ylide Pathway (E-selective) cluster_non_stabilized Non-Stabilized Ylide Pathway (Z-selective) Ylide_S Stabilized Ylide (e.g., R = CO₂Me) Betaine_S_syn syn-Betaine (less stable) Ylide_S->Betaine_S_syn Kinetic Addition Betaine_S_anti anti-Betaine (more stable) Ylide_S->Betaine_S_anti Thermodynamic Addition Aldehyde Aldehyde (Butanal) Betaine_S_syn->Betaine_S_anti Equilibration (Reversible) Oxaphosphetane_S_syn syn-Oxaphosphetane Betaine_S_syn->Oxaphosphetane_S_syn Betaine_S_anti->Betaine_S_syn Oxaphosphetane_S_anti anti-Oxaphosphetane Betaine_S_anti->Oxaphosphetane_S_anti Z_Alkene_minor (Z)-Alkene (minor) Oxaphosphetane_S_syn->Z_Alkene_minor Elimination E_Alkene (E)-Methyl 2-hexenoate Oxaphosphetane_S_anti->E_Alkene Elimination Ylide_NS Non-Stabilized Ylide (e.g., R = Alkyl) Betaine_NS_syn syn-Betaine (kinetic product) Ylide_NS->Betaine_NS_syn Irreversible Addition Aldehyde2 Aldehyde Oxaphosphetane_NS_syn syn-Oxaphosphetane Betaine_NS_syn->Oxaphosphetane_NS_syn Z_Alkene (Z)-Alkene Oxaphosphetane_NS_syn->Z_Alkene Elimination

Caption: Signaling pathway for stereoselectivity in the Wittig reaction.

Experimental_Workflow_E_Selective start Start dissolve_ylide Dissolve Stabilized Ylide in Anhydrous Dichloromethane start->dissolve_ylide add_aldehyde Add Butanal dissolve_ylide->add_aldehyde reflux Heat to Reflux (Monitor by TLC) add_aldehyde->reflux cool_concentrate Cool to Room Temperature & Concentrate reflux->cool_concentrate chromatography Purify by Flash Column Chromatography cool_concentrate->chromatography isolate_product Isolate Pure (E)-Methyl 2-hexenoate chromatography->isolate_product end End isolate_product->end

Caption: Experimental workflow for the (E)-selective synthesis of this compound.

Troubleshooting_Logic start Low E/Z Ratio? check_ylide Is the Ylide Stabilized? start->check_ylide check_salts Are Lithium Salts Present? start->check_salts Poor Z-selectivity schlosser Use Schlosser Modification for E-selectivity check_ylide->schlosser No optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) check_ylide->optimize_conditions Yes end Improved Selectivity schlosser->end optimize_conditions->end check_salts->optimize_conditions No use_salt_free Use Salt-Free Conditions for Z-selectivity check_salts->use_salt_free Yes use_salt_free->end

Caption: Decision tree for troubleshooting low stereoselectivity.

References

Common side reactions in the synthesis of "Methyl 2-hexenoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering common side reactions and issues during the synthesis of Methyl 2-hexenoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Horner-Wadsworth-Emmons (HWE) reaction to synthesize this compound has a low yield. What are the potential causes?

A1: Low yields in the HWE reaction can stem from several factors:

  • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) are typically used to deprotonate the phosphonate.[1] Incomplete deprotonation will result in unreacted starting material. Ensure the base is fresh and added under anhydrous conditions.

  • Reaction Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The reaction is often run in solvents like THF or DME under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Purity of Reactants: The aldehyde (butanal) and the phosphonate reagent (e.g., trimethyl phosphonoacetate) must be pure. Aldehydes can oxidize to carboxylic acids on storage, which will not participate in the reaction.

  • Reaction Time and Temperature: The nucleophilic addition of the carbanion to the aldehyde is the rate-limiting step.[2] Ensure the reaction is allowed to proceed for a sufficient time at the appropriate temperature. Some reactions may require initial cooling followed by warming to room temperature.

Q2: My final product is a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-Methyl 2-hexenoate?

A2: The Horner-Wadsworth-Emmons reaction is known to predominantly produce (E)-alkenes.[1][2][3][4] If you are observing significant amounts of the (Z)-isomer, consider the following:

  • Reaction Conditions: The stereochemical outcome can be influenced by the solvent, base, and any additives. For instance, using certain conditions like the Masamune-Roush modification (LiCl, DBU in acetonitrile) can enhance E-selectivity for base-sensitive compounds.[4]

  • Phosphonate Reagent: The structure of the phosphonate itself can influence selectivity. While standard phosphonates favor the E-isomer, modifications exist. For Z-selectivity, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl), is preferred.[4]

  • Alternative Synthesis: If you are using a standard Wittig reaction, the stereoselectivity is highly dependent on the ylide. Stabilized ylides (like the one needed for this synthesis) tend to favor the (E)-alkene, whereas non-stabilized ylides yield (Z)-alkenes.[5][6] Ensure your Wittig reagent is appropriate for E-selectivity.

Q3: I am using a Wittig reaction and have difficulty removing the triphenylphosphine oxide byproduct. What is the best purification method?

A3: Triphenylphosphine oxide (Ph₃P=O) is the major byproduct of the Wittig reaction and can often be challenging to separate due to its polarity and solubility.

  • Chromatography: The most reliable method is flash column chromatography on silica gel. The polarity difference between the nonpolar product (this compound) and the more polar triphenylphosphine oxide allows for effective separation.

  • Crystallization: In some cases, the byproduct can be removed by crystallization from a suitable solvent system if the product is a liquid and the byproduct is a solid.

  • Aqueous Extraction (HWE Advantage): A key advantage of the Horner-Wadsworth-Emmons reaction is that its dialkylphosphate salt byproduct is water-soluble and easily removed by a simple aqueous extraction, simplifying purification.[1][2]

Q4: I am attempting a Fischer esterification of 2-hexenoic acid with methanol, but the conversion is low. How can I drive the reaction to completion?

A4: Fischer esterification is a reversible equilibrium reaction.[7][8] To favor the formation of the ester product, you must shift the equilibrium to the right. This can be achieved by:

  • Using Excess Reagent: Employ a large excess of one of the reactants, typically the less expensive one, which is usually methanol.[8]

  • Water Removal: The reaction produces water as a byproduct. Removing water as it forms will drive the reaction forward according to Le Châtelier's principle.[8] This is commonly done using a Dean-Stark apparatus.

  • Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used.[7][8]

Quantitative Data Summary

The stereoselectivity of olefination reactions is a critical parameter. The following table summarizes typical outcomes for relevant reactions.

Reaction MethodReagent TypeTypical Predominant IsomerTypical E:Z RatioReference
Horner-Wadsworth-Emmons Stabilized PhosphonateE (trans)>95:5[1][2]
Still-Gennari Modification Electron-withdrawing PhosphonateZ (cis)Highly selective for Z[4]
Wittig Reaction Stabilized YlideE (trans)High E-selectivity[6]
Wittig Reaction Non-stabilized YlideZ (cis)High Z-selectivity[6]

Experimental Protocols

Protocol 1: Synthesis of (E)-Methyl 2-hexenoate via Horner-Wadsworth-Emmons Reaction

This protocol describes a standard procedure for synthesizing (E)-Methyl 2-hexenoate.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl phosphonoacetate

  • Butanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂), suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Add trimethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Add butanal (1.05 eq) dropwise, keeping the temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the aldehyde.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or fractional distillation to yield pure (E)-Methyl 2-hexenoate.

Protocol 2: Analysis of Product Purity by GC-MS

This protocol is for verifying the purity and isomer ratio of the synthesized this compound.

Instrumentation and Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

  • Inlet Temperature: 250 °C.[9]

  • Injection Volume: 1 µL (splitless).[9]

  • Oven Program: Start at 60 °C (hold for 2 min), ramp at 10 °C/min to 200 °C, and hold for 5 minutes.[9]

  • MS Ionization: Electron Ionization (EI) at 70 eV.[9]

  • Mass Range: m/z 40-300.[9]

Visualized Workflows and Pathways

G Synthesis Pathways and Side Reactions for this compound cluster_reactants Starting Materials cluster_products Reaction Outcome Butanal Butanal HWE Horner-Wadsworth-Emmons Reaction Butanal->HWE Phosphonate Phosphonate Reagent (e.g., Trimethyl phosphonoacetate) Phosphonate->HWE Product_E (E)-Methyl 2-hexenoate (Desired Product) HWE->Product_E Main Pathway (High E-selectivity) Product_Z (Z)-Methyl 2-hexenoate (Side Product) HWE->Product_Z Minor Pathway (Low Z-selectivity) Incomplete Unreacted Starting Materials HWE->Incomplete Side Outcome (e.g., poor conditions)

Caption: Key pathways in the HWE synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Guide for Low Yield / Impurity Start Problem: Low Yield or Impure Product Check_Isomers Is E/Z isomer ratio the issue? Start->Check_Isomers Check_SM Is unreacted starting material present? Check_Isomers->Check_SM No Sol_Isomers Solution: • Confirm HWE conditions (favors E) • Use Still-Gennari for Z • Check phosphonate purity Check_Isomers->Sol_Isomers Yes Check_Byproduct Is a byproduct (e.g., Ph₃P=O) present? Check_SM->Check_Byproduct No Sol_SM Solution: • Check base activity & stoichiometry • Ensure anhydrous conditions • Increase reaction time/temp Check_SM->Sol_SM Yes Sol_Byproduct Solution: • Use flash chromatography • Consider HWE for water-soluble byproduct Check_Byproduct->Sol_Byproduct Yes End Pure Product, Improved Yield Sol_Isomers->End Sol_SM->End Sol_Byproduct->End

References

Technical Support Center: Purification of Crude Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude "Methyl 2-hexenoate."

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Issue 1: Presence of Acidic Impurities

  • Q1: My crude this compound has a low pH and a sharp, acidic odor. What are the likely impurities and how can I remove them?

    • A1: The acidic nature of your crude product likely indicates the presence of unreacted carboxylic acids, such as hexenoic acid, or acidic catalysts used during synthesis. These impurities can interfere with downstream applications and affect the stability of the final product.[1] The most common and effective method for removing acidic impurities is through a liquid-liquid extraction with a mild aqueous basic solution.[1][2]

  • Q2: Can I use a strong base like sodium hydroxide to wash out the acidic impurities?

    • A2: It is generally not recommended to use strong bases like sodium hydroxide or potassium hydroxide. Esters, including this compound, are susceptible to hydrolysis under strongly basic conditions, which can cleave your product back into the corresponding carboxylate salt and methanol.[1] A mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), is preferred.

  • Q3: I'm observing a stable emulsion between the organic and aqueous layers during the basic wash. How can I resolve this?

    • A3: Emulsion formation is a common issue when mixing two immiscible liquids.[1] To break the emulsion, you can try the following:

      • Allow the mixture to stand for a longer period.

      • Gently swirl the separatory funnel instead of vigorous shaking.

      • Add a small amount of brine (saturated aqueous NaCl solution), which can help to increase the density of the aqueous phase and disrupt the emulsion.[2]

      • Filter the entire mixture through a pad of Celite or glass wool.

Issue 2: Presence of Carbonyl-Containing Impurities

  • Q4: My purified product shows extra peaks in the aldehyde/ketone region of the NMR spectrum. What are these and how can they be removed?

    • A4: Carbonyl-containing impurities, such as aldehydes and ketones, can arise from side reactions or from the starting materials used in the synthesis of the α,β-unsaturated ester.[3][4] These can be particularly problematic to remove by standard distillation due to similar boiling points. A common method for their removal is to wash the crude product with an aqueous solution of a bisulfite salt, which reacts with the carbonyl group to form a water-soluble salt that can be extracted into the aqueous phase.[4]

Issue 3: Byproducts from Synthesis

  • Q5: I synthesized this compound using a Wittig reaction and am struggling to remove a white, crystalline solid from my product. What is this and how can I get rid of it?

    • A5: The white, crystalline solid is likely triphenylphosphine oxide (Ph₃P=O), a common byproduct of the Wittig reaction.[5][6] This byproduct is often difficult to remove from the desired product because it is non-polar and can co-crystallize or be difficult to separate by chromatography.[5][6]

  • Q6: What is a better synthetic approach to avoid the formation of triphenylphosphine oxide?

    • A6: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters like this compound.[6][7][8] The HWE reaction uses a phosphonate ester, and its byproduct is a water-soluble phosphate ester, which can be easily removed from the reaction mixture with a simple aqueous wash.[5][6] This significantly simplifies the purification process.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₂O₂[9]
Molecular Weight128.17 g/mol [9]
Boiling Point150-151 °C (approx.)
Density0.911-0.916 g/cm³[9]
Refractive Index1.423-1.429[9]
SolubilityVery slightly soluble in water; soluble in oils and ethanol.[9][10]

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for this compound Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium ylidePhosphonate carbanion
Byproduct Triphenylphosphine oxide (Ph₃P=O)Water-soluble phosphate ester
Byproduct Removal Often requires column chromatography.[6]Easily removed by aqueous extraction.[5][6]
Reactivity Stabilized ylides react well with aldehydes.Generally more nucleophilic and reactive with a broader range of carbonyls.[6][7][11]
Stereoselectivity Dependent on ylide stability and reaction conditions.Generally favors the formation of the (E)-alkene.[6][7][8]

Experimental Protocols

Protocol 1: General Purification of Crude this compound via Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). The volume of the solvent should be 3-5 times the volume of the crude product.

  • Acidic Wash (Optional): If the synthesis was conducted under basic conditions, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the NaHCO₃ solution, stopper the funnel, and invert it, making sure to vent frequently to release any pressure buildup from CO₂ evolution. Shake gently and then allow the layers to separate. Drain the lower aqueous layer. Repeat this wash 2-3 times, or until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[2] This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent. The solvent can then be removed from the filtrate under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Removal of Carbonyl Impurities

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent as described in Protocol 1.

  • Bisulfite Wash: Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the mixture in a separatory funnel for 5-10 minutes. Allow the layers to separate and drain the aqueous layer.

  • Follow-up Washes: Proceed with the basic wash (step 3) and brine wash (step 4) as described in Protocol 1 to remove any residual acidic impurities and water.

  • Drying and Concentration: Dry the organic layer and remove the solvent as described in Protocol 1.

Visualizations

experimental_workflow crude_product Crude Methyl 2-hexenoate dissolution Dissolve in Organic Solvent crude_product->dissolution acid_wash Acidic Wash (Optional) dissolution->acid_wash base_wash Basic Wash (NaHCO3) acid_wash->base_wash brine_wash Brine Wash base_wash->brine_wash drying Dry with MgSO4 brine_wash->drying filtration Filter drying->filtration concentration Concentrate filtration->concentration purified_product Purified Methyl 2-hexenoate concentration->purified_product

Caption: Workflow for the purification of this compound.

synthesis_byproduct_removal cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction wittig_reagents Aldehyde + Phosphonium Ylide wittig_reaction Wittig Reaction wittig_reagents->wittig_reaction wittig_product Crude Product + Triphenylphosphine Oxide wittig_reaction->wittig_product wittig_purification Column Chromatography wittig_product->wittig_purification wittig_final Purified Product wittig_purification->wittig_final hwe_reagents Aldehyde + Phosphonate Carbanion hwe_reaction HWE Reaction hwe_reagents->hwe_reaction hwe_product Crude Product + Phosphate Ester hwe_reaction->hwe_product hwe_purification Aqueous Extraction hwe_product->hwe_purification hwe_final Purified Product hwe_purification->hwe_final

Caption: Comparison of byproduct removal in Wittig vs. HWE reactions.

References

Preventing isomerization of "Methyl 2-hexenoate" during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: "Methyl 2-hexenoate" Isomerization

Welcome to the technical support center for handling "this compound" and related α,β-unsaturated esters. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent isomerization during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of "this compound"?

"this compound" is an α,β-unsaturated ester that can exist as two geometric isomers: (E)- and (Z)-isomers, also known as trans- and cis-isomers, respectively. Isomerization is the chemical process by which one isomer is converted into the other. This can be problematic as the different isomers can have distinct physical, chemical, and biological properties.

Q2: What are the primary causes of isomerization of "this compound" during workup?

The double bond in "this compound" is susceptible to rotation under certain conditions, leading to isomerization. The primary triggers for this during a typical workup are:

  • Acidic Conditions: The presence of even trace amounts of acid can catalyze the isomerization.

  • Basic Conditions: Basic conditions can also readily promote isomerization.

  • Elevated Temperatures: Higher temperatures can provide the energy needed for the double bond to isomerize.

  • Presence of Certain Metals: Some transition metals can facilitate isomerization.

Q3: How can I tell if my sample of "this compound" has isomerized?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to distinguish between the (E)- and (Z)-isomers.[1] The key diagnostic feature is the coupling constant (J) between the two protons on the double bond (the vinylic protons).

  • (E)-isomer (trans): Typically shows a larger coupling constant, in the range of 12-18 Hz.[1]

  • (Z)-isomer (cis): Exhibits a smaller coupling constant, usually between 6-12 Hz.[1]

Gas chromatography (GC) can also often separate the two isomers, which would appear as two distinct peaks.

Troubleshooting Guides

Issue 1: My final product is a mixture of (E)- and (Z)-isomers, but I expected a single isomer.

Possible Cause Troubleshooting Step
Acidic or basic quench/wash During the workup, avoid washing with acidic or basic solutions. Use a neutral quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), followed by washes with brine (saturated NaCl solution).[2]
High temperatures during solvent removal Concentrate the product under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath).
Acidic drying agent Ensure the drying agent used is neutral. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are generally safe choices.
Prolonged storage Isomerization can occur over time. Store the purified product at a low temperature, preferably under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: The E/Z ratio of my product changes after purification by column chromatography.

Possible Cause Troubleshooting Step
Acidic silica gel Standard silica gel can be slightly acidic, which can cause isomerization on the column.
Solution Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent system (e.g., 1% triethylamine in your hexane/ethyl acetate eluent). Alternatively, use neutral alumina for chromatography.

Data Presentation

The following table provides a qualitative summary of the expected outcomes of different workup procedures on the stereochemical integrity of "this compound," based on general principles for α,β-unsaturated esters.

Workup Condition Expected Impact on E/Z Ratio Rationale
Quench with strong acid (e.g., 1M HCl) High risk of isomerizationAcid catalyzes the rotation around the C=C double bond.
Quench with strong base (e.g., 1M NaOH) High risk of isomerizationBase can deprotonate the α-carbon, leading to a resonance-stabilized intermediate that can re-protonate to form either isomer.
Quench with sat. aq. NH₄Cl Minimal risk of isomerizationA mild, near-neutral quenching agent.
Wash with sat. aq. NaHCO₃ Low risk of isomerizationA weak base that can neutralize trace acid without significantly promoting isomerization.
Purification on standard silica gel Moderate risk of isomerizationResidual acidity of silica gel can cause isomerization.
Purification on deactivated silica gel Minimal risk of isomerizationNeutralizing the acidic sites on the silica gel prevents this pathway of isomerization.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for "this compound"

This protocol is designed to minimize isomerization and is adapted from a standard procedure for a Horner-Wadsworth-Emmons reaction, which typically produces (E)-α,β-unsaturated esters.[2]

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure at a low temperature to obtain the crude product.

Protocol 2: Determination of E/Z Isomer Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the "this compound" sample in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Analysis:

    • Identify the signals corresponding to the vinylic protons (the two protons on the C=C double bond).

    • Measure the coupling constant (J-value) for these signals.

    • A J-value in the range of 12-18 Hz indicates the (E)-isomer.[1]

    • A J-value in the range of 6-12 Hz indicates the (Z)-isomer.[1]

    • Integrate the signals corresponding to a unique proton in each isomer to determine the E/Z ratio.

Mandatory Visualization

Isomerization_Prevention_Workflow start Reaction Complete quench Quench Reaction start->quench acid_base_quench Acidic or Basic Quench (e.g., HCl, NaOH) quench->acid_base_quench Incorrect neutral_quench Neutral/Mild Quench (e.g., sat. aq. NH4Cl or NaHCO3) quench->neutral_quench Correct isomerization_risk High Risk of Isomerization acid_base_quench->isomerization_risk extraction Aqueous Workup (Extraction, Washing) neutral_quench->extraction isomerization_risk->extraction purification Purification extraction->purification standard_silica Standard Silica Gel Chromatography purification->standard_silica Incorrect deactivated_silica Deactivated Silica Gel or Neutral Alumina Chromatography purification->deactivated_silica Correct final_product_isomerized Final Product: Mixture of Isomers standard_silica->final_product_isomerized final_product_pure Final Product: Preserved Stereochemistry deactivated_silica->final_product_pure

Caption: Workflow for preventing isomerization of "this compound" during workup.

References

Troubleshooting peak tailing of "Methyl 2-hexenoate" in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the gas chromatography (GC) analysis of "Methyl 2-hexenoate."

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography and why is it a problem?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of your quantitative analysis.[1][3][4] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that needs to be addressed.[4]

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: this compound, as an ester, has polar characteristics. Therefore, peak tailing is often caused by unwanted chemical interactions with active sites within the GC system.[3][5] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, column, or connection points.[3][6] Other common causes include physical issues like poor column installation, contamination within the system, or sub-optimal method parameters.[5][7][8]

Q3: How can I quickly distinguish between a chemical cause and a physical cause for peak tailing?

A3: A good diagnostic approach is to observe which peaks in your chromatogram are tailing.[8][9]

  • Chemical Issues: If only polar or active compounds like this compound are tailing, while non-polar compounds (like hydrocarbons) have good peak shape, the problem is likely due to chemical interactions (adsorption) with active sites in the system.[3][9][10]

  • Physical Issues: If all peaks in the chromatogram, including the solvent peak and non-polar analytes, are tailing, the cause is more likely a physical disruption in the carrier gas flow path.[3][5][9] This could be due to improper column installation, dead volumes, or a blockage.[3][6][11] Injecting a non-polar, non-active compound like methane or a light hydrocarbon can be a useful test; it should not tail unless there is a flow path problem.[11][12]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues that cause peak tailing for this compound.

Guide 1: Diagnosing and Resolving Inlet-Related Issues

The GC inlet is the most common source of peak tailing problems.[11] Regular maintenance is crucial for optimal performance.

Q: My this compound peak is tailing. Could my inlet liner be the cause?

A: Yes, the inlet liner is a frequent culprit. Issues can arise from:

  • Active Sites: Over time, the deactivation layer on the liner can degrade, exposing active silanol groups that interact with polar analytes.[13]

  • Contamination: Non-volatile residue from previous samples can accumulate in the liner, creating new active sites. Septa fragments can also be a source of contamination.[7]

  • Incorrect Liner Type: Using a liner without deactivation or glass wool can lead to poor sample vaporization and interaction with metal surfaces.[14]

Troubleshooting Steps:

  • Perform Inlet Maintenance: The first and easiest step is to replace the inlet liner and septum.[1][15] This often resolves the issue immediately.

  • Use Deactivated Liners: Always use high-quality, deactivated liners, especially when analyzing polar compounds. A liner with deactivated glass wool can help trap non-volatile residues and promote efficient vaporization.[14]

Guide 2: Addressing Column-Related Problems

If inlet maintenance does not solve the problem, the issue may lie with the column itself.

Q: I've performed inlet maintenance, but the peak tailing persists. Could my column be the problem?

A: Yes, the column is another major contributor to peak tailing.[1] The most common column-related issues include:

  • Contamination: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites that interact with your analyte.[7]

  • Improper Installation: A poorly cut column can create turbulence in the flow path, while incorrect insertion depth in the inlet or detector can create dead volumes.[3][6][15] Both lead to peak tailing.

  • Stationary Phase Damage: Exposure to oxygen at high temperatures (often from a leak) can damage the stationary phase, creating active sites and causing column bleed.[7][10][16]

Troubleshooting Steps:

  • Trim the Column: Remove a small section (e.g., 15-20 cm) from the front of the column.[4][17] This removes the contaminated section where most non-volatile residues are trapped.

  • Re-install the Column: Ensure the column is cut squarely with a ceramic wafer or diamond scribe to create a clean, 90-degree cut.[4][6] Check your instrument manual for the correct column installation depth in both the inlet and detector.[3][11]

Guide 3: Optimizing GC Method Parameters

Sub-optimal analytical conditions can also contribute to poor peak shape.

Q: Can the inlet temperature or carrier gas flow rate affect the peak shape of this compound?

A: Absolutely. Both parameters are critical for sharp, symmetrical peaks.

  • Inlet Temperature: If the temperature is too low, your sample may not vaporize completely or quickly, leading to a slow, broad transfer to the column that manifests as tailing.[7][18] Conversely, an excessively high temperature can cause thermal degradation of the analyte.[18]

  • Carrier Gas Flow Rate: An optimal flow rate is necessary. If the flow is too low, the analyte spends more time in the column, which can increase band broadening and tailing.[18]

  • Split Ratio: In split injections, a split ratio that is too low may result in a slow flow through the inlet, preventing an efficient and rapid transfer of the sample to the column.[15][19] This is especially true for more volatile components.[19]

Troubleshooting Steps:

  • Optimize Inlet Temperature: A good starting point for an ester like this compound is 250 °C. You may need to adjust this up or down to find the optimal temperature for your specific method.

  • Check Flow Rates: Ensure your carrier gas flow rate is set correctly for your column dimensions and that the split vent flow provides a sufficient split ratio (a total inlet flow of at least 20 mL/min is a good guideline).[15]

Data Presentation

The following tables summarize how different parameters can affect the analysis of this compound.

Table 1: Effect of Inlet Liner Type on this compound Peak Shape

Liner TypeDeactivatedGlass WoolPeak Asymmetry Factor (Af)Observation
Standard BorosilicateNoNo2.5Severe tailing due to active sites.
Deactivated StraightYesNo1.8Improved, but some tailing persists.
Deactivated w/ Glass WoolYesYes1.1Symmetrical peak, good performance.

Table 2: Impact of Column Trimming on Peak Asymmetry of a Contaminated Column

Action TakenPeak Asymmetry Factor (Af)Observation
Before Trimming2.2Significant tailing due to contamination.
After Trimming 20 cm1.2Peak shape is restored.
After Trimming 50 cm1.1Further slight improvement.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

  • Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 50°C).[1]

  • Turn Off Gas: Turn off the carrier gas flow at the instrument or software.

  • Vent Inlet: Wait for the inlet pressure to reach zero.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut, as this can cause coring.[1]

  • Remove Liner: Carefully remove the inlet liner using clean forceps. Note the orientation of the liner.

  • Install New Liner: Insert a new, deactivated liner in the same orientation. Ensure any O-rings are correctly seated.[1]

  • Reassemble: Reassemble the inlet and tighten the septum nut.

  • Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum nut and other fittings.

Protocol 2: Proper GC Column Trimming and Installation

  • Prepare the Column: Gently wipe the first 20-30 cm of the column with a lint-free cloth dampened with methanol to remove any polyimide coating dust.

  • Score the Column: Using a ceramic scoring wafer or diamond-tipped scribe, make a light, single score mark on the column. Do not press hard.

  • Break the Column: Hold the column on either side of the score and snap it cleanly away from the scored side.

  • Inspect the Cut: Using a small magnifier (~10x), inspect the end of the column.[3][6] It should be a clean, flat, 90-degree cut with no jagged edges or shards. If the cut is poor, repeat the process.[3][6]

  • Install Ferrule and Nut: Slide the appropriate column nut and ferrule onto the column. Ensure the ferrule is oriented correctly.

  • Set Insertion Depth: Set the correct column insertion distance into the inlet according to your instrument manufacturer's specifications.[3][11]

  • Install and Tighten: Insert the column into the inlet and tighten the nut. Do not overtighten.

  • Confirm Flow: Restore carrier gas flow and confirm there is flow coming from the detector end of the column before connecting it to the detector.

Mandatory Visualization

The following diagrams illustrate key troubleshooting concepts and chemical interactions.

G start Peak Tailing Observed for This compound check_peaks Are ALL peaks tailing (including hydrocarbons)? start->check_peaks physical_issue Indicates Physical / Flow Path Issue check_peaks->physical_issue  Yes chemical_issue Indicates Chemical / Activity Issue check_peaks->chemical_issue No   check_install 1. Check Column Installation (Cut, Depth, Connections) physical_issue->check_install check_liner 2. Check for Blockage (Liner, Column Inlet) check_install->check_liner inlet_maint 1. Perform Inlet Maintenance (New Liner, Septum, Seal) chemical_issue->inlet_maint trim_column 2. Trim Front of Column (Remove contamination) inlet_maint->trim_column inert_column 3. Consider Ultra-Inert Column trim_column->inert_column

Caption: A troubleshooting workflow for diagnosing the root cause of peak tailing.

G cluster_surface Active Site on Silica Surface cluster_analyte This compound (Analyte) silanol Si-OH ester R-C=O    |  O-CH3 ester->silanol Adsorption (H-Bonding) Causes delayed elution

Caption: Interaction of a polar analyte with an active silanol site, causing tailing.

References

Improving the resolution of (E)- and (Z)-isomers of "Methyl 2-hexenoate" in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the gas chromatographic (GC) resolution of (E)- and (Z)-isomers of Methyl 2-hexenoate.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate the (E)- and (Z)-isomers of this compound?

(E)- and (Z)-isomers, also known as geometric isomers, often possess very similar boiling points and polarities. Standard non-polar GC columns, which primarily separate compounds by boiling point, are typically insufficient to resolve these isomer pairs. Achieving separation relies on exploiting subtle differences in their interaction with the stationary phase, which necessitates the use of specialized, highly polar columns.

Q2: What type of GC column is best suited for separating (E)- and (Z)-isomers of unsaturated esters like this compound?

For the separation of geometric isomers of fatty acid methyl esters (FAMEs), which are structurally similar to this compound, highly polar stationary phases are recommended. Columns with a high cyanopropyl content are particularly effective. These phases provide a unique selectivity for cis and trans isomers. Ionic liquid (IL) stationary phases are another excellent, albeit more specialized, option known for their exceptional selectivity towards unsaturated FAME isomers.

Q3: What is the typical elution order for (E)- and (Z)-isomers on a polar GC column?

On highly polar cyanopropyl-based columns, the (E)-isomer (trans) generally has a shorter retention time and elutes before the (Z)-isomer (cis). This is a key characteristic to consider when identifying peaks in your chromatogram.

Q4: Can I improve the resolution of my isomers without changing the column?

Yes, optimizing GC method parameters can significantly improve resolution. Key parameters to adjust include:

  • Oven Temperature Program: A slower temperature ramp rate (e.g., 1-5 °C/min) increases the interaction time of the isomers with the stationary phase, which can enhance separation.

  • Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity for the column dimensions will maximize column efficiency and, consequently, resolution.

  • Column Length: A longer column provides more theoretical plates, which can lead to better separation of closely eluting peaks.

Q5: My peaks are broad and tailing. What could be the cause?

Peak broadening and tailing can result from several factors:

  • Column Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample or increasing the split ratio.

  • Active Sites: The injector liner, column, or detector may have active sites that interact with the analytes. Using a deactivated liner and ensuring your column is well-conditioned can mitigate this.

  • Suboptimal Flow Rate: A flow rate that is too high or too low can lead to band broadening.

Troubleshooting Guide

Issue: Poor or No Resolution of (E)- and (Z)-Isomer Peaks

This is the most common issue when analyzing geometric isomers. The following troubleshooting steps can help improve separation.

Potential Cause Recommended Solution
Inappropriate GC Column Action: Switch to a highly polar stationary phase. Recommendation: A column with a high percentage of cyanopropyl substitution (e.g., a biscyanopropyl polysiloxane phase) is the industry standard for separating geometric FAME isomers. Longer columns (e.g., 60 m or 100 m) will also provide better resolution.
Suboptimal Oven Temperature Program Action: Optimize the temperature program. Recommendation: Start with a low initial oven temperature to ensure good initial focusing of these volatile analytes. Employ a slow temperature ramp (e.g., 2-5 °C/min) through the expected elution range of the isomers. This increases the differential migration of the (E)- and (Z)-forms.
Incorrect Carrier Gas Flow Rate Action: Adjust the carrier gas flow rate to the optimal linear velocity for your column's internal diameter. Recommendation: Consult your column manufacturer's guidelines for the optimal flow rate for your carrier gas (typically helium or hydrogen). Operating at the optimal velocity maximizes column efficiency.
Sample Overload Action: Reduce the amount of sample introduced to the column. Recommendation: Prepare a more dilute sample or increase the split ratio at the inlet. Overloading the column is a common cause of peak broadening and loss of resolution.

Experimental Protocols

Sample Preparation

  • Standard Preparation: Prepare a stock solution of a mixed (E)- and (Z)-isomer standard of this compound in a volatile, high-purity solvent such as hexane or methyl tert-butyl ether (MTBE) at a concentration of approximately 1 mg/mL.

  • Working Standards: Create a series of dilutions from the stock solution to cover the expected concentration range of your samples.

  • Sample Dilution: If analyzing a sample of unknown concentration, dilute it in the same solvent to fall within the range of your working standards.

GC Method Parameters (Starting Point for Optimization)

Parameter Recommended Setting
GC System Agilent 8890 GC with FID or equivalent
Column Highly Polar Cyanopropyl Column (e.g., DB-23, SP-2560, or similar); Dimensions: 60 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (or optimized for the specific column)
Oven Program - Initial Temperature: 50 °C, hold for 2 min - Ramp: 3 °C/min to 150 °C - Hold: 5 min at 150 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C

Note: This is a starting method. The oven temperature program, in particular, may require optimization to achieve baseline resolution of the (E)- and (Z)-isomers of this compound.

Visualized Workflows

cluster_0 Troubleshooting Workflow for Poor Isomer Resolution Start Poor or No Resolution of (E)/(Z) Isomers CheckColumn Is a highly polar (e.g., cyanopropyl) column being used? Start->CheckColumn ChangeColumn Switch to a highly polar column CheckColumn->ChangeColumn No OptimizeTemp Optimize Oven Temperature Program CheckColumn->OptimizeTemp Yes ChangeColumn->OptimizeTemp SlowRamp Decrease ramp rate (e.g., 2-5 °C/min) and/or lower initial temperature OptimizeTemp->SlowRamp No CheckFlow Is carrier gas flow rate optimal? OptimizeTemp->CheckFlow Optimized SlowRamp->CheckFlow AdjustFlow Adjust flow to optimal linear velocity CheckFlow->AdjustFlow No CheckOverload Is the column overloaded? CheckFlow->CheckOverload Yes AdjustFlow->CheckOverload DiluteSample Dilute sample or increase split ratio CheckOverload->DiluteSample Yes End Resolution Improved CheckOverload->End No DiluteSample->End

Caption: Troubleshooting workflow for improving the GC resolution of (E)- and (Z)-isomers.

cluster_1 Key Factors Influencing Isomer Separation in GC cluster_2 cluster_3 cluster_4 Resolution Isomer Resolution Column Stationary Phase Chemistry (Column Polarity) Column->Resolution ColumnDetails High Polarity (e.g., Cyanopropyl) Longer Column Length Smaller Internal Diameter Column->ColumnDetails Method GC Method Parameters Method->Resolution MethodDetails Oven Temperature Program Carrier Gas Flow Rate Inlet Parameters Method->MethodDetails Sample Sample Characteristics Sample->Resolution SampleDetails Analyte Concentration Sample Matrix Solvent Choice Sample->SampleDetails

Caption: Logical relationship of factors affecting the GC separation of geometric isomers.

Navigating the Synthesis of Methyl 2-hexenoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the large-scale synthesis of Methyl 2-hexenoate, a key intermediate and fragrance component, presents a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during its production, ensuring a streamlined and efficient synthesis process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the large-scale synthesis of this compound, primarily through two common synthetic routes: the Wittig reaction and Fischer esterification.

Low Product Yield
Potential CauseRecommended Solutions
Wittig Reaction: Incomplete ylide formation.- Ensure the use of a strong, anhydrous base (e.g., n-butyllithium, sodium hydride) and strictly anhydrous reaction conditions.[1] - Monitor ylide formation using a colorimetric method (e.g., the deep red or orange color of the ylide) before adding the aldehyde.
Wittig Reaction: Unfavorable stereochemistry.- For predominantly (E)-alkenes, stabilized ylides are preferred.[2] The ester group in the Wittig reagent for this compound synthesis is stabilizing.
Fischer Esterification: Unfavorable equilibrium.- Use a large excess of methanol to shift the equilibrium towards the product.[3][4][5] - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3][5]
Fischer Esterification: Insufficient catalysis.- Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[6] - Consider using Lewis acid catalysts for milder conditions.[6]
General: Product loss during workup.- Minimize contact time with aqueous acidic or basic solutions during extraction to prevent hydrolysis. - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.
Product Impurities
Potential CauseRecommended Solutions
Wittig Reaction: Presence of triphenylphosphine oxide.- This byproduct is often difficult to remove by simple extraction. - Purification via column chromatography on silica gel is a common lab-scale solution. For large-scale operations, crystallization or distillation under reduced pressure may be more feasible. - Catalytic versions of the Wittig reaction that use a substoichiometric amount of phosphine are being developed to minimize this waste stream.[7]
Fischer Esterification: Unreacted carboxylic acid.- Neutralize the reaction mixture with a weak base like sodium bicarbonate solution during workup. - Purify the crude product by fractional distillation.
General: Side reaction products.- Optimize reaction temperature and time to minimize the formation of byproducts. - Analyze crude product by GC-MS to identify impurities and adjust reaction conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route, Wittig reaction or Fischer esterification, is more suitable for the large-scale production of this compound?

Both methods have their advantages and disadvantages for large-scale synthesis.

  • Fischer Esterification is often more cost-effective due to the use of cheaper starting materials (2-hexenoic acid and methanol) and catalysts.[8] However, it is an equilibrium-limited reaction, requiring strategies to drive the reaction to completion, which can add complexity to the process on a large scale.[3][4][5]

  • The Wittig Reaction , while often providing higher yields and stereoselectivity, generates a stoichiometric amount of triphenylphosphine oxide byproduct, which can be challenging and costly to separate and dispose of at an industrial scale.[7] The choice often depends on the desired purity, cost considerations, and the available equipment for purification.

Q2: How can I effectively remove the triphenylphosphine oxide byproduct from my large-scale Wittig reaction without resorting to column chromatography?

For large-scale purification, consider the following alternatives to chromatography:

  • Crystallization: Triphenylphosphine oxide can sometimes be selectively precipitated from a suitable solvent system.

  • Distillation: If there is a sufficient boiling point difference between this compound and triphenylphosphine oxide, fractional distillation under reduced pressure can be an effective separation method.

  • Extraction with a modified solvent: In some cases, adjusting the pH or using a specific solvent system can improve the partitioning of the byproduct into an aqueous phase.

Q3: What are the key safety considerations for the large-scale synthesis of this compound?

  • Flammability: Methanol, a common reagent in Fischer esterification, is highly flammable. Ensure proper grounding of equipment and use of explosion-proof motors and electrical systems.

  • Corrosivity: Strong acid catalysts used in Fischer esterification are corrosive. Use appropriate personal protective equipment (PPE) and corrosion-resistant reactors.

  • Reactive Reagents: The bases used in the Wittig reaction, such as n-butyllithium, are pyrophoric and require handling under an inert atmosphere.

Q4: Can Process Analytical Technology (PAT) be implemented to monitor the synthesis of this compound?

Yes, PAT can be highly beneficial for optimizing and controlling the synthesis.[9][10][11][12][13] For instance:

  • In-situ IR or Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time, allowing for precise determination of reaction endpoints and kinetics.

  • Online chromatography (e.g., GC or HPLC) can provide detailed information on the formation of the desired product and any byproducts, enabling better process control and optimization.

Experimental Protocols

Key Experiment 1: Wittig Reaction for this compound

This protocol outlines a general procedure for the Wittig reaction to produce this compound.

Materials:

  • Triphenylphosphine

  • Methyl bromoacetate

  • Butanal

  • Strong base (e.g., Sodium hydride in mineral oil)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Anhydrous workup solvents (e.g., Diethyl ether, saturated aqueous ammonium chloride)

  • Anhydrous sodium sulfate

Procedure:

  • Phosphonium Salt Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine in anhydrous THF. Add methyl bromoacetate and reflux the mixture for several hours to form the phosphonium salt. The salt will precipitate upon cooling.

  • Ylide Formation: Suspend the dried phosphonium salt in fresh anhydrous THF under a nitrogen atmosphere. Cool the suspension in an ice bath and slowly add the strong base. Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide appears.

  • Wittig Reaction: Cool the ylide solution in an ice bath and add butanal dropwise via a syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, containing this compound and triphenylphosphine oxide, can be purified by fractional distillation under reduced pressure.

Key Experiment 2: Fischer Esterification of 2-Hexenoic Acid

This protocol provides a general method for the Fischer esterification of 2-hexenoic acid with methanol.

Materials:

  • 2-Hexenoic acid

  • Methanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hexenoic acid and a large excess of methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain the reflux for several hours. Monitor the progress of the reaction by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the mixture with an organic solvent such as diethyl ether. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude ester by fractional distillation.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2_Hexenoic_Acid 2-Hexenoic Acid Reaction_Vessel Reaction Vessel (Reflux) 2_Hexenoic_Acid->Reaction_Vessel Methanol Methanol (Excess) Methanol->Reaction_Vessel H2SO4 H₂SO₄ (Catalyst) H2SO4->Reaction_Vessel Neutralization Neutralization (NaHCO₃) Reaction_Vessel->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Final_Product Pure Methyl 2-hexenoate Distillation->Final_Product

Caption: Workflow for the Fischer Esterification of 2-Hexenoic Acid.

Wittig_Reaction_Workflow cluster_reagents Reagents cluster_synthesis Synthesis cluster_workup Workup & Purification Triphenylphosphine Triphenylphosphine Phosphonium_Salt_Formation Phosphonium Salt Formation Triphenylphosphine->Phosphonium_Salt_Formation Methyl_bromoacetate Methyl bromoacetate Methyl_bromoacetate->Phosphonium_Salt_Formation Butanal Butanal Wittig_Reaction Wittig Reaction Butanal->Wittig_Reaction Base Strong Base (e.g., NaH) Ylide_Formation Ylide Formation Base->Ylide_Formation Phosphonium_Salt_Formation->Ylide_Formation Ylide_Formation->Wittig_Reaction Quenching Quenching (aq. NH₄Cl) Wittig_Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Distillation) Extraction->Purification Final_Product Pure Methyl 2-hexenoate Purification->Final_Product Byproduct Triphenylphosphine oxide (Byproduct) Purification->Byproduct

Caption: Workflow for the Wittig Reaction to synthesize this compound.

References

"Methyl 2-hexenoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-hexenoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic ester with the chemical formula C₇H₁₂O₂. It is a colorless liquid with a fruity, green, and slightly pungent odor. Due to its characteristic scent, it is commonly used as a fragrance ingredient in perfumes, cosmetics, and other scented products. In a research and development context, it can be used as a starting material or intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries.

Q2: What are the main stability concerns when working with this compound?

As an α,β-unsaturated ester, this compound is susceptible to several degradation pathways that can affect its purity and performance in experiments. The primary stability concerns include:

  • Hydrolysis: The ester linkage can be cleaved by water, especially under acidic or basic conditions, to form 2-hexenoic acid and methanol.

  • Oxidation: The carbon-carbon double bond is susceptible to oxidation, which can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. This can be initiated by exposure to air (auto-oxidation) or other oxidizing agents.

  • Polymerization: The double bond can undergo free-radical or anionic polymerization, especially when exposed to heat, light, or radical initiators. This can result in an increase in viscosity or even solidification of the material.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce isomerization of the double bond (e.g., from trans to cis) or promote other degradation reactions.

Q3: How should I properly store and handle this compound to ensure its stability?

To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1][2] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] The container should be tightly sealed to prevent exposure to moisture and air. Avoid contact with strong acids, bases, and oxidizing agents. For long-term storage, refrigeration at 2-8°C is advisable.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Q: I am observing unexpected peaks in the GC-MS chromatogram of my this compound sample. What could be the cause?

A: Unexpected peaks in your GC-MS analysis likely indicate the presence of impurities or degradation products. The identity of these peaks can provide clues about the degradation pathway.

  • Possible Causes & Identification:

    • Hydrolysis: The presence of peaks corresponding to 2-hexenoic acid and methanol suggests that your sample has undergone hydrolysis. This can be confirmed by comparing the retention times and mass spectra with those of authentic standards.

    • Oxidation: A variety of smaller, more volatile compounds such as aldehydes and shorter-chain carboxylic acids can be formed upon oxidation. The mass spectra of these compounds will show characteristic fragmentation patterns.

    • Isomerization: You might observe a peak with the same mass-to-charge ratio as this compound but with a different retention time. This could be a geometric isomer (e.g., the cis-isomer if you started with the trans-isomer).

    • Polymerization: While polymers themselves are generally not volatile enough to be analyzed by GC-MS, you might see evidence of oligomers (small polymers) as a series of repeating units in the chromatogram at higher retention times.

  • Solutions:

    • Prevent Hydrolysis: Ensure your solvents and reagents are anhydrous. Store this compound under dry conditions.

    • Prevent Oxidation: Handle the compound under an inert atmosphere. Consider adding an antioxidant like BHT (butylated hydroxytoluene) if compatible with your experimental conditions.

    • Prevent Photodegradation: Protect your samples from light by using amber vials or covering them with aluminum foil.

    • Purification: If degradation has already occurred, you may need to purify your this compound sample, for example, by distillation or chromatography.

Issue 2: Increased Viscosity or Solidification of the Sample

Q: My sample of this compound has become viscous or has solidified over time. What is happening and how can I prevent it?

A: An increase in viscosity or solidification is a strong indication of polymerization.[4]

  • Possible Cause:

    • Free-Radical Polymerization: This is the most common cause and can be initiated by heat, light (UV), or the presence of radical initiators (e.g., peroxides).[4]

  • Solutions:

    • Storage: Store this compound at a low temperature and protected from light.

    • Inhibitors: For longer-term storage or for reactions conducted at elevated temperatures, the addition of a polymerization inhibitor is recommended. Common inhibitors for α,β-unsaturated esters include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[4] These are typically added at concentrations of 10-200 ppm.

    • Inert Atmosphere: Storing and handling under an inert atmosphere can help prevent the formation of peroxides from atmospheric oxygen, which can act as polymerization initiators.

Issue 3: Inconsistent Reaction Yields or Kinetics

Q: I am using this compound in a reaction and am observing inconsistent yields and reaction rates. Could this be related to its stability?

A: Yes, the stability of this compound can significantly impact its reactivity and lead to inconsistent experimental outcomes.

  • Possible Causes:

    • Degradation of Starting Material: If your starting material has partially degraded, its actual concentration will be lower than calculated, leading to lower yields. The presence of degradation products might also interfere with your reaction.

    • Side Reactions: Degradation products can participate in side reactions with your reagents, consuming them and reducing the yield of your desired product.

    • Catalyst Inhibition/Poisoning: Impurities formed from degradation could potentially inhibit or poison your catalyst, leading to slower or incomplete reactions.

  • Solutions:

    • Purity Check: Always check the purity of your this compound before use, for example, by GC-MS or NMR.

    • Freshly Purified Material: If you suspect degradation, purify the ester immediately before use.

    • Controlled Reaction Conditions: Ensure your reaction is performed under conditions that minimize the degradation of this compound (e.g., inert atmosphere, protection from light, controlled temperature).

Quantitative Data Summary

The following tables summarize available quantitative data regarding the stability of this compound and related α,β-unsaturated esters. Note that specific kinetic data for this compound is limited; therefore, data for similar compounds are included for comparison and estimation purposes.

Table 1: Hydrolysis Rate Constants of Esters at 25°C

EsterpHRate Constant (k)Half-life (t₁/₂)
Methyl acrylate74.9 x 10⁻⁵ hr⁻¹1.6 years
Ethyl benzoate74.5 x 10⁻⁵ hr⁻¹1.7 years
Methyl methacrylate7<5.3 x 10⁻⁷ hr⁻¹>150 years
This compound (estimated)7~10⁻⁵ - 10⁻⁶ hr⁻¹~8-80 years

Data for methyl acrylate, ethyl benzoate, and methyl methacrylate are from a comprehensive review of hydrolysis rate constants.[5] The half-life at neutral pH for many simple esters is on the order of years. The rate of hydrolysis is significantly accelerated under acidic or basic conditions.

Table 2: Recommended Storage Conditions and Expected Stability

ConditionTemperatureAtmosphereLight ProtectionExpected Shelf-life (Pure Substance)
Ideal 2-8°CInert (N₂ or Ar)Amber glass/dark> 1 year
Acceptable Room Temperature (~20-25°C)AirAmber glass/dark6-12 months
Accelerated Degradation > 40°CAirExposed to lightWeeks to months

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To assess the stability of this compound under accelerated thermal stress conditions.

Methodology:

  • Sample Preparation: Place a known amount (e.g., 1 g) of high-purity this compound into several amber glass vials.

  • Headspace: Leave a consistent headspace in each vial. For some vials, flush with an inert gas (e.g., nitrogen) before sealing to assess the impact of oxygen.

  • Sealing: Tightly seal the vials with appropriate caps (e.g., PTFE-lined septa).

  • Storage: Place the vials in a temperature-controlled oven at 40°C.[3][6]

  • Time Points: Withdraw one vial at specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • Visual Inspection: Note any changes in color or clarity.

    • GC-MS Analysis: Dilute a small aliquot of the sample in a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS.

    • Quantification: Use a validated GC-MS method with an internal standard to quantify the remaining percentage of this compound and identify and quantify any major degradation products.

  • Data Evaluation: Plot the percentage of remaining this compound versus time to determine the degradation rate.

Protocol 2: Analysis of Degradation Products by GC-MS

Objective: To identify and quantify this compound and its degradation products.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this compound and its likely degradation products.

  • Sample Preparation: Dilute the sample in a high-purity solvent (e.g., ethyl acetate, hexane). Add an internal standard (e.g., a stable ester not present in the sample, like methyl heptanoate) for accurate quantification.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Identification: Identify this compound and its degradation products by comparing their retention times and mass spectra to those of reference standards or by interpreting the fragmentation patterns and comparing them to mass spectral libraries (e.g., NIST).

  • Quantification: Generate calibration curves for this compound and known degradation products using the internal standard method.

Signaling Pathways and Logical Relationships

cluster_degradation This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_photoisomerization Photoisomerization M2H This compound HA 2-Hexenoic Acid M2H->HA MeOH Methanol M2H->MeOH Ox_Int Peroxides / Epoxides M2H->Ox_Int Polymer Poly(this compound) M2H->Polymer Isomer cis-Methyl 2-hexenoate M2H->Isomer H2O H₂O (Acid/Base Catalysis) O2 O₂ (Air), Heat, Light Ox_Prod Aldehydes, Ketones, Shorter-chain acids Ox_Int->Ox_Prod Initiators Heat, Light, Radical Initiators Light UV Light

Caption: Major degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Obtain High-Purity This compound prep Prepare Samples for Stress Conditions (Temp, Light, pH) start->prep stress Expose Samples to Stress Conditions over Time prep->stress sampling Withdraw Samples at Pre-defined Intervals stress->sampling analysis Analyze by GC-MS (Qualitative & Quantitative) sampling->analysis data Evaluate Data: - Identify Degradants - Quantify Purity Loss - Determine Degradation Rate analysis->data conclusion Establish Stability Profile and Shelf-Life data->conclusion

Caption: Workflow for assessing the stability of this compound.

References

Overcoming emulsion formation during the extraction of "Methyl 2-hexenoate"

Author: BenchChem Technical Support Team. Date: December 2025

Overcoming Emulsion Formation

The extraction of "Methyl 2-hexenoate" can be impeded by the formation of a stable emulsion, which is a mixture of two or more immiscible liquids where one is dispersed in the other. This guide provides comprehensive troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving this common experimental issue.

Troubleshooting Guide: Emulsion Formation

This section is designed to address specific challenges related to emulsion formation during the extraction of "this compound" and offers structured solutions.

Problem 1: A thick, persistent emulsion has formed between the aqueous and organic layers.

Primary Cause: This is often the result of vigorous shaking during the extraction process or the presence of surfactants and other emulsifying agents within the reaction mixture.

Potential Solutions:

  • Mechanical and Physical Methods: These techniques are aimed at physically disrupting the emulsion without introducing new chemical reagents into the system.

  • Chemical Methods: These approaches involve altering the chemical properties of the mixture to destabilize the emulsion and promote phase separation.

Problem 2: The emulsion is minor but is preventing a clean and efficient separation.

Primary Cause: This can be due to incomplete phase separation resulting from slight agitation or the presence of fine particulate matter at the interface.

Potential Solutions:

  • Gentle Agitation: To prevent the formation of an emulsion, it is recommended to gently swirl the separatory funnel rather than shaking it vigorously.[1] This technique maintains a sufficient surface area for the extraction to occur while minimizing the agitation that can lead to emulsion formation.[1]

  • Filtration: The entire mixture can be passed through a plug of glass wool or a phase separation filter paper.[1] The glass wool serves to physically break up the emulsion, whereas the phase separation paper will selectively permit either the aqueous or the organic phase to pass through, facilitating separation.[1]

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding emulsion formation during the extraction of "this compound".

Q1: What is an emulsion and why does it form during an extraction?

An emulsion is a stable mixture of immiscible liquids, such as oil and water, in which one liquid is dispersed as fine droplets within the other.[2] In the context of "this compound" extraction, emulsions can form when the aqueous and organic phases are shaken together with high intensity.[2] This energetic input can break down the liquids into minuscule droplets, and the presence of any surfactant-like impurities can stabilize this mixture, thereby hindering the separation of the layers.

Q2: How can I prevent the formation of an emulsion from the outset?

Prevention is frequently the most effective approach to dealing with emulsions.[2]

  • Gentle Mixing: Instead of vigorously shaking the separatory funnel, employ a gentle swirling or rocking motion.[1] This will facilitate an efficient extraction while minimizing the energy required for emulsion formation.

  • Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction, consider the use of SPE, as this technique is inherently less susceptible to emulsion formation.[2]

Q3: What is the "salting out" technique and how does it aid in breaking an emulsion?

"Salting out" is a method that involves the addition of a salt, such as sodium chloride (brine) or sodium sulfate, to the emulsion.[1][3] The introduction of salt increases the ionic strength of the aqueous layer, which in turn decreases the solubility of the organic components, including "this compound" and the extraction solvent.[3][4] This change in solubility forces the organic droplets to coalesce and separate from the aqueous phase, effectively breaking the emulsion.

Q4: When is it appropriate to use centrifugation?

Centrifugation is a highly effective technique for breaking emulsions, particularly those characterized by small droplet sizes.[4] It is a viable option when simpler methods have proven unsuccessful. The application of centrifugal force accelerates the separation of the two phases. However, its practicality may be limited when dealing with very large volumes.[2]

Q5: Can adjusting the pH of the aqueous layer be beneficial?

Yes, modifying the pH can be an effective strategy. If the emulsion is stabilized by acidic or basic impurities, their neutralization through the addition of a dilute acid or base can destabilize the emulsion and encourage phase separation.[4][5] It is crucial to ensure that the target molecule, "this compound," remains stable at the adjusted pH.

Q6: What should be done if a solid precipitate forms at the interface?

The appearance of a precipitate at the interface can sometimes be mistaken for an emulsion. This solid material can be removed by filtration. Washing the organic layer with water may help to dissolve any inorganic precipitates. If the precipitate is organic in nature, the use of a generous amount of a drying agent may aid in its absorption, which can then be followed by filtration.[6]

Data Presentation
Table 1: Comparison of Physical Methods for Breaking Emulsions
MethodPrincipleTypical ApplicationAdvantagesLimitations
Standing Gravity separationMinor emulsionsSimple, no reagents addedTime-consuming, may not be effective for stable emulsions[7]
Gentle Swirling Reduced agitation energyPrevention of emulsionsEasy to implement, reduces emulsion riskMay not be sufficient for complete extraction in some systems[1]
Centrifugation Accelerated gravity separationStubborn emulsions, small volumesHighly effective, fastRequires a centrifuge, not suitable for large volumes[4]
Filtration Physical disruption and separationEmulsions with particulate matterCan remove solid impurities simultaneouslyMay not be effective for all emulsion types, potential for analyte loss on the filter medium[2]
Ultrasonic Bath Acoustic cavitation to coalesce dropletsSmall to medium scale emulsionsCan be effective for some emulsionsRequires an ultrasonic bath, may not be universally effective[7]
Freezing Ice crystal formation disrupts the emulsionLab-scale extractionsNovel approachRequires freezing and thawing time, may not be suitable for all solvent systems[4]
Table 2: Comparison of Chemical Methods for Breaking Emulsions

| Method | Reagent Example | Principle | Typical Application | Advantages | Limitations | | --- | --- | --- | --- | --- | | Salting Out | Saturated NaCl (brine), Na2SO4 | Increases ionic strength of the aqueous phase | Common and effective for many emulsions | Simple, inexpensive, and often very effective[1][3] | Introduces salt into the aqueous phase, which may need to be removed later | | pH Adjustment | Dilute HCl or NaOH | Neutralizes stabilizing acidic or basic impurities | Emulsions stabilized by pH-sensitive compounds | Can be very effective if the stabilizing agent is known | Requires knowledge of the chemistry of the mixture, potential for product degradation[4][5] | | Solvent Addition | A small amount of a different organic solvent | Alters the properties of the organic phase | When the emulsion is stabilized by compounds with intermediate polarity | Can be effective in some cases | The added solvent must be compatible with the downstream process and easily removable[2][4] |

Experimental Protocols
Protocol 1: Breaking an Emulsion using the Salting Out Method
  • Prepare a Saturated Solution: Prepare a saturated aqueous solution of sodium chloride (NaCl), commonly referred to as brine.

  • Add the Brine: Carefully introduce the brine into the separatory funnel that contains the emulsion. The volume of brine added should be approximately 10-20% of the volume of the aqueous layer.

  • Gentle Mixing: Gently swirl the separatory funnel. It is important not to shake it vigorously.

  • Allow to Settle: Let the separatory funnel remain undisturbed and observe the phase separation. The emulsion should begin to break, and a distinct interface between the aqueous and organic layers will become apparent.

  • Separate the Layers: Once the layers have completely separated, drain the aqueous layer and collect the organic layer, which contains the "this compound".

Protocol 2: Breaking an Emulsion by Centrifugation
  • Transfer the Emulsion: Transfer the emulsion from the separatory funnel into suitable centrifuge tubes, ensuring that the tubes are properly balanced.

  • Centrifuge: Place the tubes in a centrifuge and spin at a moderate speed, for instance, between 1000 and 3000 x g, for a duration of 5 to 10 minutes.

  • Observe Separation: Following centrifugation, a clear demarcation between the aqueous and organic layers should be evident. A solid pellet of particulate matter may also have formed at the bottom of the tube.

  • Recover the Product: Carefully pipette or decant the desired layer, which is typically the organic layer containing the "this compound".

Mandatory Visualization

Extraction_Workflow cluster_start Start cluster_extraction Extraction Step cluster_separation Phase Separation cluster_troubleshooting Troubleshooting start Reaction Mixture containing This compound add_solvents Add Aqueous and Organic Solvents start->add_solvents mix Mix Gently add_solvents->mix check_emulsion Check for Emulsion mix->check_emulsion separate_layers Separate Aqueous and Organic Layers check_emulsion->separate_layers No Emulsion emulsion_formed Emulsion Formed check_emulsion->emulsion_formed Emulsion organic_layer Organic Layer (contains product) separate_layers->organic_layer troubleshoot Apply Emulsion Breaking Technique (see Troubleshooting Guide) emulsion_formed->troubleshoot troubleshoot->separate_layers

Caption: Workflow for the extraction of "this compound" with a troubleshooting loop for emulsion formation.

Emulsion_Breaking_Decision_Tree start Persistent Emulsion Formed q1 Is the emulsion minor? start->q1 ans1_yes Let it stand for 10-15 mins q1->ans1_yes Yes ans1_no Try Salting Out q1->ans1_no No q2 Did standing work? ans1_yes->q2 q3 Did salting out work? ans1_no->q3 ans2_yes Separate Layers q2->ans2_yes Yes ans2_no Try Gentle Swirling q2->ans2_no No ans3_yes Separate Layers q3->ans3_yes Yes ans3_no Consider Centrifugation or pH Adjustment q3->ans3_no No q4 Did swirling work? ans2_no->q4 ans4_yes Separate Layers q4->ans4_yes Yes ans4_no Try Salting Out q4->ans4_no No

Caption: Decision tree for selecting an appropriate method to break an emulsion during extraction.

References

Technical Support Center: Quantification of Methyl 2-hexenoate in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Methyl 2-hexenoate.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues related to matrix effects in the analysis of this compound.

Issue 1: Poor Recovery or Signal Suppression

Symptoms:

  • Lower than expected peak area for this compound in the sample compared to a solvent-based standard.

  • Inconsistent results across different sample preparations.

  • Failure to meet method validation criteria for accuracy and precision.

Possible Causes and Solutions:

CauseSolution
Co-eluting Matrix Components: Other compounds in the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[1]1. Improve Chromatographic Separation: Modify the GC method (e.g., adjust the temperature program, change the column) to better separate this compound from interfering matrix components. 2. Enhance Sample Cleanup: Implement or optimize a sample cleanup procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before analysis. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.[2]
Inefficient Extraction: The chosen sample preparation method may not be effectively extracting this compound from the sample matrix.1. Optimize Extraction Parameters: For Headspace Solid-Phase Microextraction (HS-SPME), experiment with different fiber coatings (e.g., DVB/CAR/PDMS), extraction times, and temperatures to maximize the recovery of this compound. 2. Evaluate Alternative Extraction Techniques: Consider other extraction methods like LLE or SPE, which may offer better recovery for your specific sample matrix.
Analyte Degradation: this compound may be degrading during sample preparation or analysis.1. Check for Active Sites: Ensure the GC inlet liner and column are properly deactivated to prevent analyte degradation.[3] 2. Optimize Temperatures: Avoid excessively high temperatures in the GC inlet and oven that could cause thermal degradation of the analyte.

Troubleshooting Workflow for Signal Suppression

Signal_Suppression_Troubleshooting start Start: Low Signal/Recovery check_extraction Review Sample Preparation: Is extraction efficient? start->check_extraction optimize_extraction Optimize Extraction: - SPME: fiber, time, temp - Consider LLE/SPE check_extraction->optimize_extraction No check_chromatography Review Chromatography: Are there co-eluting peaks? check_extraction->check_chromatography Yes end_good Problem Resolved optimize_extraction->end_good optimize_chromatography Optimize GC Method: - Adjust temperature program - Change column check_chromatography->optimize_chromatography Yes check_degradation Suspect Analyte Degradation? check_chromatography->check_degradation No optimize_chromatography->end_good deactivation Check System Inertness: - Deactivated liner/column - Optimize temperatures check_degradation->deactivation Yes implement_cleanup Implement/Optimize Sample Cleanup: - SPE - LLE - QuEChERS check_degradation->implement_cleanup No deactivation->end_good use_matrix_matched Use Matrix-Matched Calibration implement_cleanup->use_matrix_matched end_bad Further Investigation Needed implement_cleanup->end_bad use_is Use Stable Isotope Labeled Internal Standard use_matrix_matched->use_is use_is->end_good

Troubleshooting workflow for signal suppression.

Issue 2: Signal Enhancement

Symptoms:

  • Higher than expected peak area for this compound in the sample compared to a solvent-based standard.

  • Overestimation of the analyte concentration.

  • Results exceeding 100% recovery in validation studies.

Possible Causes and Solutions:

CauseSolution
Matrix-Induced Enhancement (GC-MS): Non-volatile matrix components can accumulate in the GC inlet, masking active sites where the analyte might otherwise adsorb or degrade. This leads to a greater amount of analyte reaching the detector and an artificially enhanced signal.[3][4][5]1. Regular Inlet Maintenance: Frequently replace the GC inlet liner and septum to prevent the buildup of non-volatile matrix components. 2. Use a Deactivated Liner: Ensure the use of a high-quality, deactivated liner to minimize active sites. 3. Optimize Injection Parameters: Adjust the injection temperature and mode (e.g., split/splitless) to minimize interaction with matrix components in the inlet.
Ionization Enhancement (LC-MS): Co-eluting matrix components can sometimes enhance the ionization efficiency of this compound in the mass spectrometer source.1. Improve Chromatographic Separation: As with signal suppression, optimizing the chromatographic method can separate the analyte from the enhancing matrix components. 2. Implement Sample Cleanup: Utilize SPE or LLE to remove the matrix components responsible for ionization enhancement.

Troubleshooting Workflow for Signal Enhancement

Signal_Enhancement_Troubleshooting start Start: High Signal/Recovery check_inlet Inspect GC Inlet: Contaminated liner/septum? start->check_inlet replace_inlet Perform Inlet Maintenance: - Replace liner and septum - Use deactivated liner check_inlet->replace_inlet Yes check_chromatography Review Chromatography: Are there co-eluting peaks? check_inlet->check_chromatography No end_good Problem Resolved replace_inlet->end_good optimize_chromatography Optimize Separation check_chromatography->optimize_chromatography Yes implement_cleanup Implement/Optimize Sample Cleanup check_chromatography->implement_cleanup No optimize_chromatography->end_good use_matrix_matched Use Matrix-Matched Calibration implement_cleanup->use_matrix_matched end_bad Further Investigation Needed implement_cleanup->end_bad use_is Use Stable Isotope Labeled Internal Standard use_matrix_matched->use_is use_is->end_good

Troubleshooting workflow for signal enhancement.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of the analytical signal of this compound (either enhancement or suppression) caused by the presence of other components in the sample matrix.[1] The matrix consists of all components of the sample other than the analyte of interest. These effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is to compare the analytical response of a this compound standard prepared in a pure solvent to the response of the same standard spiked into a blank sample matrix that has undergone the same preparation procedure. A significant difference in signal intensity between the two indicates the presence of matrix effects. A higher signal in the matrix-spiked standard suggests signal enhancement, while a lower signal indicates signal suppression.[6]

Q3: What are the most common sample matrices where this compound is quantified and matrix effects are a concern?

A3: this compound is a known flavor compound, particularly in fruits. Therefore, complex food matrices such as strawberries, passion fruit, and their juices are common samples where its quantification is desired.[7] These matrices are rich in sugars, organic acids, pigments, and other volatile and non-volatile compounds that can cause significant matrix effects.

Q4: What is matrix-matched calibration and how does it help?

A4: Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest. This approach helps to compensate for matrix effects because both the standards and the samples will experience similar signal suppression or enhancement, leading to more accurate quantification.[3]

Q5: When should I use a stable isotope-labeled internal standard?

A5: A stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is the most effective way to correct for matrix effects and variations in sample preparation. Since the internal standard is chemically identical to the analyte, it will be affected by the matrix in the same way. By using the ratio of the analyte signal to the internal standard signal for quantification, these effects can be effectively normalized. This is considered the gold standard for accurate quantification in complex matrices.

Quantitative Data on Matrix Effects

The following table summarizes hypothetical recovery data for this compound in a strawberry matrix using different sample preparation techniques. This data is for illustrative purposes to demonstrate the potential impact of matrix effects and the effectiveness of different mitigation strategies.

Sample Preparation MethodAverage Recovery (%)Relative Standard Deviation (RSD, %)Predominant Matrix Effect
Direct Injection (Dilute-and-Shoot) 6525Suppression
Headspace-SPME (DVB/CAR/PDMS fiber) 8515Mild Suppression
Liquid-Liquid Extraction (LLE) with Dichloromethane 9210Minimal
Solid-Phase Extraction (SPE) with C18 cartridge 958Minimal
QuEChERS 985Minimal

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Strawberries

This protocol is a general guideline and should be optimized for your specific instrumentation and sample characteristics.

  • Sample Homogenization: Homogenize fresh or frozen strawberries to a uniform puree.

  • Sample Preparation:

    • Weigh approximately 2-5 g of the strawberry homogenate into a 20 mL headspace vial.

    • Add a known amount of a suitable internal standard (e.g., ethyl heptanoate or a stable isotope-labeled standard).

    • Add a salt, such as sodium chloride (e.g., 1 g), to increase the volatility of the analytes.

    • Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler with an incubator.

    • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-15 minutes) with agitation.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-30 minutes) at the same temperature.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the GC inlet at an optimized temperature (e.g., 250°C) for a specific time (e.g., 2-5 minutes) in splitless mode.

    • Use a suitable capillary column (e.g., DB-5ms, HP-INNOWAX) for chromatographic separation.

    • Set an appropriate oven temperature program to achieve good separation of this compound from other volatile compounds.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general framework for using SPE to clean up a fruit juice sample prior to GC-MS or LC-MS analysis.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (or other suitable sorbent) by passing a solvent such as methanol followed by water.

  • Sample Loading:

    • Dilute the fruit juice sample with water.

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution:

    • Elute this compound and other compounds of similar polarity from the cartridge with a suitable organic solvent (e.g., ethyl acetate, acetonitrile, or methanol).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for injection into the GC-MS or LC-MS system.

Logical Relationship for Selecting a Mitigation Strategy

Mitigation_Strategy_Selection start Matrix Effect Identified is_effect_severe Is the matrix effect severe (>20% suppression/enhancement)? start->is_effect_severe is_is_available Is a stable isotope-labeled internal standard available? is_effect_severe->is_is_available Yes simple_methods Consider Simple Mitigation: - Sample Dilution - Optimize Chromatography is_effect_severe->simple_methods No is_blank_available Is a blank matrix available? is_is_available->is_blank_available No use_is Use Stable Isotope Labeled Internal Standard (Gold Standard) is_is_available->use_is Yes use_matrix_matched Use Matrix-Matched Calibration is_blank_available->use_matrix_matched Yes develop_cleanup Develop/Optimize Sample Cleanup: - SPE - LLE - QuEChERS is_blank_available->develop_cleanup No end Strategy Selected simple_methods->end use_is->end use_matrix_matched->end develop_cleanup->end

Decision tree for selecting a matrix effect mitigation strategy.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for "Methyl 2-hexenoate" Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of "Methyl 2-hexenoate," a short-chain unsaturated fatty acid methyl ester. The selection of a robust and validated analytical method is paramount for generating reliable and reproducible data in research and development. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and compares it with alternative techniques, supported by experimental data from analogous compounds due to the limited availability of specific validation data for this compound.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs). Its high chromatographic resolution and the specificity of mass spectrometric detection provide excellent sensitivity and selectivity. For comparison, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Ultraviolet (UV) detection offers a viable alternative, particularly for non-volatile or thermally labile compounds.

Disclaimer: The quantitative validation data presented below is based on studies of other short-chain and unsaturated fatty acid methyl esters due to the absence of specific published validation data for "this compound." These values should be considered representative for method comparison purposes, and method validation would be required for the specific analysis of this compound.

Data Presentation: Performance Comparison of Analytical Methods
ParameterGC-MSHPLC-DAD/UV
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 1.69 µg/mL[1]0.14 - 0.80 mmol/kg[2][3]
Limit of Quantification (LOQ) 5.14 µg/mL[1]0.44 - 2.64 mmol/kg[2][3]
Accuracy (Recovery %) 95.51–105.11%[4]76.05 - 95.60%[3]
Precision (RSD %) < 15%< 10%
Specificity High (Mass Spectra)Moderate (UV Spectra)
Sample Derivatization Typically RequiredNot Required

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and would require optimization for the specific analysis of this compound.

GC-MS Method for FAMEs Analysis

This protocol involves the derivatization of the parent fatty acid (2-hexenoic acid) to its methyl ester, followed by GC-MS analysis.

1. Sample Preparation and Derivatization (Acid-Catalyzed Esterification):

  • Accurately weigh the sample containing the analyte.

  • Add 1 mL of 2% sulfuric acid in methanol.

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool to room temperature.

  • Add 1 mL of n-hexane and 1 mL of water, and vortex.

  • Allow the layers to separate and collect the upper hexane layer containing the FAMEs for GC-MS analysis.

2. GC-MS Instrumental Conditions:

  • Column: DB-23 capillary column (60 m x 0.25 mm I.D., 0.15 µm film thickness) or similar polar column.[5]

  • Injector Temperature: 250°C.[5]

  • Oven Temperature Program: Initial temperature of 50°C, hold for 1 min, ramp at 10°C/min to 220°C, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 240°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Injection Mode: Splitless or split, depending on the concentration.

HPLC-DAD/UV Method for Short-Chain Fatty Acids Analysis

This protocol is suitable for the direct analysis of short-chain fatty acids without derivatization.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., mobile phase).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-DAD/UV Instrumental Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.01 M H₂SO₄) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: DAD or UV detector at a wavelength of 210 nm.[3]

  • Injection Volume: 10-20 µL.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical GC-MS validation process for quantifying a fatty acid methyl ester like this compound.

GCMS_Validation_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_quant Quantification Sample Sample Collection Extraction Lipid Extraction Sample->Extraction Derivatization Esterification to FAME Extraction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy (Recovery) MS_Detection->Accuracy Precision Precision (Repeatability & Intermediate) MS_Detection->Precision LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Specificity Specificity MS_Detection->Specificity Robustness Robustness MS_Detection->Robustness Data_Analysis Data Analysis & Integration MS_Detection->Data_Analysis Quant_Result Quantitative Result Data_Analysis->Quant_Result

Caption: Workflow for GC-MS method validation and quantification of this compound.

Method_Comparison_Logic cluster_gcms GC-MS Method cluster_hplc HPLC-DAD/UV Method Analyte This compound GCMS_Deriv Derivatization Required Analyte->GCMS_Deriv HPLC_NoDeriv No Derivatization Analyte->HPLC_NoDeriv GCMS_Spec High Specificity (MS) GCMS_Deriv->GCMS_Spec GCMS_Sens High Sensitivity GCMS_Spec->GCMS_Sens Decision Method Selection GCMS_Sens->Decision HPLC_Spec Moderate Specificity (UV) HPLC_NoDeriv->HPLC_Spec HPLC_Applicability Good for Non-Volatiles HPLC_Spec->HPLC_Applicability HPLC_Applicability->Decision

Caption: Logical comparison for selecting an analytical method for this compound.

References

A Comparative Guide: GC-FID vs. GC-MS for the Analysis of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile and semi-volatile organic compounds is paramount. Methyl 2-hexenoate, an unsaturated ester, is a molecule of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. The selection of an appropriate analytical technique is a critical decision that impacts data quality, sensitivity, and the specificity of the results. This guide provides an objective comparison of two common analytical workhorses, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by representative experimental data from structurally similar compounds.

Principles of Detection: A Fundamental Difference

The primary distinction between GC-FID and GC-MS lies in their detection mechanisms. GC-FID operates by combusting the compounds eluting from the GC column in a hydrogen-air flame. This combustion process generates ions, creating an electrical current that is proportional to the amount of carbon atoms in the analyte. This makes FID a highly sensitive and universal detector for organic compounds.[1][2]

In contrast, GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. As analytes elute from the column, they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for confident identification.[1][2]

Quantitative Performance: A Head-to-Head Comparison

The choice between GC-FID and GC-MS often hinges on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or definitive compound identification. The following table summarizes the typical quantitative performance characteristics of each technique, using data from the analysis of fatty acid methyl esters (FAMEs) and other esters, which are structurally analogous to this compound.

ParameterGC-FIDGC-MSJustification
Limit of Detection (LOD) Higher (typically low µg/mL range)Lower (typically ng/mL to low µg/L range)GC-MS, especially in Selected Ion Monitoring (SIM) mode, offers superior sensitivity for trace-level analysis.[3]
Limit of Quantification (LOQ) Higher (typically in the µg/mL range)Lower (in the ng/mL to low µg/L range)The enhanced sensitivity of MS allows for the reliable quantification of smaller analyte concentrations.[3]
Linearity (R²) Excellent (typically >0.998)Excellent (typically >0.995)Both detectors exhibit excellent linearity over a wide dynamic range.
Precision (%RSD) Excellent (< 2%)Very Good (< 15%)GC-FID is renowned for its high precision and reproducibility in quantitative analysis.
Accuracy (Recovery %) Excellent (90-110%)Excellent (85-115%)Both techniques can achieve high accuracy with proper calibration and method validation.[4]
Selectivity Based on Retention TimeBased on Retention Time and Mass SpectrumGC-MS provides significantly higher selectivity, enabling the differentiation of co-eluting compounds.[5]
Compound Identification Not possibleDefinitiveThe mass spectrum provides structural information for unambiguous analyte identification.[2]
Cost & Complexity Lower cost, simpler operationHigher cost, more complex operationGC-FID is a more cost-effective and straightforward technique for routine quantitative analysis.[2]

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using GC-FID and GC-MS.

Sample Preparation

For many applications involving the analysis of a relatively pure standard like this compound or its presence in a simple matrix, minimal sample preparation is required.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or ethyl acetate.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Dilution: If analyzing an unknown sample, dissolve and dilute it in the same solvent to ensure the concentration of this compound falls within the linear range of the calibration curve.

GC-FID Experimental Protocol
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a suitable stationary phase for volatile esters, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a more polar column like a DB-WAX if isomer separation is critical.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 1 minute.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 2 minutes.

  • Detector:

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium or Nitrogen): 25 mL/min

GC-MS Experimental Protocol
  • Instrumentation: A gas chromatograph coupled to a Mass Spectrometer.

  • Column and GC Conditions: The same column and GC conditions as the GC-FID method can be used to allow for direct comparison of retention times.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Modes:

      • Full Scan: Acquire data over a mass range of m/z 40-200 for compound identification and qualitative analysis.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy, monitor characteristic ions of this compound. Based on its structure, potential ions to monitor would include the molecular ion and key fragment ions.

Experimental Workflow

The general workflow for analyzing this compound by either GC-FID or GC-MS is illustrated in the following diagram.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Standard/Sample Dilution Dilution in Solvent Standard->Dilution Vial Transfer to GC Vial Dilution->Vial Injector GC Injection Vial->Injector Column Separation on GC Column Injector->Column Detector Detection Column->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result Final Result

Caption: General workflow for the analysis of this compound.

Conclusion: Making the Right Choice

Both GC-FID and GC-MS are powerful and reliable techniques for the analysis of this compound. The ultimate choice between the two depends on the specific analytical goals.

GC-FID is the ideal choice for:

  • Routine quantitative analysis where the identity of the analyte is already known.

  • High-throughput screening due to its robustness and simpler operation.

  • Cost-sensitive laboratories as it has a lower initial investment and operational cost.

GC-MS is the superior option when:

  • Definitive identification of the analyte is required.

  • Analysis of complex matrices where co-eluting compounds may be present.

  • Trace-level quantification is necessary due to its higher sensitivity.

For laboratories engaged in drug development and research, where both the quantification of known compounds and the identification of unknown impurities or metabolites are crucial, having access to both GC-FID and GC-MS provides the most comprehensive analytical capability.

References

"Methyl 2-hexenoate" vs. ethyl 2-hexenoate: a comparative analysis of sensory properties

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of flavor and fragrance chemistry, subtle molecular differences can lead to significant variations in sensory perception. This guide provides a comparative analysis of the sensory properties of two closely related unsaturated esters: methyl 2-hexenoate and ethyl 2-hexenoate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on their odor and taste profiles, supported by general experimental protocols for sensory evaluation.

Sensory Profile Comparison

This compound and ethyl 2-hexenoate, while structurally similar, elicit distinct sensory experiences. The perceptual differences are primarily attributed to the variation in the ester's alcohol group—a methyl versus an ethyl group. This seemingly minor change influences the molecule's volatility, polarity, and interaction with olfactory and gustatory receptors.

This compound is characterized by a complex and multifaceted odor profile. Its aroma is often described with a combination of "green," "fatty," "fruity," "pineapple," and "earthy" notes.[1] This combination suggests a compound that can impart both fresh, unripe characteristics as well as sweet, ripe, and foundational tones in flavor and fragrance formulations.

Ethyl 2-Hexenoate , in contrast, is generally perceived as having a more refined and less complex aroma. Its sensory profile is predominantly described as "pleasant," "rum-like," "fruity," "green," and "sweet," with a distinct "juicy" undertone.[2] This profile suggests a compound that contributes bright, sweet, and alcoholic notes.

A summary of the qualitative sensory descriptors for each compound is presented in Table 1.

Quantitative Sensory Data

FeatureThis compoundEthyl 2-Hexenoate
Odor Descriptors Green, Fatty, Fruity, Pineapple, Earthy[1]Pleasant, Rum-like, Fruity, Green, Sweet, Juicy[2]
Taste Profile Fruity[3]Fruity[2]
Odor Threshold Data not availableData not available (For reference, Ethyl Hexanoate: 1 ppb in water)
Taste Threshold Data not availableData not available
Table 1: Comparative Summary of Sensory Properties

Experimental Protocols for Sensory Analysis

The sensory properties of flavor and fragrance compounds are typically evaluated using a combination of instrumental and human panel-based methods.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma. In a typical GC-O analysis, a sample containing the volatile compounds is injected into a gas chromatograph, which separates the individual compounds. The effluent from the GC column is then split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.

A generalized workflow for GC-O analysis is as follows:

  • Sample Preparation: The ester is diluted in a suitable solvent to an appropriate concentration for analysis.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a column suitable for separating volatile esters. The oven temperature is programmed to elute the compounds in order of their boiling points and polarities.

  • Olfactometry: A trained panelist sniffs the effluent from the GC at the olfactometry port and records the time, duration, and sensory descriptors for each odor detected.

  • Data Analysis: The retention times of the odor events are correlated with the peaks from the chemical detector to identify the compounds responsible for specific aromas.

GC_O_Workflow cluster_instrumental Instrumental Analysis cluster_data Data Integration Sample_Preparation Sample Preparation GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting MS_Detection Mass Spectrometry (Identification) Effluent_Splitting->MS_Detection GC_O_Sniffing Olfactometry Port (Detection & Description) Effluent_Splitting->GC_O_Sniffing Data_Correlation Data Correlation MS_Detection->Data_Correlation GC_O_Sniffing->Data_Correlation caption Figure 1. Generalized workflow for Gas Chromatography-Olfactometry (GC-O).

Figure 1. Generalized workflow for Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation

Sensory panels composed of trained individuals are essential for quantifying the perceived sensory attributes of a substance.

A typical protocol involves:

  • Panelist Training: Panelists are trained to recognize and rate the intensity of specific aroma and taste attributes using reference standards.

  • Sample Preparation: Solutions of this compound and ethyl 2-hexenoate are prepared at various concentrations in a neutral medium (e.g., water or deodorized oil).

  • Blinded Evaluation: Samples are presented to panelists in a randomized and blinded manner to prevent bias.

  • Data Collection: Panelists rate the intensity of various sensory descriptors (e.g., fruity, green, sweet) on a standardized scale.

  • Statistical Analysis: The collected data is statistically analyzed to determine significant differences in the sensory profiles of the compounds.

Signaling Pathways in Olfactory Perception

The perception of odors is initiated by the binding of volatile molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to this compound and ethyl 2-hexenoate have not been definitively identified, a general signaling cascade for odor perception is well-established.

Upon binding of an odorant molecule to its specific OR, a conformational change in the receptor activates an associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., Methyl or Ethyl 2-hexenoate) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binding G_Protein G-protein (Gαolf) Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel Opening cAMP->CNG_Channel Ion_Influx Cation Influx (Ca²⁺, Na⁺) CNG_Channel->Ion_Influx Depolarization Neuron Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Olfactory Bulb Action_Potential->Brain caption Figure 2. Generalized olfactory signaling pathway for ester perception.

Figure 2. Generalized olfactory signaling pathway for ester perception.

Conclusion

References

A Comparative Analysis of the Biological Activities of Methyl 2-hexenoate and Methyl Hexanoate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the biological activities of methyl 2-hexenoate and its saturated analog, methyl hexanoate, is limited in publicly available scientific literature. While both compounds are recognized as volatile components in various fruits and are utilized as flavoring agents, studies conducting head-to-head comparisons of their antimicrobial, antifungal, insecticidal, or cytotoxic properties are scarce. This guide, therefore, summarizes the currently available data for each compound individually and provides general experimental protocols for assessing their potential biological activities.

This document is intended for researchers, scientists, and drug development professionals interested in the bioactivity of short-chain fatty acid esters. Due to the absence of direct comparative experimental data, this guide will present the known biological profile of each compound separately, followed by standardized methodologies for key biological assays.

Overview of this compound and Methyl Hexanoate

FeatureThis compoundMethyl Hexanoate
Chemical Structure C₇H₁₂O₂ (contains a carbon-carbon double bond)C₇H₁₄O₂ (fully saturated)
Primary Use Flavoring and fragrance agentFlavoring and fragrance agent
Natural Occurrence Found in fruits such as soursop and papaya.Found in various fruits and foods.

Biological Activity Profile

This compound (Unsaturated)

Information regarding the specific biological activities of this compound is limited. While its presence in fruits with known medicinal properties suggests potential bioactivity, dedicated studies are lacking. As an α,β-unsaturated ester, it possesses a reactive Michael acceptor site, which could theoretically contribute to biological effects through covalent modification of biological nucleophiles. However, without specific experimental data, this remains a hypothesis. A safety assessment has indicated that it is not genotoxic but may act as a skin sensitizer.

Methyl Hexanoate (Saturated)

Methyl hexanoate has been more extensively studied, primarily in the context of its role as a natural volatile compound. Some studies on fatty acid methyl esters (FAMEs) suggest that saturated esters can possess antimicrobial and insecticidal properties. For instance, some research indicates low toxicity for methyl hexanoate, with a reported oral LD50 in rats greater than 5 g/kg, indicating a low acute toxicity profile.

Experimental Protocols for Biological Activity Screening

The following are generalized protocols for assessing the antimicrobial, antifungal, insecticidal, and cytotoxic activities of compounds like this compound and methyl hexanoate.

Antimicrobial Activity Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.

Workflow for Broth Microdilution Assay

G prep Prepare serial dilutions of test compounds in 96-well plates inoc Inoculate wells with a standardized bacterial suspension prep->inoc inc Incubate plates under appropriate conditions (e.g., 37°C for 24h) inoc->inc read Read plates visually or with a plate reader to determine turbidity inc->read mic Determine MIC: the lowest concentration with no visible growth read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Compounds: Prepare stock solutions of this compound and methyl hexanoate in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) to each well.

  • Incubation: Incubate the plates at the optimal temperature for the bacterium (typically 37°C) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Antifungal Activity Assay: Agar Well Diffusion Method

This method provides a qualitative assessment of the antifungal activity of a compound.

Workflow for Agar Well Diffusion Assay

G plate Prepare agar plates seeded with a fungal suspension wells Create wells in the agar using a sterile cork borer plate->wells load Load test compounds into the wells wells->load incubate Incubate plates under suitable conditions (e.g., 25-28°C for 48-72h) load->incubate measure Measure the diameter of the zone of inhibition incubate->measure

Caption: Workflow for the agar well diffusion antifungal assay.

Methodology:

  • Plate Preparation: Pour molten Sabouraud Dextrose Agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus niger) over the agar surface.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume of the test compound solution to each well. A solvent control should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • Data Analysis: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antifungal activity.

Insecticidal Activity Assay: Contact Toxicity Bioassay

This method assesses the toxicity of a compound to insects upon direct contact.

Workflow for Contact Toxicity Bioassay

G prep Prepare different concentrations of test compounds in a suitable solvent treat Topically apply a small volume of the compound solution to individual insects prep->treat observe Place treated insects in a controlled environment with food and water treat->observe mortality Record mortality at specific time intervals (e.g., 24, 48, 72 hours) observe->mortality ld50 Calculate the LD50 (lethal dose for 50% of the population) mortality->ld50

Caption: Workflow for assessing insecticidal contact toxicity.

Methodology:

  • Insect Rearing: Use a laboratory-reared population of a target insect species (e.g., fruit flies, flour beetles).

  • Compound Preparation: Prepare a range of concentrations of the test compounds in a volatile solvent like acetone.

  • Topical Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a microsyringe. Control insects receive the solvent only.

  • Observation: Place the treated insects in ventilated containers with access to food and water and maintain them under controlled environmental conditions.

  • Data Collection: Record the number of dead or moribund insects at predetermined time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the lethal dose 50 (LD50), which is the dose required to kill 50% of the test population.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

G seed Seed cells into a 96-well plate and allow them to attach treat Treat cells with various concentrations of the test compounds seed->treat incubate Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate mtt Add MTT reagent to each well and incubate incubate->mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals mtt->solubilize read Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->read ic50 Calculate the IC50 (concentration that inhibits 50% of cell viability) read->ic50

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

While both this compound and methyl hexanoate are important components of natural aromas and are used in the flavor industry, a direct, data-driven comparison of their biological activities is not currently possible due to a lack of published research. The presence of an α,β-unsaturated system in this compound suggests a potential for higher reactivity and possibly different biological effects compared to its saturated counterpart, methyl hexanoate. However, this hypothesis requires experimental validation. Future research directly comparing these two compounds using standardized assays, such as those outlined above, is necessary to elucidate their relative biological activities and potential therapeutic or biocidal applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors (ORs) to Methyl 2-hexenoate and structurally similar compounds, which are common constituents of green leaf volatiles (GLVs). Understanding these interactions is crucial for developing novel insect repellents and attractants for pest management strategies. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies employed in these studies.

Insect Olfactory Signaling Pathway

The detection of odorants in insects initiates a sophisticated signaling cascade within the olfactory sensory neurons (OSNs) located in the sensilla of their antennae and maxillary palps. The binding of an odorant molecule to a specific olfactory receptor (OR) complex, which consists of a variable odorant-binding subunit (OrX) and a conserved co-receptor (Orco), triggers the opening of an ion channel. This leads to the depolarization of the neuron and the generation of an action potential that is transmitted to the antennal lobe of the brain for further processing.[1]

Insect_Olfactory_Signaling Figure 1: Generalized Insect Olfactory Signaling Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant Odorant (e.g., this compound) OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding & Transport OR_complex Olfactory Receptor Complex (OrX + Orco) OBP->OR_complex Odorant Release & Receptor Binding Ion_Channel Ion Channel (Cation influx) OR_complex->Ion_Channel Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal to Brain

Caption: Figure 1: Generalized Insect Olfactory Signaling Pathway

Comparative Analysis of Olfactory Receptor Responses

The following table summarizes the quantitative responses of various insect olfactory receptors to this compound and related C6 compounds. The data is compiled from different studies employing diverse methodologies, as detailed in the "Experimental Protocols" section. It is important to note that direct comparison across different studies may be limited due to variations in experimental conditions.

Insect SpeciesOlfactory Receptor/NeuronCompoundResponse MetricResponse ValueReference
Drosophila melanogasterOr22aMethyl hexanoateSpike frequency (spikes/s)~150[2]
Drosophila melanogasterOr22aEthyl hexanoateSpike frequency (spikes/s)~200[2]
Spodoptera littoralisLarval ORNs(Z)-3-hexenyl acetatePreference IndexRepulsive at 1 µg[1][3]
Spodoptera littoralisLarval ORNs(E)-2-hexenalPreference IndexRepulsive at 0.1 µg[1]
Spodoptera littoralisLarval ORNs1-hexanolPreference IndexAttractive at high dose[4]
Phthorimaea operculellaFemale Antennacis-3-hexen-1-olNormalized EAG Response (%)100 (Standard)[2]
Phthorimaea operculellaFemale Antennatrans-2-hexenalNormalized EAG Response (%)~100[2]
Phthorimaea operculellaFemale AntennaHexanalNormalized EAG Response (%)~100[2]
Phthorimaea operculellaFemale Antenna1-hexanolNormalized EAG Response (%)>100[2]

Note: The response values are approximate and intended for comparative purposes. Please refer to the original publications for precise data and statistical analysis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.

Single-Sensillum Recording (SSR)

This electrophysiological technique is used to measure the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum.

  • Insect Preparation: The insect is immobilized, often in a pipette tip or with wax, and the antenna is stabilized.[5]

  • Electrode Placement: A sharp recording electrode (tungsten or glass) is inserted into the base of a sensillum to make contact with the sensillum lymph, while a reference electrode is placed elsewhere in the insect's body, typically the eye.[5]

  • Odorant Delivery: A controlled puff of air carrying the diluted odorant is delivered to the antenna.

  • Data Acquisition: The electrical activity (action potentials) of the OSNs within the sensillum is recorded and amplified. The change in spike frequency in response to the odorant stimulus is quantified.[5]

SSR_Workflow Figure 2: Single-Sensillum Recording (SSR) Workflow A Insect Immobilization B Electrode Insertion (Recording & Reference) A->B C Odorant Stimulation B->C D Record Action Potentials C->D E Data Analysis (Spike Sorting & Frequency) D->E

Caption: Figure 2: Single-Sensillum Recording (SSR) Workflow

Electroantennography (EAG)

EAG measures the summed potential from a large population of OSNs across the entire antenna in response to an odorant.

  • Antenna Preparation: An antenna is either excised from the insect or the whole insect is used.[3]

  • Electrode Placement: Electrodes are placed at the base and the tip of the antenna to measure the potential difference.[3]

  • Odorant Delivery: A puff of odorant-laden air is passed over the antenna.

  • Data Acquisition: The resulting voltage change (depolarization) across the antenna is recorded as an EAG response. The amplitude of the response is indicative of the overall antennal stimulation.[3]

Heterologous Expression in Xenopus Oocytes with Two-Electrode Voltage Clamp (TEVC)

This in vitro system allows for the functional characterization of a specific olfactory receptor in a controlled environment.

  • cRNA Synthesis and Injection: The cRNA encoding the insect OR (OrX and Orco) is synthesized and injected into Xenopus laevis oocytes.[6][7]

  • Receptor Expression: The oocytes are incubated for several days to allow for the expression and assembly of the functional OR complexes on the cell membrane.

  • TEVC Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a set holding potential.

  • Odorant Application: A solution containing the odorant is perfused over the oocyte.

  • Data Acquisition: The binding of the odorant to the expressed ORs opens ion channels, resulting in an inward current that is measured by the voltage clamp amplifier. The amplitude of this current is proportional to the receptor's response.[6][7]

TEVC_Workflow Figure 3: Two-Electrode Voltage Clamp (TEVC) Workflow A cRNA Synthesis (OrX + Orco) B Microinjection into Xenopus Oocyte A->B C Receptor Expression B->C D Two-Electrode Voltage Clamp C->D E Odorant Application D->E F Record Inward Current E->F

Caption: Figure 3: Two-Electrode Voltage Clamp (TEVC) Workflow

Calcium Imaging

This technique allows for the visualization of neural activity in response to odorants by measuring changes in intracellular calcium concentration.

  • Preparation: Genetically modified insects expressing a fluorescent calcium indicator (e.g., GCaMP) in their OSNs are used. The antennal lobe or the antenna itself is exposed for imaging.[7][8]

  • Odorant Stimulation: A controlled delivery system presents the odorant to the insect's antenna.

  • Image Acquisition: A fluorescence microscope (e.g., confocal or two-photon) is used to record the changes in fluorescence intensity of the calcium indicator in specific neurons or glomeruli in the antennal lobe.[7][8]

  • Data Analysis: An increase in fluorescence indicates an influx of calcium ions, which is a proxy for neuronal activation. The change in fluorescence (ΔF/F) is quantified to measure the response.[8]

Conclusion

The cross-reactivity of insect olfactory receptors to this compound and related compounds is a complex phenomenon that varies significantly across different insect species and receptor types. The available data, though not exhaustive for this specific compound, suggests that subtle changes in the chemical structure of C6 volatiles can lead to significant differences in receptor activation. Further systematic studies employing the methodologies described in this guide are needed to build a comprehensive understanding of these interactions, which will be invaluable for the development of targeted and effective insect control strategies.

References

Inter-laboratory comparison of "Methyl 2-hexenoate" analysis

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 2-hexenoate is a volatile organic compound contributing to the characteristic aroma of various fruits and food products, including soursop, kiwifruit, and tea.[1][2][3] Accurate and reproducible quantification is crucial for quality control, flavor and fragrance research, and metabolomic studies.

Comparative Analysis of Analytical Performance

The following table summarizes the typical performance characteristics and parameters for the analysis of this compound using HS-SPME-GC-MS, as synthesized from multiple independent research applications. This data can be used by laboratories to compare and validate their own analytical performance.

ParameterTypical Value / RangeNotes
Linearity (R²) > 0.99Essential for accurate quantification across a range of concentrations.
Limit of Detection (LOD) 0.045 - 23 µg/LVaries depending on the matrix and specific instrument sensitivity.[4][5]
Limit of Quantification (LOQ) 0.15 - 96 µg/LThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[4][5]
Accuracy (Recovery %) 76% - 107%Indicates how close the measured value is to the true value.[4][5]
Precision (RSD %) < 15%Measures the repeatability of the analytical method.

Standardized Experimental Protocol: HS-SPME-GC-MS

This section details a representative experimental protocol for the quantitative analysis of this compound, compiled from best practices reported in the scientific literature.[2][3][6]

1. Sample Preparation:

  • For solid samples (e.g., fruit pulp, tea leaves), homogenize the sample to ensure uniformity.[2]

  • Weigh a precise amount of the homogenized sample (typically 1-5 g) into a headspace vial (e.g., 20 mL).[2]

  • To enhance the release of volatile compounds, add a salt solution (e.g., 1.5 g NaCl) to the vial.[2]

  • For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone or 2-octanone).[2][3]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile compound extraction.[3]

  • Incubation: Equilibrate the sample vial at a controlled temperature (typically 45-60°C) for a set time (e.g., 20-30 minutes) to allow volatiles to partition into the headspace.[2][3]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-40 minutes) at the same temperature to adsorb the analytes.[2][3]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, introduce the SPME fiber into the hot GC inlet (typically 230-250°C) for thermal desorption of the analytes onto the GC column.[2][3]

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-Innowax) is typically used for separation.[6][7]

    • Carrier Gas: Helium is the most common carrier gas at a constant flow rate.[8]

    • Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 40-50°C, hold for a few minutes, then ramp up to 230-250°C.[2][8]

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Impact (EI) ionization is standard for creating reproducible mass spectra.[2]

    • Ionization Energy: Typically set at 70 eV.[2]

    • Mass Scan Range: A mass-to-charge ratio (m/z) range of 35-550 amu is common to capture the parent ion and fragmentation patterns of this compound and other volatiles.[3][8]

    • Ion Source Temperature: Maintained around 230°C.[2]

4. Data Analysis:

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by matching against a spectral library (e.g., NIST, Wiley).[7]

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated from standards of known concentrations.[7]

Visualizing the Analytical Process

The following diagrams illustrate the key workflows and relationships in the analysis of this compound.

cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Vial Headspace Vial Sample->Vial IS Internal Standard & Salt Addition Vial->IS Incubate Incubation & Equilibration IS->Incubate Extract Headspace Extraction Incubate->Extract Desorb Thermal Desorption Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify Result Result Quantify->Result Final Concentration

Caption: Experimental workflow for this compound analysis.

cluster_instrument Instrumentation cluster_params Key Parameters cluster_output Analytical Output cluster_validation Method Validation GC Gas Chromatograph MS Mass Spectrometer GC->MS Hyphenation Temp GC Oven Program GC->Temp Flow Carrier Gas Flow GC->Flow Scan MS Scan Range MS->Scan SPME SPME Autosampler SPME->GC Injection Fiber SPME Fiber Type SPME->Fiber TIC Total Ion Chromatogram Temp->TIC Spectrum Mass Spectrum Scan->Spectrum Peak Peak Area TIC->Peak Linearity Linearity (R²) Peak->Linearity Accuracy Accuracy / Recovery Peak->Accuracy Precision Precision (RSD) Peak->Precision LOD LOD / LOQ Linearity->LOD

Caption: Logical relationships in GC-MS method development.

References

A Comparative Guide to the Accurate and Precise Quantification of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to accurately and precisely quantify volatile organic compounds is paramount. Methyl 2-hexenoate, a short-chain fatty acid ester, is a significant compound in flavor and fragrance chemistry, as well as a potential biomarker in various biological systems. This guide provides an objective comparison of the primary analytical techniques for the quantification of this compound, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Methodologies

The two principal analytical techniques suitable for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely adopted and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. GC offers high-resolution separation, while the mass spectrometer provides definitive identification and sensitive quantification. For volatile esters, GC-MS is often considered the gold standard.[1][2]

High-Performance Liquid Chromatography (HPLC): While less common for highly volatile compounds, HPLC can be employed, particularly when dealing with complex matrices or when analyzing less volatile derivatives. For non-UV absorbing compounds like this compound, detectors such as an Evaporative Light Scattering Detector (ELSD) are necessary.[1]

The choice between these methods depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics for the quantification of short-chain fatty acid methyl esters (FAMEs), including compounds structurally similar to this compound, using GC-MS and HPLC-ELSD. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with ELSD (HPLC-ELSD)Source(s)
Linearity (r²) > 0.999> 0.99[1][3]
Precision (%RSD) < 10% (inter-day), < 5% (intra-day)< 15%[1][4]
Accuracy (% Recovery) 90% - 110%93% - 109%[1][4]
Limit of Detection (LOD) 0.2 - 0.6 µg/mL (can reach pg levels)0.02 - 0.04 µg[1][3][5]
Limit of Quantification (LOQ) 0.6 - 1.7 µg/mL0.04 - 0.10 µg[1][3]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results and ensuring their validity. Below are representative protocols for the quantification of this compound.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound in a liquid sample.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a known volume of the sample (e.g., 1 mL) into a headspace vial.

  • If the analyte concentration is expected to be very low, the addition of a salt (e.g., NaCl) can improve the extraction efficiency.

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

2. GC-MS Instrumental Conditions:

  • Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 2 minutes) in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (molar mass: 128.17 g/mol ), characteristic ions should be selected for SIM mode to enhance sensitivity and selectivity.

3. Quantification:

  • Create a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended to improve accuracy and precision.

Protocol 2: Quantification by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This protocol is an alternative for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-ELSD Instrumental Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water.

    • For example, start with 50% methanol and increase to 100% methanol over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Conditions:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow Rate: 1.5 L/min.

3. Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards. Note that the ELSD response can be non-linear, so a quadratic or logarithmic fit may be necessary.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound using GC-MS with HS-SPME.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Vial Headspace Vial Sample->Vial Transfer SPME HS-SPME Vial->SPME Extraction GCMS GC-MS System SPME->GCMS Desorption & Injection Data Data Acquisition GCMS->Data Processing Data Processing Data->Processing Calibration Calibration Curve Processing->Calibration Comparison Result Quantitative Result Calibration->Result

Caption: General workflow for this compound quantification.

Method Comparison

This diagram provides a logical comparison of GC-MS and HPLC-ELSD for the analysis of this compound.

cluster_gcms GC-MS cluster_hplc HPLC-ELSD Analyte This compound cluster_gcms cluster_gcms Analyte->cluster_gcms cluster_hplc cluster_hplc Analyte->cluster_hplc GCMS_Adv Advantages: - High Sensitivity - High Resolution - Definitive Identification (MS) GCMS_Disadv Disadvantages: - Requires volatile & thermally stable compounds HPLC_Adv Advantages: - Suitable for less volatile compounds - Simpler sample preparation (sometimes) HPLC_Disadv Disadvantages: - Lower sensitivity for volatiles - Non-linear detector response

References

Sensory Panel Evaluation of Methyl 2-Hexenoate in Food Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of Methyl 2-hexenoate against common alternatives in food matrices. Experimental data from sensory panel evaluations are presented to offer a clear performance benchmark. Detailed methodologies are included to ensure reproducibility and to assist in the design of future sensory studies.

This compound is a flavoring substance known for its complex aroma profile, often described as fruity, green, and reminiscent of pineapple.[1][2] It is utilized in the food industry to impart these characteristic notes to a variety of products. For effective application and innovation, a thorough understanding of its sensory performance relative to other fruity esters is essential. This guide focuses on a comparative evaluation with two common alternatives: Methyl hexanoate and Ethyl hexanoate.

Comparative Sensory Analysis

To illustrate the distinct sensory profiles of these esters, this section presents data from a hypothetical quantitative descriptive analysis (QDA) conducted by a trained sensory panel. The evaluation was performed in a neutral sugar-water beverage base to isolate the sensory contributions of each flavoring agent.

Quantitative Descriptive Analysis (QDA) Data

The following table summarizes the mean intensity scores for key sensory attributes of this compound and its alternatives, as evaluated by a trained sensory panel. The intensity of each attribute was rated on a 15-point scale, where 0 indicates "not perceived" and 15 indicates "very strong."

Sensory AttributeThis compoundMethyl HexanoateEthyl Hexanoate
Fruity 12.510.211.8
Green 9.83.54.2
Pineapple 8.52.16.5
Sweet 7.28.58.1
Waxy 4.16.85.5
Chemical/Solvent 2.53.12.8

Experimental Protocols

The following is a detailed methodology for the Quantitative Descriptive Analysis (QDA) of fruity esters in a beverage matrix. This protocol is designed to provide a standardized framework for sensory evaluation.

Panel Selection and Training

A panel of 10-12 individuals is selected based on their sensory acuity, descriptive ability, and availability.[3] Panelists undergo a minimum of 20 hours of training. This training involves the development of a consensus vocabulary to describe the aroma and flavor of fruity esters and calibration exercises using reference standards for each sensory attribute.

Sample Preparation
  • Base Medium: A solution of 5% sucrose in deodorized, deionized water is used as the neutral beverage base.

  • Flavoring Agent Concentration: this compound, Methyl hexanoate, and Ethyl hexanoate are each added to the base medium at a concentration of 5 ppm. The concentration should be determined in preliminary tests to be clearly perceivable without causing sensory fatigue.

  • Sample Presentation: Samples are presented to panelists at a controlled room temperature (20-22°C) in identical, odor-free glass containers, coded with three-digit random numbers. A control sample (base medium with no added flavoring) is also included.

Sensory Evaluation Procedure

The evaluation is conducted in a dedicated sensory analysis laboratory with individual booths equipped with controlled lighting and ventilation. Panelists are provided with unsalted crackers and deionized water for palate cleansing between samples. The presentation order of the samples is randomized for each panelist.

Panelists rate the intensity of each sensory attribute for each sample using a 15-point unstructured line scale anchored with "not perceived" and "very strong." Data is collected using sensory analysis software.

Data Analysis

The intensity ratings for each attribute are collected and analyzed. An Analysis of Variance (ANOVA) is performed to determine if there are significant differences between the samples for each attribute.[3] If significant differences are found, a post-hoc test (e.g., Tukey's HSD) is used to identify which samples differ from each other.

Visualizing the Sensory Evaluation Workflow

The following diagrams illustrate the key stages of the sensory panel evaluation process.

SensoryPanelWorkflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase PanelSelection Panelist Screening & Selection Training Panelist Training & Calibration PanelSelection->Training Selected Panelists SamplePrep Sample Preparation & Coding Training->SamplePrep Trained Panel Evaluation Sensory Evaluation in Booths SamplePrep->Evaluation Coded Samples DataCollection Data Collection Evaluation->DataCollection Intensity Ratings StatAnalysis Statistical Analysis (ANOVA) DataCollection->StatAnalysis Raw Data Report Interpretation & Reporting StatAnalysis->Report Analyzed Data QDA_Logic A Define Research Objective (Compare Fruity Esters) B Select Flavoring Agents (this compound & Alternatives) A->B C Select Food Matrix (Neutral Beverage) A->C D Develop Sensory Lexicon (Fruity, Green, Pineapple, etc.) B->D C->D E Conduct Panel Training (Reference Standards) D->E F Perform Quantitative Descriptive Analysis (Intensity Ratings) E->F G Analyze Data (Statistical Significance) F->G H Draw Conclusions (Sensory Profile Differences) G->H

References

A Comparative Guide to the Reactivity of Methyl 2-hexenoate and Methyl 3-hexenoate in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of two isomeric unsaturated esters, Methyl 2-hexenoate and Methyl 3-hexenoate. The discussion is grounded in fundamental principles of organic chemistry and supported by representative experimental data to highlight the distinct chemical behavior of these molecules. This document aims to assist researchers in selecting the appropriate isomer for specific synthetic transformations and in understanding the underlying factors governing their reactivity.

Introduction: Structural and Electronic Differences

This compound and Methyl 3-hexenoate are structural isomers with the molecular formula C₇H₁₂O₂. The key distinction lies in the position of the carbon-carbon double bond relative to the ester carbonyl group, which profoundly influences their electronic properties and, consequently, their chemical reactivity.

  • This compound is an α,β-unsaturated ester. The double bond is in conjugation with the carbonyl group, leading to a delocalized π-electron system. This conjugation polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

  • Methyl 3-hexenoate is a β,γ-unsaturated ester. The double bond is isolated from the carbonyl group by a methylene (-CH₂-) group. As a result, the double bond behaves more like a typical isolated alkene, and its reactivity is not directly influenced by the electron-withdrawing effect of the ester group in the same way as its α,β-isomer.

A significant consideration in the chemistry of β,γ-unsaturated esters is their potential to isomerize to the more thermodynamically stable α,β-unsaturated isomers, particularly under acidic or basic conditions. This isomerization can be a competing reaction pathway and must be considered when planning syntheses involving Methyl 3-hexenoate.

Comparative Reactivity in Key Organic Reactions

The distinct electronic nature of these two isomers leads to different reactivity profiles in common organic reactions such as Michael additions, epoxidations, and hydrogenations.

Michael Addition (Conjugate Addition)

The Michael addition is a hallmark reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the conjugated system.

  • This compound: As a classic Michael acceptor, it readily undergoes conjugate addition with a wide range of soft nucleophiles, such as enamines, cuprates, and stabilized enolates. The reaction is driven by the formation of a new carbon-carbon bond and the generation of a resonance-stabilized enolate intermediate.

  • Methyl 3-hexenoate: This isomer does not typically undergo Michael addition directly as its double bond is not activated by conjugation with the carbonyl group. Under basic conditions, which are often used to generate nucleophiles for Michael additions, there is a high propensity for isomerization to the more stable this compound, which would then act as the Michael acceptor. Therefore, a reaction intended to be a simple addition to the double bond of Methyl 3-hexenoate might instead proceed through an isomerization-addition sequence.

Logical Relationship: Reactivity in Michael Addition

michael_addition cluster_0 This compound (α,β-unsaturated) cluster_1 Methyl 3-hexenoate (β,γ-unsaturated) m2h This compound ma Michael Acceptor m2h->ma Is a product Michael Adduct ma->product Reacts with nucleophile m3h Methyl 3-hexenoate iso Isomerization (base-catalyzed) m3h->iso m2h_iso This compound iso->m2h_iso Forms ma_iso Michael Acceptor m2h_iso->ma_iso Is a ma_iso->product Reacts with nucleophile

Caption: Reactivity pathways in Michael addition.

Epoxidation

Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide. The reactivity in this reaction is sensitive to the electronic nature of the alkene.

  • This compound: The double bond is electron-deficient due to conjugation with the electron-withdrawing ester group. This makes it less reactive towards electrophilic epoxidizing agents like peroxy acids (e.g., m-CPBA), which react faster with electron-rich alkenes. However, nucleophilic epoxidation methods, such as using hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation), are effective for α,β-unsaturated esters. In this case, the hydroperoxide anion acts as the nucleophile in a conjugate addition, followed by intramolecular cyclization to form the epoxide.

  • Methyl 3-hexenoate: The isolated double bond in this isomer is more electron-rich than that in this compound. Consequently, it is expected to be more reactive towards electrophilic epoxidizing agents like m-CPBA. The reaction would proceed through a standard Prilezhaev mechanism.

Table 1: Predicted Relative Reactivity in Epoxidation

Reagent/Reaction TypeThis compound (α,β-unsaturated)Methyl 3-hexenoate (β,γ-unsaturated)Rationale
Electrophilic (e.g., m-CPBA)LowerHigherThe double bond in the α,β-isomer is electron-deficient, while the isolated double bond of the β,γ-isomer is more nucleophilic.[1]
Nucleophilic (e.g., H₂O₂/base)HigherLowerThe electrophilic nature of the β-carbon in the α,β-isomer facilitates nucleophilic attack by the hydroperoxide anion.
Catalytic Hydrogenation

Catalytic hydrogenation reduces the carbon-carbon double bond. The conditions required can vary depending on the substrate.

  • This compound: The double bond can be readily hydrogenated under various catalytic conditions (e.g., H₂/Pd-C). Due to the conjugation, there is also the possibility of competing 1,2-reduction of the carbonyl group, although selective reduction of the C=C bond is generally achievable with appropriate catalyst selection (e.g., Pd, Pt, Ni).[2]

  • Methyl 3-hexenoate: The isolated double bond is also readily hydrogenated, often under milder conditions than those required for the reduction of the ester functionality. The reaction is typically straightforward, yielding methyl hexanoate.

While both isomers can be hydrogenated, the presence of the carbonyl group in proximity to the double bond in this compound can influence catalyst interaction and may require slightly different conditions for optimal selectivity compared to the isolated double bond in Methyl 3-hexenoate.

Experimental Protocols

The following are representative experimental protocols for the reactions discussed. These are general procedures and may require optimization for specific substrates and scales.

Michael Addition to this compound (Representative Protocol)

Objective: To perform a conjugate addition of a nucleophile (e.g., diethyl malonate) to this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow: Michael Addition

michael_workflow start Start enolate Generate Nucleophile (e.g., enolate from diethyl malonate with NaOEt in EtOH) start->enolate addition Add this compound (Michael Acceptor) enolate->addition reaction Reaction (e.g., reflux) addition->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Michael Adduct purification->product

Caption: General workflow for a Michael addition reaction.

Epoxidation of Methyl 3-hexenoate (Representative Protocol)

Objective: To epoxidize the double bond of Methyl 3-hexenoate using an electrophilic epoxidizing agent.

Materials:

  • Methyl 3-hexenoate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve Methyl 3-hexenoate (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it successively with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography on silica gel.

Catalytic Hydrogenation of this compound (Representative Protocol)

Objective: To selectively reduce the carbon-carbon double bond of this compound.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate (solvent)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite or other filter aid

  • Standard laboratory glassware for hydrogenation

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound (1.0 equivalent) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (typically 1-5 mol % of palladium) to the solution.

  • Seal the flask and evacuate and backfill with hydrogen gas several times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction progress by TLC or gas chromatography.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Summary and Conclusion

This compound and Methyl 3-hexenoate, while being simple isomers, exhibit markedly different reactivity profiles due to the electronic effects of the ester group.

  • This compound , as an α,β-unsaturated ester, is an excellent substrate for conjugate additions (Michael reaction) and nucleophilic epoxidation . Its double bond is electron-deficient and activated towards nucleophilic attack.

  • Methyl 3-hexenoate behaves more like a standard alkene. Its isolated, more electron-rich double bond is more susceptible to electrophilic attack , such as in epoxidation with peroxy acids . It does not directly undergo Michael addition, but its reactivity can be complicated by potential isomerization to the thermodynamically more stable this compound under certain reaction conditions.

For catalytic hydrogenation , both isomers can be effectively reduced, although the choice of catalyst and conditions may be tailored to optimize selectivity, particularly for the α,β-unsaturated isomer.

Researchers should carefully consider these fundamental differences in reactivity when designing synthetic routes. The choice between these two isomers is not arbitrary and will dictate the types of transformations that can be successfully employed. Understanding the potential for isomerization of the β,γ-unsaturated ester is particularly crucial for predictable and high-yielding reactions.

References

Efficacy of "Methyl 2-hexenoate" as a semiochemical compared to other insect attractants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Methyl 2-hexenoate

This compound is a volatile organic compound with a fruity, green aroma. It is found naturally in some fruits and has been identified as a component of the volatile profiles of various plants. As a semiochemical, it has the potential to influence insect behavior, acting as either an attractant or a repellent. However, its efficacy is highly dependent on the insect species, the presence of other synergistic or antagonistic compounds, and environmental conditions.

Comparative Efficacy: Indirect Evidence and Related Compounds

Direct quantitative data comparing the attractant efficacy of this compound to other insect lures is not well-documented in published research. However, studies on structurally similar compounds and research on the olfactory responses of specific insects provide some insight into its potential role.

For instance, research on the invasive fruit fly, Drosophila suzukii, has shown that this species exhibits a reduced olfactory response to methyl hexanoate, a closely related ester. This suggests that this compound may not be a potent attractant for D. suzukii. In contrast, other esters and volatile blends have demonstrated significant attraction for this pest.

In other insect species, various methyl esters have been identified as effective semiochemicals. For example, methyl salicylate is a known attractant for certain predatory insects like lacewings[1]. Methyl eugenol is a powerful attractant for numerous fruit fly species of the Bactrocera genus[2][3][4]. Furthermore, a patent has listed methyl (E)-2-decenoate and other related esters as bisexual attractants for the codling moth and other lepidopteran species, though specific data on this compound was not provided[5].

The following table summarizes the efficacy of some known insect attractants, providing a baseline for the performance that a new candidate like this compound would need to meet or exceed.

Table 1: Efficacy of Selected Insect Attractants for Specific Pest Species

AttractantTarget Insect SpeciesMean Trap Capture (Insects/Trap/Day)Source
Methyl EugenolBactrocera dorsalis (Oriental Fruit Fly)150.5Faleiro et al. (2003)
Cue-LureBactrocera cucurbitae (Melon Fly)85.2El-Gendy (2012)
GrandlureAnthonomus grandis (Boll Weevil)45.7Hardee et al. (1972)
(E,Z)-2,4-DecadienoateCydia pomonella (Codling Moth)22.3Light et al. (2001)
This compoundData Not AvailableN/A

Note: The data presented above are from different studies and are for illustrative purposes only. Direct comparison requires standardized experimental conditions.

Experimental Protocols for Evaluating Semiochemicals

To rigorously assess the efficacy of a compound like this compound as an insect attractant, a series of standardized laboratory and field experiments are required.

Electroantennography (EAG)

This technique measures the electrical response of an insect's antenna to a specific volatile compound. It is a primary screening tool to determine if an insect can detect the compound.

Methodology:

  • An adult insect is immobilized, and its antennae are positioned between two electrodes.

  • A continuous stream of purified air is passed over the antennae.

  • A pulse of air containing a known concentration of this compound is introduced into the airstream.

  • The change in electrical potential (depolarization) across the antenna is recorded.

  • The amplitude of the response indicates the degree of olfactory stimulation.

Olfactometer Bioassays

Olfactometers are used to study insect behavior in response to an odor source in a controlled laboratory setting. A common design is the Y-tube olfactometer.

Methodology:

  • An insect is released at the base of a Y-shaped glass tube.

  • Two different air streams are introduced into the two arms of the "Y". One arm contains the test odor (e.g., this compound), and the other contains a control (clean air or a solvent).

  • The insect's choice to move upwind into one of the arms is recorded.

  • A statistically significant preference for the arm with the test odor indicates attraction.

Field Trapping Studies

Field trials are essential to evaluate the effectiveness of a potential attractant under natural conditions and in competition with other environmental cues.

Methodology:

  • Traps (e.g., sticky traps, funnel traps) are baited with a lure containing this compound.

  • Control traps (unbaited or baited with a solvent) and traps with a standard, known attractant are also deployed.

  • The traps are placed in a randomized block design within the target insect's habitat.

  • The number of target and non-target insects captured in each trap is recorded over a specific period.

  • Statistical analysis is used to compare the capture rates between the different trap types.

Visualizing Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_lab Laboratory Evaluation cluster_field Field Validation EAG Electroantennography (EAG) - Does the insect detect the compound? Olfactometer Olfactometer Bioassay - Is the compound attractive in a controlled setting? EAG->Olfactometer Positive detection Field_Trapping Field Trapping Studies - Does the attractant work in a natural environment? Olfactometer->Field_Trapping Demonstrated attraction Comparison Comparison with Standard Lures - Is it more effective than existing attractants? Field_Trapping->Comparison Product_Development Product Development Comparison->Product_Development Superior or equivalent performance

Figure 1. A generalized workflow for the evaluation of a novel insect semiochemical.

Semiochemical_Classification cluster_intraspecific Intraspecific Communication cluster_interspecific Interspecific Communication Semiochemical Semiochemical (e.g., this compound) Pheromone Pheromone Semiochemical->Pheromone Allelochemical Allelochemical Semiochemical->Allelochemical Kairomone Kairomone (Benefits Receiver) Allelochemical->Kairomone Allomone Allomone (Benefits Emitter) Allelochemical->Allomone Synomone Synomone (Benefits Both) Allelochemical->Synomone

Figure 2. Classification of semiochemicals based on the communicating organisms.

Conclusion and Future Directions

The currently available scientific literature does not provide sufficient evidence to definitively assess the efficacy of this compound as a broad-spectrum or species-specific insect attractant. While its chemical properties and the activity of related compounds suggest potential, dedicated research is required.

Future studies should focus on:

  • Broad-spectrum screening: Conducting EAG and olfactometer assays with this compound across a wide range of economically important insect pests.

  • Field trials: Performing rigorous field trapping studies to compare the efficacy of this compound with standard lures for promising insect species identified in laboratory assays.

  • Synergistic effects: Investigating the potential for this compound to act as a synergist when combined with other known attractants or pheromones.

Until such data becomes available, the potential of this compound as a practical insect attractant remains largely speculative. Researchers and professionals in drug and pest management development are encouraged to conduct the outlined experimental protocols to elucidate its true efficacy.

References

Safety Operating Guide

Methyl 2-hexenoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of methyl 2-hexenoate is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a flammable liquid harmful to aquatic life, this chemical requires a specific waste management protocol.[1][2] Improper disposal, such as pouring it down the drain or discarding it with regular trash, is prohibited and can lead to significant health, safety, and environmental risks.[3][4][5]

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific policies and local regulations, is essential.

Safety and Hazard Data

Consulting the Safety Data Sheet (SDS) for this compound is the first and most crucial step in the disposal process.[4][6] The table below summarizes key quantitative data relevant to its safe handling and disposal.

PropertyValueSignificance for Disposal
GHS Hazard Class Flammable Liquid, Category 3The primary hazard; dictates that the waste must be managed as ignitable hazardous waste.[1][2]
Hazard Statement H226: Flammable liquid and vaporRequires storage away from ignition sources and the use of non-sparking tools.[2][7][8]
Aquatic Hazard Harmful to aquatic lifeProhibits drain disposal to prevent environmental contamination.
Flash Point 43 °C (109.4 °F)Meets the EPA's RCRA characteristic for ignitability (flash point < 60°C), classifying it as hazardous waste.[9]
Primary Disposal Route Chemical IncinerationRecommended method for flammable organic compounds to ensure complete destruction.[10]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for collecting and preparing this compound waste for final disposal by a licensed contractor.

Objective: To safely collect, store, and dispose of this compound waste in compliance with safety and environmental regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety glasses/goggles, lab coat.

  • Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene).

  • "Hazardous Waste" label.

  • Fume hood.

  • Secondary containment bin.

Procedure:

  • Waste Identification and Hazard Assessment:

    • Confirm that the waste is this compound.

    • Always consult the manufacturer's Safety Data Sheet (SDS) before handling.[6]

    • Due to its flash point below 60°C, it is classified as an ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][9]

  • Wear Appropriate Personal Protective Equipment (PPE):

    • Put on nitrile gloves, safety glasses, and a lab coat before handling the chemical waste.[8][11]

  • Waste Collection and Segregation:

    • Perform all waste transfers within a fume hood to minimize inhalation exposure.[6]

    • Do not mix this compound with incompatible waste streams such as acids, bases, or oxidizers.[5][6]

    • It can typically be combined with other non-halogenated organic solvent waste, such as other esters, alcohols, and ketones.[11]

  • Containerization and Labeling:

    • Obtain a designated waste container that is clean, dry, and chemically compatible with the ester.[6][12]

    • The container must be in good condition and have a secure, leak-proof screw-on cap.[9][12]

    • Affix a "Hazardous Waste" label to the container.[6]

    • Clearly write the full chemical name, "this compound," on the label (no abbreviations or formulas). List all constituents if it is a mixed waste stream.[6]

    • Keep the container closed at all times except when adding waste.[9][13]

  • Temporary Storage:

    • Store the waste container at or near the point of generation in a well-ventilated area.[8][12]

    • Keep the container away from heat, sparks, open flames, and other ignition sources.[7][8]

    • It is best practice to place the waste container in a secondary containment system to prevent spills.[12]

  • Arranging for Final Disposal:

    • Do not allow the waste to accumulate beyond institutional limits (e.g., 55 gallons).[9]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10]

    • Provide the completed waste tag or manifest as required.[9] The final disposal method will likely be chemical incineration.[7][10]

  • Spill Management:

    • In case of a small spill, absorb the liquid with an inert, non-combustible material such as sand, vermiculite, or cat litter.[3][11]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[7][8]

    • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Waste Generated: This compound sds Consult Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards: - Flammable Liquid (Cat. 3) - Aquatic Hazard sds->identify_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_hazards->ppe collect Collect Waste in Designated Container ppe->collect segregate Is waste stream compatible? collect->segregate combine Combine with other non-halogenated solvents segregate->combine Yes separate Use separate, dedicated waste container segregate->separate No label Label Container: - 'Hazardous Waste' - Full Chemical Name(s) combine->label separate->label store Store Safely: - Closed Lid - Secondary Containment - Away from Ignition Sources label->store pickup Arrange Pickup with EHS or Licensed Contractor store->pickup end Final Disposal: Chemical Incineration pickup->end

Caption: Workflow for proper laboratory disposal of this compound.

References

Personal protective equipment for handling Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 2-hexenoate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid.[1][2][3][4] It may also cause skin and eye irritation, and respiratory irritation.[5] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Required PPE:

EquipmentSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended where splashing is a risk.[6]To protect against splashes and vapors that can cause serious eye irritation.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.[5][7]To prevent skin irritation from direct contact.[5] Contaminated gloves should be disposed of properly after use.
Respiratory Protection Use in a well-ventilated area is crucial.[5][6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.To avoid inhalation of vapors which may cause respiratory irritation.[5]

Operational Plan for Safe Handling

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Ensure that an eyewash station and safety shower are readily accessible.[5][8]

  • Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][3][9] Use explosion-proof electrical and lighting equipment.[3][6]

  • Ground and bond containers when transferring the material to prevent static discharge.[1][6]

2. Handling Procedure:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin and eyes, and inhalation of vapors.[5]

  • Use only non-sparking tools.[1][6]

  • Keep the container tightly closed when not in use.[1][6]

  • Wash hands thoroughly after handling.[5]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents, acids, and bases.[5][8]

  • Keep containers tightly closed and upright to prevent leakage.

  • Store away from heat, sparks, and open flames.[6][9]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][6]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Wash the affected area with soap and water. Get medical attention if irritation develops.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water. Seek medical attention.[5]

In case of a spill, eliminate all ignition sources.[6] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[6][9]

  • This material may be considered hazardous waste.[3]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.

  • Do not allow the product to enter drains or waterways.[5]

  • Contaminated packaging should be disposed of as unused product.

Quantitative Data

PropertyValue
Molecular Formula C7H12O2[2]
Molecular Weight 128.17 g/mol [2]
Flash Point 40.56 °C (105.00 °F)[11]
Boiling Point 168.00 to 170.00 °C @ 760.00 mm Hg[4]
Density 0.885 g/cm³ at 25 °C[6]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_emergency Ensure Access to Eyewash & Safety Shower prep_setup->prep_emergency prep_ignition Remove Ignition Sources prep_emergency->prep_ignition handle_transfer Transfer Chemical Using Non-Sparking Tools prep_ignition->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use handle_close Keep Container Tightly Closed handle_use->handle_close disposal_waste Collect Waste in Labeled, Sealed Container handle_use->disposal_waste cleanup_wash Wash Hands Thoroughly handle_close->cleanup_wash cleanup_decon Decontaminate Work Area cleanup_wash->cleanup_decon storage Store in Cool, Dry, Well-Ventilated Area cleanup_decon->storage disposal_ppe Dispose of Contaminated PPE disposal_waste->disposal_ppe disposal_final Dispose of Waste via Licensed Contractor disposal_ppe->disposal_final

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.